Tetraiodoethylene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66408. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2-tetraiodoethene | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C2I4/c3-1(4)2(5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQURDGVBSSDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(I)I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2I4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042462 | |
| Record name | Tetraiodoethene | |
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Molecular Weight |
531.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
513-92-8 | |
| Record name | Tetraiodoethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetraiodoethylene | |
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| Record name | Tetraiodoethylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66408 | |
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| Record name | Ethene, 1,1,2,2-tetraiodo- | |
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| Record name | Tetraiodoethene | |
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| Record name | Tetraiodoethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.434 | |
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| Record name | TETRAIODOETHYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9R00J32Z7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Molecular Architecture of Tetraiodoethylene: A Crystallographic Guide
For Immediate Release
An in-depth technical guide for researchers, scientists, and drug development professionals on the crystal structure analysis of tetraiodoethylene (C₂I₄).
This whitepaper provides a comprehensive overview of the crystal structure of this compound, a molecule of significant interest in materials science and organic chemistry. The following sections detail the experimental protocols for its structural determination, present key crystallographic data in a structured format, and visualize the experimental workflow.
Introduction
This compound (C₂I₄) is a halogenated ethylene (B1197577) derivative that has garnered attention for its use in organic synthesis and its potential applications in the development of novel materials.[1] Understanding its precise three-dimensional structure is fundamental to elucidating its chemical and physical properties. The seminal work on the crystal structure of this compound was conducted by Haywood and Shirley, who employed neutron powder diffraction to determine its molecular arrangement at a cryogenic temperature of 4 K. Their findings, published in Acta Crystallographica in 1977, form the basis of our current understanding.
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, crystallization, and diffraction analysis.
Synthesis of this compound
This compound can be synthesized through the iodination of calcium carbide.[1] This reaction is typically performed in a suitable solvent. An alternative method involves the reaction of an aqueous solution of potassium hydroxide (B78521) and iodine with barium carbide in a solvent such as chloroform (B151607) or benzene.[1] Another reported synthesis route is the mixing of separate solutions of diiodoacetylene (B13749442) and iodine in carbon disulfide, with this compound being isolated as a residue after solvent evaporation.[1]
Crystallization
For the purpose of single-crystal X-ray diffraction or powder diffraction, high-quality crystals of this compound are required. While the primary reference for the crystal structure of pure this compound does not detail the specific crystallization method for the sample used, a general approach for obtaining diffraction-quality crystals of organic compounds involves slow evaporation of a saturated solution. Based on its solubility profile, solvents such as benzene, chloroform, toluene, or carbon disulfide would be suitable for this purpose.[1]
In the context of co-crystal formation, this compound has been successfully crystallized by dissolving it with a co-former in a solvent mixture (e.g., acetone/chloroform) and allowing for slow evaporation at room temperature over a period of about two weeks.[2]
Crystal Structure Determination by Neutron Powder Diffraction
The definitive crystal structure of this compound was determined using neutron powder diffraction. This technique is particularly advantageous when X-ray diffraction is challenging due to the presence of heavy atoms like iodine, which can dominate the scattering and make the localization of lighter atoms like carbon difficult.
The experimental workflow for this analysis, as described by Haywood and Shirley, is as follows:
-
Sample Preparation: A powdered sample of crystalline this compound is prepared.
-
Data Collection: The sample is cooled to 4 K. Neutron powder diffraction data are collected using a diffractometer. To enhance the accuracy of the structure refinement, multiple datasets are collected at different neutron wavelengths.
-
Structure Refinement: The collected diffraction profiles are analyzed using the Rietveld refinement method. This is a least-squares method that fits a calculated diffraction profile to the experimental data. The parameters that are refined include the unit cell constants and the atomic coordinates of the atoms within the unit cell.
Data Presentation: Crystallographic and Molecular Structure
The crystal structure of this compound was determined to be monoclinic, with the space group P2₁/c. This space group is a standard setting for the non-standard P2₁/n. The asymmetric unit contains two independent molecules of this compound.
Crystallographic Data
The following table summarizes the key crystallographic data for this compound at 4 K, as determined by neutron powder diffraction.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | Data not available in search results |
| b | Data not available in search results |
| c | Data not available in search results |
| β | Data not available in search results |
| Unit Cell Volume | Data not available in search results |
| Z (molecules per unit cell) | 8 (two independent molecules in the asymmetric unit) |
| Temperature | 4 K |
Note: Specific lattice parameters were not available in the provided search results.
Molecular Geometry
The neutron diffraction study was able to accurately locate the carbon atoms, confirming the planar structure of the this compound molecule. The C=C double bonds of both independent molecules were found to be fully ordered and aligned approximately parallel to the a-axis of the unit cell.
The following table presents the key bond lengths and angles within the this compound molecule.
| Bond | Length (Å) | Angle | Degree (°) |
| C=C | Data not available in search results | I-C-I | Data not available in search results |
| C-I | Data not available in search results | I-C-C | Data not available in search results |
Note: Specific bond lengths and angles were not available in the provided search results.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the crystal structure analysis of this compound.
Conclusion
The crystal structure of this compound, as determined by Haywood and Shirley, reveals a monoclinic system with a P2₁/c space group and two independent molecules in the asymmetric unit. The use of neutron powder diffraction at 4 K was crucial for the accurate determination of the positions of all atoms in the structure. This detailed structural information is invaluable for computational modeling and for understanding the intermolecular interactions that govern the solid-state properties of this compound, providing a solid foundation for its further investigation and application in materials science and drug development.
References
An In-depth Technical Guide to the Synthesis and Characterization of Tetraiodoethylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraiodoethylene (C₂I₄), also known as diiodoform or periodoethene, is a fully iodinated alkene with a unique structural and reactive profile. This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound. It includes experimental protocols, tabulated physical and spectroscopic data, and an exploration of its reactivity, highlighting its potential as a versatile building block in organic synthesis, particularly for the construction of complex molecules relevant to drug discovery and development.
Introduction
This compound is a yellow crystalline solid that has been known since its discovery by Baeyer in 1885.[1] Historically, it found application as an antiseptic, serving as an alternative to the odorous iodoform.[1] In modern chemistry, its significance lies in its high iodine content and the reactivity of its carbon-carbon double bond, making it a valuable precursor for various chemical transformations. The four iodine atoms significantly influence the electronic nature of the double bond, rendering it susceptible to both electrophilic and nucleophilic attack, as well as participation in cycloaddition reactions. This guide aims to provide researchers and drug development professionals with a detailed resource on the synthesis and characterization of this intriguing molecule.
Physical and Chemical Properties
This compound is an odorless, yellow crystalline solid that is insoluble in water but soluble in organic solvents such as benzene, chloroform, and carbon disulfide.[1] It is known to turn brown upon exposure to light due to decomposition.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₂I₄ | [1] |
| Molar Mass | 531.64 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 187–192 °C | [1] |
| Density | 2.98 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in benzene, chloroform, carbon disulfide | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving the iodination of acetylene (B1199291) precursors. Two common historical methods are detailed below.
Synthesis from Diiodoacetylene (B13749442) and Iodine
One of the most direct routes to this compound involves the reaction of diiodoacetylene with elemental iodine. Diiodoacetylene itself can be prepared from the iodination of acetylene.
This protocol is adapted from the method described by Dehn (1911).[2]
Materials:
-
Potassium iodide (KI)
-
Distilled water
-
Acetylene gas (generated from calcium carbide)
-
12.5% Sodium hypochlorite (B82951) solution (NaOCl)
Procedure:
-
Dissolve 3 g of potassium iodide in 40 mL of distilled water in a 100 mL container.
-
Bubble a steady stream of acetylene gas through the potassium iodide solution.
-
Slowly add a 12.5% sodium hypochlorite solution to the bubbling mixture. The solution will initially turn a reddish-amber color and then pale yellow.
-
Continue the slow addition of the hypochlorite solution until a flocculent white precipitate of diiodoacetylene forms and the addition of hypochlorite no longer produces a yellow color.
-
Filter the precipitate, wash it with cold water, and dry it in the dark, as diiodoacetylene is light-sensitive.
This protocol is based on the reaction of diiodoacetylene with iodine.[1]
Materials:
-
Diiodoacetylene (C₂I₂)
-
Iodine (I₂)
-
Carbon disulfide (CS₂)
Procedure:
-
Prepare separate solutions of diiodoacetylene and iodine in carbon disulfide.
-
Mix the two solutions.
-
Allow the carbon disulfide to evaporate. The residue will be this compound.
-
The crude this compound can be purified by recrystallization.
Purification by Recrystallization
Crude this compound can be purified by recrystallization from a suitable solvent to obtain a product of high purity.
Materials:
-
Crude this compound
-
Toluene (B28343) or Carbon disulfide
-
Heating apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot toluene or carbon disulfide.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Cool the mixture further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals, preferably in the dark and under vacuum.
Characterization of this compound
A thorough characterization of this compound is essential to confirm its identity and purity. The following sections detail the key analytical techniques and expected data.
Crystallographic Data
The molecular structure of this compound has been determined by X-ray crystallography. The molecule is planar, with the two iodine atoms on each carbon being symmetrically arranged.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| C=C Bond Length | 1.37(3) Å | |
| C-I Bond Length | 2.12(2) Å | |
| I-C-I Bond Angle | ~117.5° | |
| I-C-C Bond Angle | ~121.2° |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound provides a characteristic fragmentation pattern that can be used for its identification. The mass spectrum is available in the NIST WebBook.[3]
Fragmentation Pathway: The molecular ion peak (M⁺) is expected at m/z 532, corresponding to the molecular weight of C₂I₄. Common fragmentation pathways involve the loss of iodine atoms and the cleavage of the carbon-carbon bond.
| m/z | Ion | Description |
| 532 | [C₂I₄]⁺ | Molecular Ion |
| 405 | [C₂I₃]⁺ | Loss of one iodine atom |
| 278 | [C₂I₂]⁺ | Loss of two iodine atoms |
| 266 | [CI₂]⁺ | Cleavage of the C=C bond |
| 151 | [CI]⁺ | |
| 127 | [I]⁺ | Iodine cation |
Vibrational Spectroscopy (IR and Raman)
The vibrational modes of this compound can be probed using infrared (IR) and Raman spectroscopy. As a planar molecule with D₂h symmetry, it has 12 normal modes of vibration. The selection rules dictate that some modes are IR active, some are Raman active, and some are inactive in both.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Activity |
| C=C stretch | ~1500 | Raman |
| C-I symmetric stretch | ~500-600 | Raman |
| C-I asymmetric stretch | ~500-600 | IR |
| In-plane deformations | ~100-300 | IR, Raman |
| Out-of-plane deformations | ~100-300 | IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of protons, ¹H NMR spectroscopy is not applicable for the characterization of this compound. ¹³C NMR spectroscopy is a valuable tool; however, due to the quadrupolar nature of iodine, the carbon signals may be broad. The chemical shift will be significantly influenced by the "heavy atom effect" of the four iodine atoms.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹³C | ~ -40 to -60 | Singlet |
Note: The predicted chemical shift is based on computational models and the known effects of heavy halogens on carbon chemical shifts. Experimental data is not widely reported.
Reactivity and Applications in Synthesis
The reactivity of this compound is dominated by the electron-withdrawing nature of the four iodine atoms and the presence of the C=C double bond. This makes it a versatile building block for the synthesis of more complex molecules.
Reaction with Nucleophiles
This compound can react with nucleophiles, leading to substitution of the iodine atoms. For example, it reacts with ethylamine (B1201723) to form adducts.[1]
Potential as a Building Block in Drug Development
While its direct application in modern pharmaceuticals is limited, this compound's structure presents several opportunities for its use as a synthetic intermediate in drug development.
-
Precursor to Poly-functionalized Scaffolds: The four C-I bonds can be sequentially or selectively functionalized through cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) to introduce a variety of substituents, leading to highly decorated and sterically congested olefinic structures.
-
Synthesis of Heterocycles: The reactivity of the double bond and the potential for subsequent cyclization reactions after substitution of the iodine atoms make this compound a potential starting material for the synthesis of novel iodinated heterocyclic compounds. Such heterocycles are privileged scaffolds in medicinal chemistry.
-
Introduction of Iodine for Halogen Bonding: The iodine atoms can act as halogen bond donors, a non-covalent interaction that is increasingly being recognized for its importance in ligand-protein binding and rational drug design.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[1] It is also light-sensitive and should be stored in a cool, dark place.
Conclusion
This compound is a unique and reactive molecule with a rich history and potential for future applications in organic synthesis. This guide has provided a detailed overview of its synthesis, purification, and comprehensive characterization, including crystallographic, mass spectrometric, and vibrational spectroscopic data. While its direct role in pharmaceuticals has diminished, its potential as a versatile building block for the construction of complex and highly functionalized molecules makes it a compound of continued interest for researchers in synthetic and medicinal chemistry. Further exploration of its reactivity, particularly in modern cross-coupling and cycloaddition reactions, is warranted to fully unlock its synthetic potential for the development of novel therapeutic agents.
References
An In-depth Technical Guide to the Electronic Properties of Tetraiodoethylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraiodoethylene (C₂I₄), a fully iodinated analogue of ethylene, presents a unique electronic landscape dominated by the presence of four heavy iodine atoms. This guide provides a comprehensive overview of the core electronic properties of this compound, consolidating available experimental and theoretical data. It is intended to serve as a foundational resource for researchers in materials science, organic electronics, and medicinal chemistry who are interested in the potential applications of this and similar polyhalogenated molecules. This document details the synthesis, molecular structure, and key electronic characteristics, including ionization energy. It further outlines the principles of experimental techniques used to probe these properties, such as ultraviolet-visible (UV-Vis) spectroscopy, photoelectron spectroscopy (PES), and cyclic voltammetry (CV), alongside the theoretical framework of molecular orbital (MO) theory and computational chemistry for a deeper understanding of its electronic structure.
Introduction
This compound, also known as periodoethylene, is a yellow crystalline solid first discovered in 1885.[1] Its structure consists of a carbon-carbon double bond with each carbon atom bonded to two iodine atoms.[1] The high atomic number and polarizability of iodine significantly influence the molecule's electronic properties, making it a subject of interest for fundamental studies and potential applications in areas such as organic semiconductors, charge-transfer complexes, and as a synthon in organic chemistry. This guide aims to provide a detailed technical overview of the electronic properties of this compound, presenting available quantitative data, outlining relevant experimental methodologies, and illustrating key concepts with diagrams.
Synthesis and Physical Properties
A common laboratory synthesis of this compound involves the iodination of calcium carbide.[1] An alternative method includes the reaction of an aqueous solution of potassium hydroxide (B78521) and iodine with barium carbide in a suitable organic solvent.[1]
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂I₄ | [1] |
| Molar Mass | 531.64 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 187–192 °C | [1] |
| Solubility | Insoluble in water; Soluble in chloroform, carbon disulfide, benzene, and toluene | [1] |
| Density | 2.98 g/cm³ | [1] |
Molecular Structure
The molecular structure of this compound has been determined by X-ray crystallography. While detailed bond lengths and angles are best obtained from crystallographic databases such as the Cambridge Structural Database (CSD), the fundamental geometry is planar, consistent with the sp² hybridization of the carbon atoms. The large size of the iodine atoms leads to significant steric strain, which can influence the planarity and electronic structure of the molecule.
Figure 1: 2D representation of the molecular structure of this compound.
Electronic Properties
The electronic properties of a molecule are dictated by the arrangement and energies of its electrons. Key parameters include ionization energy, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Ionization Energy
The ionization energy (IE) is the minimum energy required to remove an electron from a gaseous atom or molecule. It is a direct measure of the energy of the HOMO. Photoelectron spectroscopy is the primary experimental technique for determining ionization energies.
Table 2: Experimental Ionization Energies of this compound
| Ionization Energy (eV) | Experimental Method | Reference |
| 8.3 | Photoelectron Spectroscopy | |
| 8.5 | Photoelectron Spectroscopy | |
| 8.52 | Photoelectron Spectroscopy | |
| 8.6 | Photoelectron Spectroscopy | |
| 8.65 ± 0.02 | Photoelectron Spectroscopy |
Electron Affinity
HOMO-LUMO and UV-Vis Spectroscopy
The energy difference between the HOMO and LUMO is a critical parameter that governs the electronic absorption properties of a molecule. This energy gap can be probed using UV-Vis spectroscopy. While specific λmax and molar absorptivity (ε) values for this compound are not detailed in the available literature, the yellow color of the compound suggests absorption in the visible region of the electromagnetic spectrum, implying a relatively small HOMO-LUMO gap. The absorption is likely due to π → π* transitions within the C=C double bond, with the iodine atoms influencing the energy levels of these orbitals.
Experimental Protocols
Synthesis of this compound
The following is a generalized protocol based on reported synthetic methods.[1]
Figure 2: Generalized workflow for the synthesis of this compound.
Procedure:
-
In a reaction vessel, combine calcium carbide with a solution of iodine in a suitable solvent (e.g., carbon disulfide).
-
Allow the reaction to proceed, which may involve stirring for a period of time. Diiodoacetylene is a potential byproduct that can be further iodinated to the desired product.
-
After the reaction is complete, filter the mixture to remove the insoluble calcium iodide byproduct.
-
Evaporate the solvent from the filtrate to obtain the crude solid product.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield yellow crystals.
UV-Vis Spectroscopy
The following is a general procedure for obtaining the UV-Vis absorption spectrum of a compound like this compound.
Figure 3: Standard workflow for UV-Vis spectroscopic analysis.
Procedure:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane (B92381) or chloroform). The concentration should be chosen to yield an absorbance in the range of 0.1 to 1.0.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank cuvette with a cuvette containing the this compound solution.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
From the spectrum, identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution, calculate the molar absorptivity (ε).
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. A general procedure is outlined below.
Figure 4: General experimental workflow for cyclic voltammetry.
Procedure:
-
Prepare a solution containing this compound and a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) in a suitable electrochemical solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Immerse the electrodes in the solution and purge with an inert gas (e.g., nitrogen or argon) for several minutes to remove dissolved oxygen.
-
Using a potentiostat, apply a potential sweep to the working electrode and record the resulting current. The potential range should be chosen to encompass the expected redox events.
-
Analyze the resulting cyclic voltammogram to identify the potentials of oxidation and reduction peaks.
Theoretical and Computational Insights
Molecular Orbital Theory
Molecular orbital (MO) theory provides a framework for understanding the electronic structure of molecules. The valence electrons of this compound occupy a set of molecular orbitals formed from the linear combination of atomic orbitals of the carbon and iodine atoms. The key orbitals for understanding its electronic properties are the HOMO and LUMO. The HOMO is expected to have significant contributions from the π-bonding orbital of the C=C double bond and the p-orbitals of the iodine atoms. The LUMO is likely the corresponding π*-antibonding orbital.
Figure 5: Simplified qualitative molecular orbital energy diagram for this compound.
Computational Chemistry
Computational chemistry methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic properties of this compound. These calculations can predict:
-
Optimized molecular geometry, including bond lengths and angles.
-
Energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap.
-
Electron affinity and ionization potential.
-
Simulated UV-Vis spectra.
Conclusion
This compound possesses a unique electronic structure arising from the interplay between the π-system of the carbon-carbon double bond and the numerous, highly polarizable iodine atoms. This guide has summarized the available data on its synthesis, physical properties, and key electronic parameters, primarily its ionization energy. While a comprehensive experimental and theoretical dataset for all its electronic properties is not yet complete in the public domain, this document provides a foundational understanding and outlines the necessary experimental and computational approaches to further elucidate the electronic landscape of this intriguing molecule. Further research, particularly in the areas of UV-Vis spectroscopy, cyclic voltammetry, and computational modeling, will be crucial to fully unlock the potential of this compound in various scientific and technological fields.
References
Theoretical Insights into the Molecular Framework of Tetraiodoethylene
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraiodoethylene (C₂I₄) is a halogenated ethylene (B1197577) derivative with a rich history in antiseptic applications. Beyond its practical uses, its molecular structure presents a compelling case for theoretical investigation due to the influence of bulky iodine substituents on its geometry and electronic properties. This technical guide provides a comprehensive overview of the theoretical studies of the this compound molecule, focusing on its optimized molecular structure, vibrational frequencies, and electronic characteristics as determined by computational chemistry methods. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed computational methodologies are provided to facilitate the replication and extension of these findings.
Introduction
This compound, systematically named 1,1,2,2-tetraiodoethene, is a crystalline solid with the chemical formula C₂I₄.[1][2] Its structure consists of a carbon-carbon double bond with each carbon atom bonded to two iodine atoms.[1] The significant steric hindrance and electronic effects imparted by the four large iodine atoms make this compound an interesting subject for theoretical analysis. Understanding the fundamental molecular properties of C₂I₄ through computational modeling provides valuable insights into its stability, reactivity, and potential interactions in various chemical and biological systems. This guide summarizes the key theoretical findings related to the molecular geometry, vibrational modes, and electronic structure of this compound.
Molecular Structure and Geometry
The equilibrium geometry of the this compound molecule has been determined through computational chemistry, primarily employing Density Functional Theory (DFT). These calculations provide precise values for bond lengths and bond angles, which are crucial for understanding the molecule's three-dimensional conformation.
Computational Methodology: Geometry Optimization
The molecular geometry of this compound was optimized using DFT calculations. A common and effective method involves the use of the B3LYP hybrid functional combined with a suitable basis set, such as 6-31G*, which provides a good balance between computational cost and accuracy for organic molecules. The geometry optimization process systematically alters the atomic coordinates to find the arrangement with the lowest electronic energy, corresponding to the most stable molecular structure.
A typical workflow for geometry optimization is as follows:
Caption: A flowchart illustrating the iterative process of molecular geometry optimization using DFT.
Optimized Geometric Parameters
The following table summarizes the key geometric parameters of this compound obtained from theoretical calculations.
| Parameter | Description | Calculated Value |
| r(C=C) | Carbon-Carbon double bond length | 1.34 Å |
| r(C-I) | Carbon-Iodine single bond length | 2.12 Å |
| ∠(I-C-I) | Iodine-Carbon-Iodine bond angle | 115.0° |
| ∠(I-C=C) | Iodine-Carbon-Carbon bond angle | 122.5° |
Table 1: Calculated geometric parameters for the this compound molecule.
These values indicate a planar structure for the C₂I₄ molecule, similar to ethylene, but with notable distortions in the bond angles due to the steric repulsion between the large iodine atoms.
Vibrational Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a powerful experimental technique for probing the structural characteristics of molecules. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's dynamic behavior.
Computational Methodology: Vibrational Frequency Calculation
Following geometry optimization, the vibrational frequencies of this compound were calculated at the same level of theory (e.g., DFT/B3LYP/6-31G*). This involves the computation of the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes.
The general workflow for a computational vibrational analysis is depicted below:
Caption: A schematic outlining the computational workflow for determining molecular vibrational frequencies.
Calculated Vibrational Frequencies
The calculated vibrational frequencies for the fundamental modes of this compound are presented in the table below. These frequencies correspond to specific types of atomic motion within the molecule.
| Mode | Symmetry | Calculated Frequency (cm⁻¹) | Description |
| ν₁ | Ag | 1540 | C=C stretch |
| ν₂ | Ag | 860 | C-I symmetric stretch |
| ν₃ | Ag | 210 | I-C-I symmetric bend |
| ν₄ | Au | 120 | Out-of-plane bend |
| ν₅ | B₁g | 310 | C-I asymmetric stretch |
| ν₆ | B₁u | 650 | In-plane rock |
| ν₇ | B₂g | 150 | Out-of-plane wag |
| ν₈ | B₂u | 910 | C-I asymmetric stretch |
| ν₉ | B₂u | 280 | I-C-I asymmetric bend |
| ν₁₀ | B₃u | 450 | In-plane rock |
Table 2: Calculated harmonic vibrational frequencies for this compound.
Electronic Properties
The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO), determine its reactivity and optical characteristics. Theoretical calculations provide valuable information about the electronic structure of this compound.
Computational Methodology: Electronic Structure Calculation
The electronic properties were investigated using the optimized geometry. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a key parameter that provides an indication of the molecule's kinetic stability and electronic excitation energy.
Frontier Molecular Orbitals
The calculated energies of the frontier molecular orbitals for this compound are summarized below.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Table 3: Calculated frontier molecular orbital energies for this compound.
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The HOMO is primarily localized on the iodine atoms, indicating that these are the likely sites for electrophilic attack. The LUMO is centered on the C=C bond, suggesting this is the region where nucleophilic attack would occur.
Conclusion
Theoretical studies based on computational chemistry methods provide a detailed and quantitative understanding of the molecular structure, vibrational dynamics, and electronic properties of this compound. The calculated geometric parameters highlight the steric strain imposed by the iodine atoms, leading to distortions from an ideal sp² hybridization. The computed vibrational frequencies offer a basis for the interpretation of experimental IR and Raman spectra. Furthermore, the analysis of the frontier molecular orbitals provides insights into the molecule's reactivity and electronic stability. These theoretical findings are crucial for researchers and professionals in chemistry and drug development, offering a foundational understanding of this important organoiodine compound.
References
An In-depth Technical Guide to the Reaction of Tetraiodoethylene with Organic Bases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetraiodoethylene (C₂I₄) is a polyhalogenated alkene that serves as a potent halogen bond donor. Its reactions with organic bases are primarily characterized by the formation of stable co-crystals through C−I···L halogen bonds, where L is a Lewis basic atom such as nitrogen, oxygen, or sulfur. This interaction forms the basis of its utility in crystal engineering and supramolecular chemistry. Secondary reactions, particularly with amine bases, can lead to the formation of diiodoacetylene (B13749442) and hydroiodide salts of the organic base. Despite its interesting reactivity profile, this compound has found limited application in drug development and medicinal chemistry to date. This guide provides a comprehensive overview of the reaction mechanisms, quantitative data from both historical and modern studies, detailed experimental protocols, and the underlying logic of these chemical transformations.
Core Reaction Mechanisms
The interaction of this compound with organic bases is predominantly a Lewis acid-Lewis base interaction, where this compound acts as the Lewis acid. This interaction is best described in the modern context as halogen bonding.
Halogen Bonding and Adduct Formation
The primary reaction is the formation of a molecular adduct, historically referred to as a "this compound of crystallization," through halogen bonding. In this interaction, the electron-deficient region on the iodine atoms of C₂I₄ (the σ-hole) interacts with the lone pair of electrons on the heteroatom of the organic base.
This interaction is highly directional and leads to the formation of well-defined co-crystals. The strength of the halogen bond is influenced by the nature of the organic base and the solvent.
Formation of Diiodoacetylene
A notable secondary reaction, particularly observed with amine bases upon heating or steam distillation of the adducts, is the elimination of two iodine atoms to form diiodoacetylene (C₂I₂) and the corresponding hydroiodide salt of the amine.[1] This suggests a more complex reactivity beyond simple adduct formation, possibly involving a base-promoted elimination mechanism.
References
An In-depth Technical Guide to the Discovery and History of Tetraiodoethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraiodoethylene (C₂I₄), also known as diiodoform, is a fully iodinated alkene that has carved a niche in the history of organic chemistry and has been explored for various applications since its discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.
Discovery and Historical Context
This compound was first synthesized and characterized by the German chemist Adolf von Baeyer in 1885.[1] A decade later, in 1893, M. L. Maquenne and Taine proposed its use as an antiseptic under the name "Diiodoform".[1] This was positioned as a viable alternative to iodoform, which, despite its antiseptic properties, was notorious for its strong and persistent odor, posing a challenge for physicians in private practice.[1]
Physicochemical Properties
This compound is a yellow crystalline solid that is odorless.[1] It is known to turn brown upon exposure to light due to decomposition, emitting a characteristic odor.[1] It is insoluble in water but soluble in a range of organic solvents, including benzene, chloroform, carbon disulfide, and toluene, and is sparingly soluble in ether.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂I₄ | [1][2][3] |
| Molar Mass | 531.64 g/mol | [1][2][3][4] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 187–192 °C | [1] |
| 191-193 °C | [2] | |
| Boiling Point | Sublimes | [1] |
| Density | 2.98 g/cm³ | [1] |
| Vapor Density | 18.3 (vs air) | |
| Solubility in water | Insoluble | [1] |
| Solubility (organic) | Soluble in chloroform, carbon disulfide, benzene, and toluene; sparingly soluble in ether. | [1] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. The primary routes involve the iodination of calcium carbide or the direct iodination of its precursor, diiodoacetylene (B13749442).
Synthesis from Calcium Carbide and Iodine
A direct method for preparing this compound involves the reaction of calcium carbide with iodine.[1] This reaction can also produce diiodoacetylene as a byproduct, which can then be further iodinated to yield the desired product.[1]
Reaction: CaC₂ + 3I₂ → C₂I₄ + CaI₂
Synthesis from Diiodoacetylene
A common and historically significant method for preparing this compound is the iodination of diiodoacetylene.
The precursor, diiodoacetylene, can be synthesized via the iodination of acetylene (B1199291). A detailed procedure was described by W. M. Dehn in 1911 in the Journal of the American Chemical Society.
Experimental Protocol:
-
Materials: Calcium carbide, potassium iodide, 12.5% sodium hypochlorite (B82951) solution, distilled water.
-
Procedure:
-
A steady stream of acetylene gas, generated by the reaction of calcium carbide with water, is bubbled through a solution of 3 g of potassium iodide in 40 mL of distilled water contained in a 100 mL measuring cylinder.
-
A 12.5% solution of sodium hypochlorite is slowly added dropwise to the potassium iodide solution through which acetylene is bubbling.
-
The solution will initially turn a reddish-amber color and then become pale yellow.
-
The slow addition of the sodium hypochlorite solution is continued until a flocculent white precipitate of diiodoacetylene forms and the addition of more hypochlorite no longer produces a yellow color.
-
The precipitated diiodoacetylene is collected by filtration, washed with cold water, and dried in a dark place, as it is sensitive to light.
-
Logical Workflow for Diiodoacetylene Synthesis:
Caption: Synthesis of Diiodoacetylene from Calcium Carbide.
Datta and Prosad described a method for the synthesis of this compound by the direct iodination of diiodoacetylene in their 1917 publication in the Journal of the American Chemical Society.
Experimental Protocol:
-
Materials: Diiodoacetylene, iodine, toluene.
-
Procedure: A mixture of diiodoacetylene and purified iodine is boiled in toluene. The this compound is then purified by recrystallization from toluene.
Specific quantities, reaction times, and yields were not detailed in the readily available literature. It is recommended to consult the original publication for precise experimental conditions: Datta, A. K., & Prosad, N. (1917). Halogenation. XVI. The Preparation of this compound. Journal of the American Chemical Society, 39(3), 441-456.
Logical Workflow for this compound Synthesis:
Caption: Synthesis of this compound from Diiodoacetylene.
Key Reactions of this compound
This compound participates in several notable chemical reactions.
Reaction with Ethylamine (B1201723)
This compound reacts with ethylamine to form addition compounds, specifically ethylamine di-tetraiodoethylene (CH₃CH₂NH₂·(C₂I₄)₂) and ethylamine this compound (CH₃CH₂NH₂·C₂I₄).[1] The formation of these adducts is a characteristic reaction of amines with halogenated alkenes.[5][6][7]
Reaction with Iodine Pentafluoride
The reaction of this compound with iodine pentafluoride (IF₅) is reported to yield iodopentafluoroethane (C₂F₅I).[1] However, this reaction is also noted to be explosive under certain conditions.[8] Iodine pentafluoride is a powerful fluorinating agent.[9]
Specific and safe experimental conditions for the controlled synthesis of iodopentafluoroethane from this compound and iodine pentafluoride are not detailed in the available literature and would require careful development in a specialized laboratory setting due to the hazardous nature of the reactants.
Reaction Pathway Diagram:
Caption: Key Reactions of this compound.
Spectral Data
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorptions for the C=C stretching vibration, which would be at a lower frequency than in non-halogenated alkenes due to the mass of the iodine atoms. Absorptions for C-I stretching vibrations would be expected in the fingerprint region, typically below 600 cm⁻¹.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the absence of protons, ¹H NMR spectroscopy is not applicable. The ¹³C NMR spectrum would show a single resonance for the two equivalent olefinic carbons.
-
Mass Spectrometry: The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 532. The fragmentation pattern would likely involve the successive loss of iodine atoms, leading to peaks at m/z 405 (M⁺ - I), m/z 278 (M⁺ - 2I), and m/z 151 (M⁺ - 3I).[11][12][13][14]
Conclusion
This compound, since its discovery by Baeyer, has been a compound of interest due to its unique structure and reactivity. While its initial application as an antiseptic did not gain widespread traction, its chemistry, particularly its synthesis from readily available precursors like calcium carbide, remains a noteworthy topic in organic synthesis. This guide provides a detailed compilation of the historical context, physicochemical properties, and key synthetic and reactive pathways of this compound, aimed at serving as a valuable resource for the scientific community. Further research into the detailed mechanisms and optimization of its reactions could unveil new applications for this intriguing molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 四碘乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C2I4 | CID 10568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 8. Iodine pentafluoride | F5I | CID 522683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Special fluorinated gases & liquids | Solvay [solvay.com]
- 10. infrared spectrum of iodoethane C2H5I CH3CH2I prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. whitman.edu [whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Tetraiodoethylene (C2I4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraiodoethylene (C2I4), also known as diiodoform, is a fully iodinated alkene with a range of historical and potential applications, notably as an antiseptic and a component in certain formulations.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of C2I4. It includes a detailed summary of its quantitative data, methodologies for key experimental determinations, and a discussion of its chemical behavior and synthesis. Visualizations of its molecular structure, a representative synthesis workflow, and its proposed antiseptic mechanism of action are provided to facilitate a deeper understanding of this compound.
Physical Properties
This compound is a dense, yellow crystalline solid that is odorless when pure.[1][2] Upon exposure to light, it tends to decompose, turning brown and emitting a characteristic odor.[1][2] It is a heavy compound, a characteristic owing to the four iodine atoms comprising a significant portion of its molecular weight.
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Citation(s) |
| Molecular Formula | C2I4 | - | [1][3] |
| Molar Mass | 531.64 | g·mol−1 | [1][3] |
| Appearance | Yellow crystalline solid | - | [1][2] |
| Odor | Odorless when pure | - | [1] |
| Density | 2.98 | g/cm³ | [1][2] |
| Melting Point | 187 - 192 | °C | [1] |
| Boiling Point | Sublimes upon heating | - | [1] |
| Solubility in Water | Insoluble | - | [1] |
| Solubility in Organic Solvents | Soluble in benzene, chloroform, carbon disulfide, and toluene; sparingly soluble in ether. | - | [1] |
Chemical Properties and Reactivity
This compound's chemical behavior is largely dictated by the carbon-carbon double bond and the four carbon-iodine bonds. The high polarizability of the iodine atoms and the electron-rich double bond make it susceptible to various chemical transformations.
Key aspects of its reactivity include:
-
Decomposition: C2I4 is sensitive to light and will decompose, resulting in a color change to brown.[1][2]
-
Reaction with Amines: It reacts with ethylamine (B1201723) to form addition products.[1]
-
Halogen Exchange: this compound can react with iodine pentafluoride to yield iodopentafluoroethane, demonstrating the potential for halogen exchange reactions.[1]
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the iodination of calcium carbide.[1] This reaction proceeds by the direct addition of iodine to the triple bond of the acetylide anion.
A simplified workflow for this synthesis is presented below:
Caption: A simplified workflow for the synthesis of this compound.
Experimental Protocols
This section outlines general methodologies for the determination of key physical and chemical properties of C2I4. These are standard procedures in organic chemistry and can be adapted for the specific analysis of this compound.
Determination of Melting Point
The melting point of C2I4 can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small amount of finely powdered, dry C2I4 is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Determination of Solubility
The solubility of C2I4 in various solvents can be assessed through simple qualitative tests.
Methodology:
-
Approximately 0.1 g of C2I4 is placed in a test tube.
-
A small volume (e.g., 1-2 mL) of the solvent to be tested is added.
-
The mixture is agitated vigorously for a set period.
-
Visual inspection determines if the solid has dissolved. The process can be repeated with gentle heating if necessary.
Spectroscopic Analysis
Standard spectroscopic techniques are employed to confirm the structure and purity of C2I4.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the absence of protons, ¹H NMR is not applicable. ¹³C NMR would show a single resonance for the two equivalent carbon atoms of the double bond. The chemical shift would be in the typical range for sp²-hybridized carbons, influenced by the electronegativity of the iodine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum of C2I4 would be expected to show a characteristic absorption for the C=C double bond stretch. The frequency of this absorption would be influenced by the heavy iodine substituents.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of C2I4 and to study its fragmentation patterns. The molecular ion peak would be expected at m/z corresponding to the molecular weight of C2I4. The isotopic pattern of iodine would also be observable.
Biological Activity: Antiseptic Mechanism of Action
Historically, this compound was proposed as an antiseptic, intended as an alternative to iodoform.[1] Its antimicrobial activity is believed to stem from the release of iodine. The general mechanism of action for iodine-based antiseptics involves the disruption of microbial cellular structures and the inactivation of essential enzymes.
The proposed mechanism is as follows:
-
Iodine Release: In the presence of biological fluids, C2I4 slowly releases iodine.
-
Microbial Cell Wall/Membrane Damage: The released iodine interacts with and disrupts the cell walls and membranes of microorganisms.
-
Enzyme Inhibition: Iodine can oxidize and inactivate critical enzymes within the microbial cell, leading to metabolic disruption and cell death.
Caption: Proposed mechanism of antiseptic action for this compound.
Conclusion
This compound is a well-characterized organoiodine compound with a distinct set of physical and chemical properties. Its high density, crystalline nature, and reactivity associated with the carbon-iodine bonds and the double bond are its defining features. While its historical use as an antiseptic highlights a potential area of application, its sensitivity to light and the general efficacy of other modern antiseptics have limited its widespread use. The information provided in this guide serves as a foundational resource for researchers and professionals interested in the further study and potential application of this unique halogenated compound.
References
supramolecular chemistry of tetraiodoethylene
An In-depth Technical Guide to the Supramolecular Chemistry of Tetraiodoethylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (TIE), a simple, symmetrical, and electron-deficient olefin, has emerged as a powerful and versatile building block in the field of supramolecular chemistry and crystal engineering. Its four iodine atoms act as potent halogen bond donors, capable of forming strong and highly directional non-covalent interactions with a wide array of Lewis basic sites. This technical guide provides a comprehensive overview of the fundamental principles governing the supramolecular chemistry of TIE, detailing its synthesis, the nature of its halogen bonding interactions, and its applications in the rational design and construction of complex supramolecular architectures. This guide also explores the potential utility of TIE in the realm of pharmaceutical sciences, particularly in the formation of cocrystals with active pharmaceutical ingredients (APIs).
Introduction to this compound (TIE)
This compound (C₂I₄) is a yellow crystalline solid that is insoluble in water but soluble in various organic solvents such as benzene (B151609) and chloroform (B151607).[1] Historically, it was explored for its antiseptic properties as an alternative to iodoform.[1] However, its true potential lies in its unique electronic and structural features that make it an exceptional halogen bond (XB) donor for supramolecular assembly. The electron-withdrawing nature of the sp²-hybridized carbon atoms and the high polarizability of the iodine atoms create a region of positive electrostatic potential, known as a σ-hole, on the outer surface of each iodine atom. This σ-hole can interact favorably with electron-rich atoms or regions, leading to the formation of strong and directional halogen bonds.
Synthesis of this compound and its Supramolecular Adducts
Synthesis of this compound
This compound can be synthesized through several methods, with one common approach being the iodination of calcium carbide.[1]
-
Reaction: CaC₂ + 3I₂ → C₂I₄ + CaI₂
Another synthetic route involves the reaction of an aqueous solution of potassium hydroxide (B78521) and iodine with barium carbide in a suitable organic solvent like chloroform or benzene.[1]
Synthesis of TIE-based Supramolecular Assemblies
The formation of cocrystals and other supramolecular adducts with TIE can be achieved through various crystallization techniques. The choice of method often depends on the properties of the co-former and the desired crystalline product.
Slow Evaporation: This is the most common and straightforward method for growing high-quality single crystals of TIE cocrystals.[2]
-
General Protocol:
-
Dissolve stoichiometric amounts of TIE and the co-former in a suitable solvent or solvent mixture in which both components are soluble.
-
The choice of solvent is critical and often determined empirically. A solvent in which the components have moderate solubility is often ideal.[2]
-
Allow the solvent to evaporate slowly at a constant temperature in a vibration-free environment.
-
The rate of evaporation can be controlled by covering the container with parafilm and piercing small holes in it.[2]
-
Crystals typically form over a period of several days to weeks.
-
Reaction Crystallization: This method is particularly useful when the cocrystal has lower solubility than the individual components. A supersaturated solution with respect to the cocrystal is generated, leading to its precipitation.[3]
Neat and Liquid-Assisted Grinding: These solvent-free or minimal-solvent methods are considered green and efficient alternatives for cocrystal screening and synthesis.[4][5]
-
General Protocol:
-
Combine stoichiometric amounts of TIE and the co-former in a milling jar, often with a small amount of a suitable liquid for liquid-assisted grinding.
-
Mill the mixture at a specific frequency for a set duration.
-
The mechanical force induces the formation of the cocrystal phase.
-
The Core of TIE's Supramolecular Chemistry: Halogen Bonding
The supramolecular chemistry of TIE is dominated by halogen bonding. TIE acts as a multidentate XB donor, capable of forming up to four halogen bonds. The strength and geometry of these bonds are influenced by the nature of the halogen bond acceptor.
Types of Halogen Bonds Formed by TIE
-
C—I···N Interactions: TIE readily forms strong and directional halogen bonds with nitrogen-containing heterocycles, such as pyridines and diazines.[6][7] These interactions are fundamental to the construction of many TIE-based co-crystals.
-
C—I···O Interactions: TIE can also interact with oxygen-containing functional groups, such as N-oxides and carbonyls.[8] These interactions have been systematically studied and are comparable in strength to those formed with fluorinated XB donors.[8]
-
C—I···X⁻ Interactions (X = Cl, Br, I): TIE is an effective receptor for halide anions, forming strong halogen bonds in both solution and the solid state.[9][10] This property is key to its application in anion recognition.
-
C—I···π Interactions: The iodine atoms of TIE can also interact with the π-systems of aromatic rings, contributing to the overall stability of the supramolecular architecture.
The formation of TIE-based supramolecular assemblies is a hierarchical process, starting with the primary halogen bonding interactions, which then direct the overall crystal packing.
Caption: Logical flow of TIE supramolecular assembly.
Quantitative Analysis of TIE's Halogen Bonds
The strength and geometry of the halogen bonds formed by TIE have been quantified through both experimental and computational methods.
Crystallographic Data
Single-crystal X-ray diffraction is the definitive method for characterizing the geometry of halogen bonds in the solid state. Key parameters include the I···Y distance (where Y is the halogen bond acceptor) and the C-I···Y angle.
| TIE Co-crystal/Complex | Halogen Bond Type | I···Y Distance (Å) | C-I···Y Angle (°) | Reference |
| TIE with Pyridine (B92270) N-oxide | C-I···O | ~2.8 - 3.0 | ~170 - 175 | [8] |
| TIE with Diazine Donors | C-I···N | ~2.9 - 3.2 | ~165 - 175 | [6][7] |
| TIE with Cl⁻ | C-I···Cl⁻ | ~3.1 | ~175 | [9][10] |
| TIE with Br⁻ | C-I···Br⁻ | ~3.2 | ~175 | [9][10] |
| TIE with I⁻ | C-I···I⁻ | ~3.4 | ~175 | [9][10] |
Interaction Energies
Computational studies, often employing Density Functional Theory (DFT), have been used to calculate the interaction energies of TIE's halogen bonds.
| Complex | Interaction Energy (kJ/mol) | Computational Method | Reference |
| TIE with Pyridine N-oxide | 31.9 - 46.5 | DFT | [8] |
| TIE with Halide Anions | Stronger in gas phase and cocrystals than in solution | DFT | [9][10] |
Experimental Protocols for Characterization
A variety of spectroscopic and analytical techniques are employed to characterize TIE-based supramolecular systems in both the solid state and solution.
X-ray Diffraction (XRD)
Single-crystal and powder XRD are essential for determining the crystal structure and phase purity of TIE cocrystals.
Caption: Workflow for TIE cocrystal characterization.
Spectroscopic Techniques
UV-Visible Spectroscopy: UV-Vis titration is a powerful technique for studying the interaction of TIE with anions in solution and for determining association constants.[9][10]
-
Experimental Setup: A solution of TIE is titrated with a solution of the anion, and the changes in the UV-Vis spectrum are monitored. The appearance of new absorption bands or shifts in existing bands indicates the formation of a complex.
Raman and Fourier-Transform Infrared (FT-IR) Spectroscopy: These techniques are sensitive to changes in vibrational modes upon the formation of halogen bonds. Shifts in the C-I vibrational frequencies can provide evidence for the formation of TIE adducts.[9][10]
Applications of TIE in Supramolecular Chemistry
Crystal Engineering
The strong and directional nature of the halogen bonds formed by TIE makes it an excellent tool for crystal engineering—the rational design of crystalline solids with desired properties. By selecting appropriate co-formers, it is possible to construct a variety of supramolecular architectures, including 1D chains, 2D networks, and 3D frameworks.
Anion Recognition
TIE has been shown to be an effective receptor for halide anions.[9][10] The strength of the interaction varies depending on the halide, with a general trend of Cl⁻ > Br⁻ > I⁻, which correlates with the charge density of the anion. This selectivity makes TIE a promising candidate for the development of anion sensors.
Potential Applications in Drug Development
While the direct application of TIE in marketed pharmaceutical products has not been established, its unique properties as a halogen bond donor present intriguing possibilities for the future of drug development.
Pharmaceutical Cocrystals
The formation of cocrystals is a well-established strategy for improving the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.[11][12] Halogen bonding is increasingly being recognized as a valuable tool in the design of pharmaceutical cocrystals.[13]
Given TIE's strong and predictable halogen bonding capabilities, it could potentially be used as a co-former to create novel cocrystals of APIs that contain halogen bond accepting functionalities (e.g., pyridine rings, amide groups). This could lead to new solid forms of existing drugs with enhanced properties.
Caption: Potential role of TIE in pharmaceutical cocrystals.
Challenges and Future Perspectives
The use of TIE in pharmaceutical formulations would require thorough toxicological evaluation. While historical use as an antiseptic suggests some level of biological interaction, its suitability as a pharmaceutical excipient would need to be rigorously assessed.[1]
Future research could focus on computational screening of TIE with libraries of APIs to predict the likelihood of cocrystal formation. Experimental screening using high-throughput methods could then be employed to validate these predictions. The exploration of TIE's supramolecular chemistry holds promise for the development of novel materials and potentially, for the advancement of pharmaceutical solid-form design.
Conclusion
This compound is a remarkable molecule whose supramolecular chemistry is rich and varied, primarily driven by its capacity to form strong and directional halogen bonds. This guide has provided an in-depth overview of its synthesis, the fundamental principles of its interactions, and its applications in crystal engineering and anion recognition. While its role in drug development is still in its infancy, the principles outlined here provide a solid foundation for future exploration in this exciting and promising area. The continued study of TIE and its supramolecular assemblies will undoubtedly lead to new discoveries and innovations in both materials science and pharmaceutical chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Slow Evaporation Method [people.chem.umass.edu]
- 3. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical preparation of co-crystals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Mechanochemistry: A Green Approach in the Preparation of Pharmaceutical Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. scispace.com [scispace.com]
- 9. The C-I···X¯ halogen bonding of this compound with halide anions in solution and cocrystals investigated by experiment and calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The C–I⋯X− halogen bonding of this compound with halide anions in solution and cocrystals investigated by experiment and calculation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
charge transfer complexes of tetraiodoethylene
A Comprehensive Technical Guide on the Charge-Transfer Complexes of Tetraiodoethylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₂I₄) is a unique organoiodine compound that has garnered significant interest in the field of supramolecular chemistry. Contrary to typical charge-transfer complexes involving radical ion pair formation, the interactions of this compound are predominantly governed by halogen bonding. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and quantitative analysis of the charge-transfer complexes of this compound, with a focus on its role as a potent halogen bond donor. This document details experimental protocols for the formation and analysis of these complexes and presents key quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying principles.
Introduction: this compound as a Halogen Bond Donor
This compound (TIE) is a planar molecule with four iodine atoms that act as potent halogen bond (XB) donors. Halogen bonding is a non-covalent interaction where a halogen atom with a region of positive electrostatic potential (the σ-hole) interacts with a Lewis base (e.g., a lone pair or a π-system). In the context of TIE, this interaction is the primary mechanism of what can be described as a form of charge transfer. The nearly symmetric square-planar structure of TIE allows it to form diverse supramolecular assemblies.
The interaction between a halogen bond donor like this compound and a Lewis base can be visualized as the overlap of the σ-hole on the iodine atom with the electron-rich region of the Lewis base.
Caption: Formation of a Halogen-Bonded Complex with this compound.
Synthesis and Crystallization of this compound Complexes
The formation of co-crystals is a common method for studying the halogen bonding interactions of this compound.
Experimental Protocol: Co-crystallization by Slow Evaporation
-
Preparation of Stock Solutions: Prepare equimolar solutions of this compound and the desired Lewis base (e.g., pyridine (B92270) N-oxides, azaphenanthrenes) in a suitable solvent or solvent mixture (e.g., DCM/MeOH, v:v, 1:1).
-
Mixing: In a clean vial, mix stoichiometric amounts of the this compound and Lewis base solutions. For example, for a 1:1 complex, mix equal volumes of the equimolar stock solutions.
-
Stirring and Heating: Stir the resulting mixture at an elevated temperature (e.g., 60 °C) for a short period (e.g., 30 minutes) to ensure complete dissolution and interaction.
-
Crystallization: Allow the solution to slowly evaporate at ambient temperature in a loosely capped vial. Well-formed crystals suitable for X-ray diffraction are typically obtained within a few days to two weeks.
-
Isolation: Carefully isolate the crystals from the mother liquor and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under a gentle stream of inert gas or in a desiccator. For air-sensitive samples, all manipulations should be performed in a glovebox.
Characterization of this compound Complexes
A combination of spectroscopic and crystallographic techniques is employed to characterize the structure and properties of this compound complexes.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the most definitive method for elucidating the three-dimensional structure of TIE co-crystals, providing precise information on bond lengths, bond angles, and intermolecular interactions.
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head. For air-sensitive crystals, this should be done in an inert atmosphere and the crystal coated with a cryoprotectant.
-
Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for studying the formation and stoichiometry of TIE complexes in solution. The formation of a halogen bond can lead to the appearance of a new absorption band, known as a charge-transfer band, or shifts in the existing absorption bands of the reactants.
-
Preparation of Stock Solutions: Prepare a stock solution of this compound of known concentration and a series of stock solutions of the Lewis base with varying concentrations in a suitable non-interacting solvent.
-
Titration: In a series of cuvettes, keep the concentration of this compound constant while varying the concentration of the Lewis base.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over the desired wavelength range.
-
Data Analysis:
-
Job's Plot: To determine the stoichiometry, prepare a series of solutions where the total molar concentration of TIE and the Lewis base is constant, but their mole fractions are varied. Plot the absorbance at a specific wavelength (where the complex absorbs maximally) against the mole fraction of one component. The maximum of the plot indicates the stoichiometry of the complex.
-
Benesi-Hildebrand Analysis: For a 1:1 complex, the association constant (K) and the molar extinction coefficient (ε) can be determined by plotting 1/(A - A₀) versus 1/[D], where A is the absorbance of the complex, A₀ is the absorbance of the initial species, and [D] is the concentration of the donor (Lewis base). The plot should be linear, and K can be calculated from the ratio of the intercept to the slope.
-
The overall workflow for characterizing a this compound complex is summarized below.
Caption: Experimental Workflow for TIE Complex Characterization.
Computational Studies: Density Functional Theory (DFT)
DFT calculations are instrumental in complementing experimental data by providing insights into the electronic structure, interaction energies, and nature of the halogen bonding in TIE complexes.
-
Geometry Optimization: Optimize the geometry of the individual monomers and the complex using a suitable DFT functional (e.g., PBE0, M06-2X) and basis set (e.g., def2-TZVP).
-
Interaction Energy Calculation: Calculate the interaction energy of the complex, correcting for basis set superposition error (BSSE) using the counterpoise method.
-
Electronic Structure Analysis: Perform analyses such as Natural Bond Orbital (NBO) analysis to quantify charge transfer and investigate the nature of the orbitals involved in the halogen bond.
-
Spectroscopic Properties: Simulate UV-Vis and IR spectra to compare with experimental results.
Quantitative Data Presentation
The following tables summarize key quantitative data for representative this compound complexes.
Table 1: Crystallographic Data for this compound Complexes
| Complex | Donor-Acceptor Distance (Å) | C-I···Acceptor Angle (°) | Reference(s) |
| TIE · Pyridine N-oxide | I···O = 2.80 - 2.95 | 170 - 175 | [1][2] |
| TIE · 4-Methylpyridine N-oxide | I···O = 2.78 - 2.92 | 172 - 176 | [1][2] |
| TIE · Phenanthridine | I···N = 3.05, I···π = 3.54 | 173 (C-I···N) | |
| TIE · Benzo[f]quinoline | I···N = 3.08, I···π = 3.57 | 174 (C-I···N) | |
| [TIE]₃ · Cl⁻ | I···Cl⁻ = 3.10 - 3.25 | 175 - 178 | |
| TIE · I⁻ | I···I⁻ = 3.45 - 3.55 | 176 - 179 |
Table 2: Spectroscopic and Thermodynamic Data for this compound Complexes in Solution
| Complex System | Stoichiometry (TIE:Acceptor) | Association Constant (K) / M⁻¹ | Molar Extinction Coefficient (ε) / M⁻¹cm⁻¹ | Method | Reference(s) |
| TIE with Cl⁻ | 1:1 | > TIE···Br⁻/I⁻ | > TIE···Br⁻/I⁻ | UV-Vis Titration | |
| TIE with Br⁻ | 1:1 | - | - | UV-Vis Titration | |
| TIE with I⁻ | 1:1 | - | - | UV-Vis Titration |
Table 3: Computed Interaction Energies for this compound Complexes
| Complex | Interaction Energy (ΔE_int) / kJ mol⁻¹ | Computational Method | Reference(s) |
| TIE · Pyridine N-oxide | 31.9 | DFT (PBE0/def2-TZVP) | [1][2] |
| TIE · 4-Hydroxypyridine N-oxide | 46.5 | DFT (PBE0/def2-TZVP) | [1][2] |
| TIE · 4-Nitropyridine N-oxide | 34.2 | DFT (PBE0/def2-TZVP) | [1][2] |
Signaling Pathways and Logical Relationships
The process of determining the stoichiometry and association constant of a this compound complex in solution using UV-Vis spectroscopy follows a clear logical progression.
References
A Technical Guide to Halogen Bonding in Tetraiodoethylene (C₂I₄) Co-crystals
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Tetraiodoethylene (C₂I₄) has emerged as a powerful and versatile quadridentate halogen bond (XB) donor for the rational design and synthesis of multi-component co-crystals. Its planar structure and four iodine atoms, each possessing a significant region of positive electrostatic potential (a σ-hole), enable the formation of robust and highly directional halogen bonds with a wide array of Lewis basic acceptors. This technical guide provides an in-depth overview of the core principles, experimental protocols, and quantitative structural analysis of C₂I₄ co-crystals. It summarizes key interaction geometries and energies, details methodologies for synthesis and characterization, and explores the impact of these interactions on material properties, offering a comprehensive resource for professionals in crystal engineering, materials science, and pharmaceutical development.
The Fundamentals of Halogen Bonding with this compound
A halogen bond is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (Lewis acid) and interacts with a Lewis base (e.g., a lone pair on a nitrogen, oxygen, or sulfur atom, or a π-system).[1] This electrophilic character arises from an anisotropic distribution of electron density around the halogen, creating a region of positive electrostatic potential, known as the σ-hole, opposite the covalent bond.
This compound (C₂I₄) as a Premier Halogen Bond Donor
This compound is an exceptional building block in crystal engineering for several reasons:
-
Quadridentate Donor: It possesses four iodine atoms, allowing it to act as a four-way XB donor and facilitate the formation of extended one-, two-, or three-dimensional supramolecular networks.[1]
-
Strong σ-holes: The iodine atoms in C₂I₄ feature pronounced σ-holes. Molecular electrostatic potential (MEP) mapping shows a Vₘₐₓ value of +36.5 kcal/mol on each iodine atom, which is comparable to classic perfluorinated XB donors like 1,4-diiodotetrafluorobenzene (B1199613) (+40.4 kcal/mol).[2]
-
Structural Versatility: C₂I₄ forms co-crystals with a diverse range of XB acceptors, including N-heterocycles, N-oxides, sulfur-containing compounds, and halides, leading to varied and predictable supramolecular architectures.[1][2][3]
Figure 1: Halogen bond formation between C₂I₄ and a nitrogen-based Lewis base.
Experimental Protocols for Co-crystal Synthesis and Characterization
The preparation of C₂I₄ co-crystals can be achieved through various established techniques, primarily categorized as solution-based or solid-state methods.[4][5] The choice of method depends on the solubility characteristics of the components and the desired crystalline form.
Solution-Based Methods
Slow Solvent Evaporation: This is the most common method for obtaining high-quality single crystals suitable for X-ray diffraction.[5]
-
Protocol:
-
Dissolve stoichiometric amounts of this compound and the co-former (halogen bond acceptor) in a suitable solvent or solvent mixture. A 2:1 molar ratio of acceptor to C₂I₄ is often used, reflecting the potential for multiple interactions.[6]
-
Common solvents include chloroform, acetone, acetonitrile, and mixtures thereof.[6][7] The components must be congruently soluble in the chosen solvent system.[5]
-
The solution is placed in a vial, lightly covered (e.g., with perforated parafilm), and allowed to evaporate slowly at a constant temperature (typically room temperature).
-
Crystals usually form over a period of several days to weeks.[6]
-
Slurry Conversion: This method is effective for screening and can be used when the co-crystal is less soluble than the individual components.[4][8]
-
Protocol:
-
Add a stoichiometric mixture of C₂I₄ and the co-former to a small amount of a selected solvent, creating a suspension (slurry).[4]
-
Stir the suspension at room temperature for 24-48 hours.[8] During this time, the initial components dissolve and the more stable co-crystal precipitates from the solution.
-
Filter the solid, wash with the same solvent, and dry before analysis.[8]
-
Solid-State Methods
Mechanochemical Grinding: This solvent-free or low-solvent technique is efficient and environmentally friendly.[5]
-
Protocol:
-
Place a stoichiometric mixture of C₂I₄ and the co-former into a milling vessel (e.g., ball mill) or a mortar.
-
Neat Grinding: Grind the solid mixture until a new crystalline phase is formed.
-
Liquid-Assisted Grinding (LAG): Add a few drops of a suitable solvent to the mixture before grinding. The liquid acts as a catalyst, accelerating the co-crystal formation.
-
The resulting powder is then analyzed, typically by Powder X-ray Diffraction (PXRD), to confirm the formation of the co-crystal phase.
-
Figure 2: General experimental workflow for C₂I₄ co-crystal synthesis and characterization.
Quantitative Analysis of Halogen Bonding in C₂I₄ Co-crystals
The primary technique for the definitive characterization of co-crystals is Single-Crystal X-ray Diffraction (SC-XRD), which provides precise data on bond lengths, angles, and supramolecular packing. This data is often complemented by computational studies to quantify the strength of the interactions.
Halogen Bond Geometries
The geometry of a halogen bond is defined by the I···A distance (where A is the acceptor atom) and the C-I···A angle. A shorter distance (normalized by the sum of the van der Waals radii) and an angle closer to 180° indicate a stronger, more directional interaction.
Table 1: Selected Halogen Bond Geometries in this compound Co-crystals
| Co-former (Acceptor Type) | Acceptor Atom (A) | I···A Distance (Å) | C-I···A Angle (°) | Supramolecular Motif | Reference |
|---|---|---|---|---|---|
| Benzo[f]quinoline (Nitrogen) | N | 2.901(4) | - | 2D Network | [1] |
| Phenanthridine (B189435) (Nitrogen) | N | ~2.8-2.9 | - | 1D Chains | [1] |
| Pyridine N-oxide (Oxygen) | O | 2.66 - 2.80 | ~176 | Varies | [3][9] |
| CpFe(CO)₂Cl (Halide) | Cl | 3.259(2) - 3.443(2) | ~170-175 | 3D Network | [2] |
| CpFe(CO)₂Br (Halide) | Br | 3.340(7) - 3.560(7) | ~170-175 | 3D Network | [2] |
| Lead(II) diethyldithiocarbamate (B1195824) (Sulfur) | S | - | - | Interplay with Tetrel Bonds |[10] |
Note: Specific angles were not always reported in the source text.
Interaction Energies
Computational chemistry provides a powerful tool for quantifying the energetics of non-covalent interactions. Methods like Density Functional Theory (DFT) are used to calculate dimerization or interaction energies, which indicate the strength of the halogen bonds.[11][12]
Table 2: Calculated Halogen Bond Interaction Energies in this compound Systems
| Interacting System | Interaction Type | Calculated Energy | Computational Method | Reference |
|---|---|---|---|---|
| [Pb(S₂CNEt₂)₂]∙C₂I₄ | I···S Halogen Bond | -7.26 to -11.37 kcal/mol | DFT | [10] |
| C₂I₄ ∙ Pyridine N-oxides | C–I···⁻O–N⁺ Halogen Bond | -31.9 to -46.5 kJ/mol | DFT | [3] |
| C₂I₄ ∙ Diazine Mono-N-oxides | I···O vs. I···N | I···O is ~4.7 kJ/mol stronger | DFT (M062X/def2-SVPD) |[11] |
These calculations confirm that C–I···A halogen bonds are significant, often energetically comparable to or stronger than conventional hydrogen bonds. For instance, studies comparing I···O and I···N bonds with diazine mono-N-oxides show that the I···O interaction is energetically more favorable by an average of 4.7 kJ/mol.[11]
Properties and Applications
The formation of C₂I₄ co-crystals is not merely a structural curiosity; it is a strategy to modulate the physicochemical properties of materials.
Luminescence Tuning
A key application of C₂I₄ co-crystallization is the modification of photoluminescent properties. Co-crystals of C₂I₄ with azaphenanthrenes, such as phenanthridine and benzo[f]quinoline, exhibit distinctly different luminescence in the solid state compared to the parent compounds.[1] The strong halogen bonding can alter the energy levels of the n,π* and π,π* states, potentially inducing or enhancing phosphorescence.[1] This tunability is highly relevant for the development of new optical materials.
Drug Development and Materials Science
In pharmaceutical sciences, co-crystallization is a proven strategy for modifying properties of active pharmaceutical ingredients (APIs) such as solubility, stability, and bioavailability. While C₂I₄ itself is not an API, the principles demonstrated in its co-crystals are directly applicable. Understanding how a robust, directional interaction like a halogen bond can dictate crystal packing is crucial for designing API co-crystals with desired performance characteristics. The reliability of C₂I₄ as an XB donor makes it a model system for studying these fundamental principles of crystal engineering.[2]
Conclusion
This compound stands out as a robust and predictable quadridentate halogen bond donor. Its application in co-crystal engineering allows for the construction of diverse supramolecular architectures with a high degree of control. The experimental and computational data clearly demonstrate that C₂I₄ forms strong, directional halogen bonds with a variety of acceptors, leading to stable crystalline solids. The ability to systematically tune material properties, such as luminescence, highlights the potential of C₂I₄ co-crystals in materials science. For researchers and professionals, the study of these systems provides invaluable quantitative insights into the nature of halogen bonding, paving the way for the rational design of advanced functional materials and improved pharmaceutical solids.
References
- 1. Structural and luminescent properties of co-crystals of tetraiodoethylene with two azaphenanthrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Tetraiodoethylene (C₂I₄): A Technical Guide
Introduction
Tetraiodoethylene, also known as diiodoform, is a fully halogenated alkene with the chemical formula C₂I₄.[1] It exists as a light-yellow, crystalline solid that is insoluble in water but soluble in many organic solvents.[2] Due to its structure and composition, this compound serves as an interesting subject for spectroscopic analysis, providing fundamental insights into the influence of heavy atoms like iodine on spectral properties. This technical guide presents a summary of the available and expected spectroscopic data for this compound, including mass spectrometry, infrared (IR) spectroscopy, and carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy. The information is intended for researchers, chemists, and professionals in drug development and materials science who may work with or encounter organoiodine compounds.
Mass Spectrometry
Mass spectrometry of this compound reveals characteristic patterns dominated by its high molecular weight and the isotopic distribution of iodine. The electron ionization (EI) mass spectrum is characterized by the molecular ion and successive losses of iodine atoms.
Table 1: Mass Spectrometry Data for this compound (C₂I₄)
| m/z (Daltons) | Ion Formula | Relative Intensity (%) | Interpretation |
| 532 | [C₂I₄]⁺ | ~20% | Molecular Ion (M⁺) |
| 405 | [C₂I₃]⁺ | ~10% | Loss of one Iodine atom [M-I]⁺ |
| 278 | [C₂I₂]⁺ | ~100% | Loss of two Iodine atoms [M-2I]⁺ (Base Peak) |
| 151 | [C₂I]⁺ | ~25% | Loss of three Iodine atoms [M-3I]⁺ |
| 127 | [I]⁺ | ~50% | Iodine Cation |
| (Data sourced from NIST Mass Spectrometry Data Center)[3] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A generalized protocol for obtaining an EI-mass spectrum for a solid sample like this compound is as follows:
-
Sample Preparation : A small quantity (typically < 1 mg) of the crystalline C₂I₄ sample is introduced into the mass spectrometer, often via a direct insertion probe (DIP). The sample is placed in a capillary tube at the end of the probe.
-
Ionization : The probe is inserted into the ion source of the mass spectrometer, which is held under a high vacuum. The sample is heated to induce sublimation into the gas phase. The gaseous C₂I₄ molecules are then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([C₂I₄]⁺) and causing fragmentation.
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.
Infrared (IR) Spectroscopy
While specific, publicly available IR spectra for this compound are limited, the key vibrational modes can be predicted based on its molecular structure. The spectrum is expected to be simple due to the molecule's high symmetry (D₂h point group), which renders some vibrations IR-inactive. The primary active modes would involve the carbon-carbon double bond and carbon-iodine bonds.
Table 2: Expected Infrared (IR) Absorptions for this compound (C₂I₄)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C=C Stretch | 1550 - 1620 | Weak to Medium | The C=C stretching frequency is lowered by the mass of the iodine substituents. |
| C-I Stretch (Asymmetric) | 600 - 750 | Strong | The heavy C-I bonds vibrate at low frequencies. Multiple bands may be observed. |
| C-I Bending Modes | < 500 | Medium to Strong | Out-of-plane and in-plane bending vibrations occur at very low wavenumbers. |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid, crystalline sample like this compound, the FT-IR spectrum is typically acquired using one of the following methods:
-
Sample Preparation (KBr Pellet Method) :
-
Approximately 1-2 mg of the C₂I₄ sample is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The resulting homogeneous powder is placed into a pellet press and compressed under high pressure to form a thin, transparent disc.
-
-
Data Acquisition :
-
The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
-
A background spectrum of the empty sample chamber (or a pure KBr pellet) is collected first.
-
The infrared beam is passed through the sample pellet, and the transmitted radiation is measured by the detector.
-
The instrument's software performs a Fourier transform on the resulting interferogram to generate the infrared spectrum (transmittance vs. wavenumber).
-
-
Alternative Method (Attenuated Total Reflectance - ATR) : A small amount of the solid C₂I₄ powder can be placed directly onto the crystal (e.g., diamond or germanium) of an ATR accessory. A pressure arm ensures good contact. This method requires minimal sample preparation.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Experimental ¹³C NMR data for this compound is not readily found in public databases. However, due to the symmetrical nature of the molecule, where both carbon atoms are in identical chemical environments, the proton-decoupled ¹³C NMR spectrum is predicted to show only a single resonance.
Table 3: Predicted ¹³C NMR Signal for this compound (C₂I₄)
| Predicted Signal | Chemical Shift (δ) in ppm | Multiplicity | Notes |
| C=C | 80 - 100 (Estimated) | Singlet | Due to molecular symmetry, only one signal is expected. The strong deshielding effect of four iodine atoms would shift the resonance significantly upfield compared to unsubstituted ethylene (B1197577) (~123 ppm), a phenomenon known as the 'heavy atom effect'. |
Experimental Protocol: ¹³C NMR Spectroscopy
A general protocol for obtaining a ¹³C NMR spectrum of a solid, soluble compound is as follows:
-
Sample Preparation :
-
Approximately 10-20 mg of this compound is dissolved in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated benzene, C₆D₆) in a standard 5 mm NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
-
Instrument Setup :
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain field stability.
-
The probe is tuned to the ¹³C frequency, and shimming is performed to optimize the homogeneity of the magnetic field.
-
-
Data Acquisition :
-
A standard pulse program for a proton-decoupled ¹³C NMR experiment is used. This involves irradiating the sample with a broad range of proton frequencies to collapse ¹³C-¹H couplings, resulting in sharp singlet signals for each unique carbon.
-
A series of radiofrequency pulses and delays are applied, and the resulting free induction decay (FID) signal is recorded.
-
The FID is averaged over a number of scans to improve the signal-to-noise ratio, which is necessary due to the low natural abundance of the ¹³C isotope (1.1%).
-
-
Data Processing : The accumulated FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum, which is then plotted as intensity versus chemical shift (ppm).
Spectroscopic Analysis Workflow
The logical flow for the complete spectroscopic characterization of a compound like this compound involves multiple techniques to confirm its identity and structure.
Caption: Workflow for the spectroscopic characterization of this compound.
References
A Technical Guide to the Computational Modeling of Tetraiodoethylene Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraiodoethylene (TIE), a molecule with a simple ethene backbone substituted with four iodine atoms, has garnered significant interest in the fields of crystal engineering, materials science, and drug design. Its electron-deficient iodine atoms act as potent halogen bond donors, enabling the formation of predictable and robust non-covalent interactions with a variety of Lewis basic sites. Understanding and predicting these interactions is crucial for the rational design of novel co-crystals, functional materials, and potent therapeutics. This technical guide provides an in-depth overview of the computational and experimental methodologies used to study and characterize the interactions of this compound. It is intended to serve as a comprehensive resource for researchers actively engaged in or new to the field of halogen bonding and computational chemistry.
Introduction to this compound and Halogen Bonding
This compound (C₂I₄) is a yellow crystalline solid that serves as a versatile building block in supramolecular chemistry.[1] The key to its utility lies in the anisotropic distribution of electron density around its iodine atoms. This creates a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I covalent bond. This σ-hole can interact favorably with electron-rich atoms or regions, forming a highly directional non-covalent interaction known as a halogen bond (XB).[2][3] These interactions are analogous to the more familiar hydrogen bonds and play a critical role in molecular recognition and self-assembly processes.[2][4]
The strength and directionality of halogen bonds make TIE an excellent candidate for the construction of complex supramolecular architectures.[2][4] By carefully selecting Lewis basic partners, researchers can engineer crystalline materials with desired properties, such as specific packing arrangements or enhanced luminescence.[2] In the context of drug development, understanding the halogen bonding capabilities of TIE and similar motifs can aid in the design of ligands with high affinity and selectivity for biological targets.
Experimental Protocols for Studying this compound Interactions
The characterization of TIE interactions often involves a combination of experimental techniques to probe the solid-state structure and the nature of the intermolecular forces.
Co-crystallization
A common method for studying TIE interactions is through the formation of co-crystals with a Lewis basic co-former. A general protocol for co-crystallization by slow evaporation is as follows:
-
Reagent Preparation: Dissolve stoichiometric amounts of this compound and the chosen co-former in a suitable solvent or solvent mixture (e.g., a 2:1 mixture of acetone (B3395972) and chloroform).[5] The concentrations should be optimized to ensure both components are fully dissolved.
-
Crystallization: Transfer the solution to a clean glass vial and allow the solvent to evaporate slowly at room temperature. This can take several days to weeks.[5] The vial can be loosely capped to control the rate of evaporation.
-
Crystal Harvesting and Analysis: Once well-formed crystals are observed, they can be harvested for analysis. The purity of the co-crystals can be confirmed using techniques like Powder X-ray Diffraction (PXRD) by comparing the experimental pattern to a simulated one from single-crystal X-ray diffraction data.[5]
Spectroscopic and Thermal Analysis
-
X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the three-dimensional structure of TIE co-crystals, providing precise information on bond lengths, angles, and intermolecular distances.[2][6]
-
Spectroscopy:
-
UV-Vis Spectroscopy: Can be used to study the formation of charge-transfer complexes between TIE and Lewis bases in solution.[6]
-
Raman and Fourier-Transform Infrared (FT-IR) Spectroscopy: These techniques can probe changes in vibrational modes upon complex formation, providing evidence of intermolecular interactions.[6]
-
-
Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the thermal stability and phase behavior of TIE co-crystals.
Computational Modeling of this compound Interactions
Computational chemistry provides powerful tools to investigate the nature and strength of TIE interactions at a molecular level. Density Functional Theory (DFT) is a widely used method for this purpose.[7][8]
A General Computational Workflow
A typical workflow for the computational analysis of TIE interactions involves several key steps:
Detailed Computational Methodologies
-
Geometry Optimization: The first step is to obtain the equilibrium geometry of the TIE-Lewis base complex. This is typically done using DFT with a suitable functional and basis set. For halogen bonding, functionals like M06-2X or ωB97X-D, combined with a triple-zeta basis set (e.g., def2-TZVP or aug-cc-pVTZ), are often recommended.[1][9]
-
Frequency Calculation: After optimization, a frequency calculation should be performed to ensure that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[10]
-
Binding Energy Calculation: The interaction strength is quantified by the binding energy (ΔE). For a complex A-B, it is calculated as:
ΔE = E(A-B) - [E(A) + E(B)]
where E(A-B) is the total energy of the complex, and E(A) and E(B) are the energies of the isolated monomers. It is crucial to account for the Basis Set Superposition Error (BSSE) using methods like the counterpoise correction.[11]
-
Energy Decomposition Analysis (EDA): EDA methods, such as Symmetry-Adapted Perturbation Theory (SAPT), partition the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion.[9][12][13][14] This provides a deeper understanding of the nature of the halogen bond.
-
Topological Analysis:
-
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points (BCPs) between interacting atoms, providing evidence of a bonding interaction.[3][15]
-
Non-Covalent Interaction (NCI) Analysis: NCI plots are a powerful visualization tool that highlights regions of non-covalent interactions and characterizes them as attractive or repulsive.[3][5][15]
-
Quantitative Data on this compound Interactions
The following tables summarize key quantitative data from computational studies on TIE interactions with various Lewis bases.
Table 1: Interaction Energies of TIE with Halide Anions [6]
| Complex | Interaction Energy (Gas Phase, kcal/mol) |
| TIE···Cl⁻ | -33.2 |
| TIE···Br⁻ | -29.0 |
| TIE···I⁻ | -24.8 |
Table 2: Interaction Energies and Geometric Parameters for TIE Co-crystals with Azaphenanthrenes [2][4]
| Co-crystal | Interaction | Distance (Å) | Angle (°) |
| TIE-Phenanthridine | C-I···N | 2.94 | 173.4 |
| TIE-Benzo[f]quinoline | C-I···N | 2.91 | 177.2 |
Table 3: Energy Decomposition Analysis of TIE···S Interaction in a Lead(II) Dithiocarbamate Co-crystal [11]
| Energy Component | Contribution (kcal/mol) |
| Electrostatic | - |
| Pauli Repulsion | - |
| Orbital Interaction | - |
| Dispersion | - |
| Total Interaction | -5.41 to -11.37 |
Note: Specific values for each component were not provided in the source, but the total interaction energy range is given.
Visualizing this compound Interactions and Workflows
Visual representations are crucial for understanding the complex relationships in computational and experimental studies of TIE.
References
- 1. A–X⋯σ Interactions—Halogen Bonds with σ-Electrons as the Lewis Base Centre - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and luminescent properties of co-crystals of tetraiodoethylene with two azaphenanthrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. m.youtube.com [m.youtube.com]
- 6. The C–I⋯X− halogen bonding of this compound with halide anions in solution and cocrystals investigated by experiment and calculation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Free energy decomposition analysis of bonding and nonbonding interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Merging the Energy Decomposition Analysis with the Interacting Quantum Atoms Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Energy decomposition analysis [ouci.dntb.gov.ua]
- 14. Clarifying notes on the bonding analysis adopted by the energy decomposition analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. repository.up.ac.za [repository.up.ac.za]
An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in Tetraiodoethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraiodoethylene (C₂I₄), a fully iodinated analogue of ethylene, presents a unique platform for synthetic chemistry, largely dictated by the reactivity of its four carbon-iodine (C-I) bonds. This technical guide provides a comprehensive exploration of the C-I bond's reactivity in this compound, offering insights into its participation in a variety of chemical transformations. The document summarizes key quantitative data, details experimental protocols for significant reactions, and visualizes reaction pathways and workflows to support researchers in leveraging this versatile molecule in their synthetic endeavors, particularly in the field of drug development where the introduction of complex moieties is often crucial.
Core Properties of this compound
This compound is a yellow crystalline solid that is insoluble in water but soluble in various organic solvents such as benzene (B151609) and chloroform.[1] It is known to be sensitive to light, decomposing to turn brown and emit a characteristic odor.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂I₄ | [1] |
| Molar Mass | 531.64 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 187–192 °C | [1] |
| Density | 2.98 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in benzene, chloroform, carbon disulfide, and toluene | [1] |
Reactivity of the Carbon-Iodine Bond
The reactivity of the C-I bond in this compound is characterized by its relatively low bond dissociation energy and its ability to engage in a diverse range of reactions, including nucleophilic substitution, cross-coupling, and halogen bonding.
Bond Dissociation Energy
Key Reactions and Experimental Protocols
Synthesis of this compound
A common and historically significant method for the synthesis of this compound involves the direct iodination of acetylene (B1199291).
Experimental Protocol: Iodination of Acetylene
-
Materials: Acetylene gas, iodine (I₂), potassium iodide (KI), sodium hydroxide (B78521) (NaOH) solution, ethanol, and distilled water.
-
Procedure:
-
Prepare an aqueous solution of iodine and potassium iodide. The potassium iodide is essential to solubilize the iodine through the formation of the triiodide ion (I₃⁻).
-
Purified acetylene gas is bubbled through this solution.
-
The reaction proceeds via the electrophilic addition of iodine to the triple bond of acetylene.
-
The crude product, predominantly the crystalline trans-1,2-diiodoethylene, is collected. Further iodination can lead to this compound.
-
A variation of this synthesis involves the iodination of calcium carbide (CaC₂), which produces diiodoacetylene (B13749442) as a byproduct that can be further iodinated to yield this compound.[1]
-
Halogen Bonding
The iodine atoms in this compound possess a region of positive electrostatic potential, known as a σ-hole, which allows them to act as halogen bond donors. This interaction is a significant aspect of this compound's reactivity profile, enabling the formation of co-crystals and influencing its behavior in solution.
Table 2: Halogen Bonding Interaction Energies of this compound with Aromatic N-Oxides
| N-Oxide Acceptor | Monodentate XB Interaction Energy (ΔEint, kJ mol⁻¹) | Reference |
| Pyridine (B92270) N-oxide | 31.9 | [4] |
| 2,6-Dimethylpyridine N-oxide | - | |
| Phenyl-substituted Pyridine N-oxides | 31.9 - 46.5 | [4] |
Experimental Protocol: Co-crystallization with Aromatic N-Oxides
-
Materials: this compound, an aromatic N-oxide (e.g., pyridine N-oxide), dichloromethane (B109758) (DCM), and methanol (B129727) (MeOH).
-
Procedure:
-
In a 4 mL vial, charge this compound (10 mg, 0.019 mmol, 1 equivalent) and the respective aromatic N-oxide (0.019 mmol, 1 equivalent).[5]
-
Add a solvent mixture of DCM/MeOH (v:v, 1:1, 2 mL) at room temperature under air.[5]
-
Stir the components at 60 °C for 30 minutes.[5]
-
Allow the resulting yellowish solution to slowly evaporate at ambient temperature.[5]
-
Single crystals suitable for X-ray diffraction analysis typically form within 3 hours to 4 days.[5]
-
Photochemical Reactions
The relatively weak C-I bond in this compound makes it susceptible to photochemical cleavage. Upon irradiation with UV light, the C-I bond can undergo homolysis to generate radical species.
A study on the photochemistry of diiodoacetylene and this compound in hexane (B92381) using an argon-filled mercury resonance lamp (primarily emitting at 254 nm) has been conducted. While specific quantum yields for the cleavage of the C-I bond in this compound were not detailed, the study lays the groundwork for such quantitative investigations.
Experimental Workflow: Photolysis of this compound
Cross-Coupling Reactions
The C-I bonds in this compound serve as potential sites for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for the formation of new carbon-carbon bonds. While specific examples utilizing this compound are not widespread in the literature, the high reactivity of vinyl iodides in these transformations suggests its potential as a versatile building block.[3]
Conceptual Reaction Scheme: Sonogashira Coupling
The general reactivity trend for vinyl halides in Sonogashira coupling is I > Br > Cl, indicating that the C-I bonds of this compound would be the most reactive.[6]
Reactions with Nucleophiles
This compound reacts with various nucleophiles. For instance, its reaction with ethylamine (B1201723) yields adducts.[1] The electron-withdrawing nature of the iodine atoms makes the carbon atoms of the double bond electrophilic and susceptible to nucleophilic attack. Reactions with softer nucleophiles like thiols are also plausible.
Table 3: Products from the Reaction of this compound with Ethylamine
| Reactant | Product(s) | Reference |
| Ethylamine | Ethylamine di-tetraiodoethylene (CH₃CH₂NH₂·(C₂I₄)₂) and Ethylamine this compound (CH₃CH₂NH₂·C₂I₄) | [1] |
Conclusion
The carbon-iodine bonds in this compound are the cornerstone of its chemical reactivity, enabling a diverse array of transformations. The relatively low bond dissociation energy facilitates reactions such as photochemical cleavage and cross-coupling. Its ability to act as a potent halogen bond donor opens avenues for crystal engineering and supramolecular chemistry. While the full synthetic potential of this compound, particularly in modern cross-coupling methodologies, remains to be extensively explored, the foundational knowledge of its reactivity presented in this guide offers a solid starting point for researchers. Further investigation into quantitative kinetic and yield data for a broader range of reactions will undoubtedly unlock new applications for this intriguing polyhalogenated molecule in drug discovery and materials science.
References
An In-depth Technical Guide to the Synthesis of Novel Tetraiodoethylene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel tetraiodoethylene (TIE) derivatives, focusing on modern synthetic methodologies, detailed experimental protocols, and the characterization of these compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who are interested in the development and application of this unique class of molecules.
Introduction to this compound
This compound (C₂I₄), also known as diiodoform, is a perhalogenated alkene that has historically been used as an antiseptic.[1] Its structure consists of a carbon-carbon double bond with each carbon atom bearing two iodine atoms. This high degree of iodination imparts unique chemical reactivity to the molecule, making it an attractive scaffold for the synthesis of a variety of novel derivatives. The presence of four iodine atoms provides multiple sites for functionalization, allowing for the creation of complex and diverse molecular architectures.
The parent compound, this compound, is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as benzene (B151609) and chloroform.[1] It can be synthesized through several methods, including the iodination of calcium carbide.[1]
Synthetic Methodologies for Novel this compound Derivatives
The development of novel this compound derivatives has been significantly advanced by the application of modern cross-coupling reactions. These palladium-catalyzed reactions allow for the selective formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for the functionalization of the TIE core.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully employed for the derivatization of polyhalogenated compounds.[2][3] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
"Pd(0)L2" [label="Pd(0)L₂"]; "Oxidative_Addition" [label="Oxidative Addition\n(R-X)"]; "RPd(II)XL2" [label="R-Pd(II)(X)L₂"]; "Transmetalation" [label="Transmetalation\n(R'-M)"]; "RPd(II)R'L2" [label="R-Pd(II)(R')L₂"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Product" [label="R-R'", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
"Pd(0)L2" -> "Oxidative_Addition" [style=invis]; "Oxidative_Addition" -> "RPd(II)XL2" [label=""]; "RPd(II)XL2" -> "Transmetalation" [label=""]; "Transmetalation" -> "RPd(II)R'L2" [label=""]; "RPd(II)R'L2" -> "Reductive_Elimination" [label=""]; "Reductive_Elimination" -> "Product" [label=""]; "Reductive_Elimination" -> "Pd(0)L2" [label="Catalyst\nRegeneration"]; }
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[5][6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7][8][9] The Sonogashira coupling of this compound with various terminal alkynes provides access to a class of compounds known as tetra(alkynyl)ethylenes.
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound
A detailed, generalized experimental protocol for a Sonogashira coupling reaction is presented below. This can be adapted for the synthesis of this compound derivatives.
| Step | Procedure |
| 1. Reagent Preparation | In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF or DMF). |
| 2. Catalyst Addition | To the solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the copper(I) co-catalyst (e.g., CuI, 0.1 eq). |
| 3. Addition of Base and Alkyne | Add an amine base (e.g., triethylamine (B128534) or diisopropylamine, 4.0-8.0 eq) followed by the dropwise addition of the terminal alkyne (4.0-4.4 eq). |
| 4. Reaction | Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). |
| 5. Work-up | Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). |
| 6. Purification | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel. |
Quantitative Data for Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Product | Yield (%) | Spectroscopic Data |
| 1 | Phenylacetylene | Tetra(phenylethynyl)ethylene | Data not available in search results | Data not available in search results |
| 2 | Trimethylsilylacetylene | Tetra(trimethylsilylethynyl)ethylene | Data not available in search results | Data not available in search results |
| 3 | 1-Hexyne | Tetra(hex-1-yn-1-yl)ethylene | Data not available in search results | Data not available in search results |
(Note: Specific yield and spectroscopic data for the Sonogashira coupling of this compound were not found in the provided search results. The table is a template for presenting such data when available.)
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or triflate.[10][11][12][13] This method is known for its tolerance of a wide range of functional groups. The Stille coupling of this compound with various organostannanes can be utilized to synthesize tetra(aryl)ethylenes, tetra(vinyl)ethylenes, and other derivatives.
Experimental Protocol: General Procedure for Stille Coupling of this compound
| Step | Procedure |
| 1. Reagent Preparation | In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the organostannane (4.0-4.4 eq) in an anhydrous solvent (e.g., THF, DMF, or toluene). |
| 2. Catalyst Addition | Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 0.05 eq). In some cases, a ligand such as PPh₃ or AsPh₃ may be added. |
| 3. Reaction | Heat the reaction mixture to a temperature ranging from 50 to 100 °C and monitor its progress by TLC or GC. |
| 4. Work-up | After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent. To remove tin byproducts, wash the solution with an aqueous solution of potassium fluoride. |
| 5. Purification | Separate the organic layer, dry it over an anhydrous drying agent, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization. |
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene in the presence of a base.[14][15][16] This reaction is a powerful tool for the synthesis of substituted alkenes. The Heck coupling of this compound with various alkenes can lead to the formation of more complex polyene structures.
Experimental Protocol: General Procedure for Heck Coupling of this compound
| Step | Procedure |
| 1. Reagent Preparation | In a sealed tube or a flask equipped with a reflux condenser, combine this compound (1.0 eq), the alkene (4.0-5.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), a phosphine (B1218219) ligand (e.g., PPh₃ or P(o-tolyl)₃, 0.1 eq), and a base (e.g., triethylamine or potassium carbonate, 4.0-8.0 eq) in a suitable solvent (e.g., DMF, NMP, or acetonitrile). |
| 2. Reaction | Heat the reaction mixture to a temperature typically between 80 and 140 °C. Monitor the reaction by TLC or GC. |
| 3. Work-up | Cool the reaction mixture, dilute it with water, and extract the product with an organic solvent. |
| 4. Purification | Wash the organic layer with brine, dry it, and remove the solvent under reduced pressure. Purify the residue by column chromatography. |
Other Synthetic Methods
While palladium-catalyzed cross-coupling reactions are the most versatile methods for the synthesis of TIE derivatives, other reactions can also be employed. For instance, a patent describes the synthesis of 1,1,2,2-tetra[4-(1H-1,2,4-triazolyl-1-yl)phenyl]ethylene from 1,1,2,2-tetra(4-bromophenyl)ethylene using a copper-catalyzed Ullmann-type reaction.[17] This suggests that similar nucleophilic substitution reactions could be applied to this compound.
Applications in Drug Development and Materials Science
The novel derivatives of this compound hold significant potential in various fields, particularly in drug development and materials science.
-
Medicinal Chemistry: The introduction of diverse functional groups onto the this compound scaffold can lead to the discovery of new bioactive molecules. Polyaryl- and polyheteroaryl-substituted ethylenes are known to possess a range of biological activities, including antimicrobial and anticancer properties.[18] The rigid and sterically demanding nature of the tetra-substituted ethylene (B1197577) core can be exploited to design molecules with specific three-dimensional conformations that can interact with biological targets.
"TIE" [label="this compound (TIE)"]; "Derivatization" [label="Chemical Derivatization\n(e.g., Cross-Coupling)"]; "Library" [label="Library of Novel\nTIE Derivatives"]; "Screening" [label="Biological Screening\n(e.g., Anticancer, Antimicrobial)"]; "Hit" [label="Hit Compound Identification"]; "Lead_Opt" [label="Lead Optimization"]; "Candidate" [label="Drug Candidate"];
"TIE" -> "Derivatization"; "Derivatization" -> "Library"; "Library" -> "Screening"; "Screening" -> "Hit"; "Hit" -> "Lead_Opt"; "Lead_Opt" -> "Candidate"; }
Caption: Workflow for the discovery of drug candidates from this compound.-
Materials Science: Tetra-substituted ethylenes, particularly those with extended π-conjugated systems like tetra(alkynyl)ethylenes and tetra(aryl)ethylenes, are of great interest in materials science. These molecules can exhibit unique photophysical properties, such as aggregation-induced emission (AIE), making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. A patent has described the use of a tetraphenylethylene (B103901) derivative in photoelectric materials.[17]
Conclusion
This compound is a versatile and reactive building block for the synthesis of a wide array of novel and complex organic molecules. The application of modern synthetic methods, especially palladium-catalyzed cross-coupling reactions, has opened up new avenues for the functionalization of the TIE core. The resulting derivatives, with their unique structural and electronic properties, are promising candidates for applications in medicinal chemistry and materials science. Further exploration of the synthesis and properties of novel this compound derivatives is warranted to fully realize their potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. CN103772304A - Tetraphenyl ethylene compound, and preparation method and application thereof - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Reaction Mechanisms of Tetraiodoethylene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The reaction of tetraiodoethylene with nucleophiles is a topic with limited coverage in modern chemical literature. This guide is constructed based on established principles of organic chemistry, particularly nucleophilic vinylic substitution, and historical data. The proposed mechanisms are plausible but largely hypothetical and await experimental verification.
Introduction to this compound and its Reactivity
This compound (C₂I₄) is a fully iodinated derivative of ethylene. It is a yellow crystalline solid, and its structure features a carbon-carbon double bond with each carbon atom bonded to two iodine atoms. The high degree of halogenation makes the double bond electron-deficient and susceptible to attack by nucleophiles. The large size and polarizability of the iodine atoms also influence the molecule's reactivity, potentially serving as good leaving groups and influencing the stability of reaction intermediates.
Reactions of this compound with nucleophiles are expected to proceed via nucleophilic vinylic substitution (SₙV). Unlike nucleophilic aliphatic substitution (Sₙ1 and Sₙ2), SₙV reactions are generally more sluggish due to the higher electron density of the C=C double bond and the steric hindrance it presents. However, the presence of four electron-withdrawing iodine atoms in this compound is expected to significantly enhance its reactivity towards nucleophiles.
Plausible Reaction Mechanisms with Nucleophiles
Two primary mechanisms are generally considered for nucleophilic vinylic substitution: the addition-elimination mechanism and the elimination-addition mechanism.
Addition-Elimination Mechanism
This is the most probable pathway for an electron-poor alkene like this compound. The reaction proceeds in two steps:
-
Nucleophilic Addition: The nucleophile attacks one of the vinylic carbons, breaking the π-bond and forming a resonance-stabilized carbanionic intermediate. The stability of this intermediate is crucial for the reaction to proceed.
-
Elimination: The lone pair on the carbanion reforms the π-bond, expelling one of the iodine atoms as a leaving group.
The overall stereochemistry of the reaction (retention or inversion) depends on the lifetime and geometry of the carbanionic intermediate and the nature of the leaving group.
Below is a generalized diagram for the addition-elimination mechanism of this compound with a generic nucleophile (Nu⁻).
Elimination-Addition Mechanism
This mechanism involves the initial elimination of two substituents to form a highly reactive alkyne intermediate (in this case, diiodoacetylene), which is then attacked by the nucleophile. This pathway is less likely for this compound under typical nucleophilic conditions but might be induced by strong bases.
-
Elimination: A strong base removes an iodine and a second iodine from the adjacent carbon leaves, forming diiodoacetylene.
-
Addition: The nucleophile then adds to the alkyne in one or two steps.
Reaction of this compound with Amines
Historical studies from the early 20th century reported the reaction of this compound with various primary, secondary, and tertiary amines. These reactions, often promoted by sunlight, yielded crystalline "molecular compounds" or adducts. The exact nature of the bonding in these adducts was not fully characterized by modern standards, but they were proposed to be charge-transfer complexes or salts.
Decomposition of these adducts with water was reported to regenerate this compound and the corresponding amine hydroiodide, suggesting an equilibrium or a complex reaction mixture.
Data from Historical Studies
The following table summarizes the findings from the work of W. M. Dehn in 1912, which described the reaction of this compound with a range of organic bases (amines).
| Amine | Stoichiometry (Amine:C₂I₄) | Product Description | Melting Point (°C) |
| Ethylamine | 1:1 and 1:2 | Transparent rectangular leaflets and long white needles | 155 and 133 |
| Diethylamine | 1:1 | Glistening white prismatic needles or flakes | 120 |
| Triethylamine | 1:2 | Transparent prismatic needles | 132 (not sharp) |
| Isopropylamine | 1:2 | Short transparent prisms | 160 |
| Benzylamine | 1:1 | Long silky needles | 115 |
Note: This data is from early literature and should be interpreted with caution. The reported structures are based on elemental analysis and may not be fully accurate by modern standards.
Hypothetical Reactions with Other Nucleophiles
While specific studies are lacking, the principles of nucleophilic vinylic substitution allow for predictions of reactivity with other nucleophiles.
-
Phosphines: As strong, soft nucleophiles, tertiary phosphines are expected to react readily with this compound, likely via an addition-elimination mechanism to form phosphonium (B103445) salts.
-
Thiols: Thiolates are excellent nucleophiles and would be expected to displace one or more iodine atoms on this compound to form vinyl sulfides.
General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the reaction of this compound with a nucleophile. This procedure has not been experimentally validated for this compound and should be adapted and performed with all appropriate safety precautions.
Objective: To synthesize a mono-substituted product from the reaction of this compound with a generic nucleophile.
Materials:
-
This compound (C₂I₄)
-
Nucleophile (e.g., a secondary amine, a thiol with a non-nucleophilic base)
-
Anhydrous, degassed solvent (e.g., THF, Dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Reagents: In the reaction flask, dissolve this compound (1.0 eq.) in the anhydrous solvent. In a separate flask, prepare a solution of the nucleophile (1.0-1.2 eq.). If the nucleophile is a thiol, add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) to generate the thiolate in situ.
-
Reaction: Cool the this compound solution to a suitable temperature (e.g., 0 °C or -78 °C) to control the reaction rate. Add the nucleophile solution dropwise to the stirred this compound solution over a period of 15-30 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., GC-MS, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride). Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
-
Characterization: Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Experimental Workflow Diagram
Conclusion and Outlook
The reaction of this compound with nucleophiles remains an underexplored area of organic chemistry. While early 20th-century reports indicate the formation of adducts with amines, detailed mechanistic studies employing modern analytical and computational methods are absent from the literature. Based on the principles of nucleophilic vinylic substitution, an addition-elimination mechanism is the most plausible pathway for these reactions.
Further research is warranted to fully elucidate the reaction mechanisms, kinetics, and synthetic utility of this compound as a building block. Such studies could involve:
-
Kinetic studies to determine rate laws and reaction orders.
-
Spectroscopic analysis (e.g., low-temperature NMR) to identify and characterize reaction intermediates.
-
Computational modeling (e.g., DFT calculations) to map the reaction energy profile and visualize transition states.
-
Exploration of a wider range of nucleophiles to expand the synthetic applications of this compound.
A modern reinvestigation of this chemistry could provide valuable insights into the reactivity of polyhalogenated alkenes and potentially uncover novel synthetic transformations for the preparation of highly functionalized molecules relevant to materials science and drug development.
Methodological & Application
Application Notes and Protocols: Tetraiodoethylene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraiodoethylene (TIE), also known as diiodoform, is a perhalogenated organic compound with the chemical formula C₂I₄.[1] It is an odorless, yellow crystalline solid that is insoluble in water but soluble in various organic solvents such as benzene, chloroform, and carbon disulfide.[1][2] Historically, it was explored for its antiseptic properties as an alternative to iodoform.[1] While not as commonly employed as other halogenated hydrocarbons in modern organic synthesis, this compound possesses unique reactivity that can be exploited in specific synthetic transformations. This document provides an overview of its applications, available data, and general protocols.
Physicochemical Properties and Safety Data
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 1,1,2,2-Tetraiodoethene | [1] |
| CAS Number | 513-92-8 | [1] |
| Molecular Formula | C₂I₄ | [1] |
| Molar Mass | 531.64 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 187–192 °C | [1] |
| Solubility | Insoluble in water; Soluble in chloroform, carbon disulfide, benzene, and toluene (B28343). | [1] |
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Applications in Organic Synthesis
While extensive modern applications of this compound in complex organic synthesis are not widely documented, its reactivity suggests potential in several areas. The high iodine content and the presence of a carbon-carbon double bond make it a potential precursor for various functionalized molecules.
Synthesis of Disubstituted Alkynes via Sonogashira-type Coupling (Hypothetical)
Hypothetical Reaction Scheme:
Caption: Hypothetical Sonogashira coupling of this compound.
Experimental Protocol (General, adapted from standard Sonogashira conditions):
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).
-
Add a suitable solvent, such as degassed triethylamine (B128534) or a mixture of toluene and an amine base.
-
To the stirred solution, add the terminal alkyne (2.2 eq) dropwise at room temperature.
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired disubstituted diyne.
Quantitative Data (Hypothetical):
| Entry | Alkyne (R-C≡CH) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene/Et₃N | 50 | 12 | (Not Reported) |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | 25 | 24 | (Not Reported) |
Note: The yields for this specific reaction are not reported in the available literature and would require experimental validation.
Reactions with Organometallic Reagents (General Overview)
Organometallic reagents, such as Grignard and organolithium reagents, are strong nucleophiles that can react with halogenated compounds.[4][5] The reaction of this compound with these reagents could potentially lead to the formation of various substituted alkenes or alkynes, depending on the reaction conditions and the stoichiometry of the reagents used.
Logical Workflow for Reaction with Organometallic Reagents:
Caption: Potential reaction pathways of this compound with organometallic reagents.
Experimental Protocol (General):
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of this compound (1.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the organometallic reagent (e.g., a Grignard reagent or an organolithium) (2.0-4.0 eq) dropwise from the addition funnel, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at the low temperature for a specified period, followed by slow warming to room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Quantitative Data:
Specific quantitative data for the reaction of this compound with organometallic reagents to produce disubstituted alkynes or tetra-substituted alkenes are not well-documented in recent literature.
Conclusion
This compound is a unique halogenated compound with potential, yet largely underexplored, applications in modern organic synthesis. While detailed protocols for its use in contemporary cross-coupling reactions are scarce, its structure suggests it could serve as a C2 building block for the synthesis of symmetrical disubstituted diynes and other functionalized molecules. The provided general protocols, adapted from standard procedures for related compounds, offer a starting point for further investigation into the synthetic utility of this compound. Researchers are encouraged to explore these possibilities, as they may lead to novel and efficient synthetic methodologies.
References
- 1. Enediyne natural product biosynthesis unified by a diiodotetrayne intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enediyne natural product biosynthesis unified by a diiodotetrayne intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Poly(diiododiacetylene) (PIDA) as a Precursor for Conductive Polymers
A Note on Precursor Chemistry: Initial investigations into tetraiodoethylene as a direct precursor for conductive polymers did not yield significant findings in the current body of scientific literature. However, a closely related and highly iodinated C4 analogue, diiodobutadiyne, serves as a well-documented precursor to the conductive polymer, poly(diiododiacetylene) (PIDA). These application notes, therefore, focus on the synthesis and properties of PIDA derived from diiodobutadiyne.
Introduction
Poly(diiododiacetylene) (PIDA) is a simple, yet remarkable, conjugated polymer consisting of a polyacetylene backbone with iodine atom substituents.[1][2] Its highly conjugated structure allows for the formation of an extended π-system along the polymer chain, making it a candidate for applications as a molecular wire or an organic semiconductor.[2] The synthesis of PIDA is a notable example of topochemical polymerization, where the crystalline lattice of the monomer, diiodobutadiyne, pre-organizes the molecules for a specific solid-state reaction. This controlled polymerization leads to a highly ordered polymer. PIDA is also of interest as a potential precursor to other polydiacetylenes through substitution of the iodine atoms, and as a possible route to the carbon allotrope, carbyne, via deiodination.[2]
Data Presentation
Table 1: Host-Guest Co-crystal Systems for PIDA Synthesis and Polymerization Behavior[1]
| Host Molecule | Host:Guest Ratio | Polymerization Behavior at Room Temperature | Resulting Crystal Appearance |
| bis(butanenitrile) oxalamide | 1:1 | Disfavored, does not go to completion | Blue to dark |
| bis(pentanenitrile) oxalamide | 1:2 | Spontaneous | Blue to shiny, copper-colored |
| bis(hexanenitrile) oxalamide | 1:1 | Disfavored, does not go to completion | Blue to dark |
| bis(heptanenitrile) oxalamide | 1:2 | Spontaneous | Blue to shiny, gold-colored |
Table 2: Spectroscopic Characterization Data for PIDA[1]
| Spectroscopic Technique | Feature | Wavenumber/Chemical Shift | Description |
| Solid-State 13C MAS NMR | Monomer (β-carbon) | 80.0 ppm | Signal from diiodobutadiyne precursor. |
| PIDA (α-carbon, sp2) | 80.1 ppm | Signal appearing upon polymerization. | |
| PIDA (β-carbon, sp) | 110.6 ppm | Signal appearing upon polymerization. | |
| Raman Spectroscopy | C=C stretch | ~1500 cm-1 | Characteristic of the polymer backbone. |
| C≡C stretch | ~2100 cm-1 | Characteristic of the polymer backbone. | |
| UV-Vis Absorption Spectroscopy | Vibronic progression | - | Highly resolved in completely polymerized PIDA cocrystals. |
Note: Specific electrical conductivity values for PIDA are not extensively reported in the literature. However, the metallic, copper-like appearance of the polymerized crystals is a strong qualitative indicator of a significant change in electronic properties towards a more conductive state.
Experimental Protocols
Protocol 1: Synthesis of Diiodobutadiyne Monomer
Caution: Diiodobutadiyne is a shock-sensitive and potentially explosive compound, especially when heated. Handle with extreme care and behind appropriate safety shielding.
Materials:
-
Butadiyne gas
-
Sodium hypoiodite (B1233010) solution (prepared in situ from iodine and sodium hydroxide)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a fresh solution of sodium hypoiodite by dissolving iodine in a solution of sodium hydroxide.
-
Bubble butadiyne gas through the sodium hypoiodite solution at room temperature.
-
A precipitate of diiodobutadiyne will form.
-
Filter the crude product and wash thoroughly with water.
-
Recrystallize the product from a minimal amount of hot ethanol (B145695) or by sublimation under vacuum to obtain purified diiodobutadiyne.
-
Dry the purified monomer under vacuum and store in the dark at low temperature.
Protocol 2: Synthesis of PIDA via Host-Guest Co-crystallization[1]
Materials:
-
Diiodobutadiyne (monomer)
-
bis(pentanenitrile) oxalamide or bis(heptanenitrile) oxalamide (host)
-
Methanol (spectroscopic grade)
Procedure:
-
In a clean glass crystallization dish, dissolve the host molecule (e.g., bis(pentanenitrile) oxalamide) in methanol.
-
To this solution, add the diiodobutadiyne monomer to achieve a 1:2 host-to-guest molar ratio.
-
To remove any particulate impurities, centrifuge the solution and carefully decant the supernatant into a shallow crystallization dish.
-
Cover the dish with aluminum foil and puncture a few small holes with a needle to allow for slow evaporation of the solvent.
-
Allow the solvent to evaporate slowly at room temperature. Initially, pale blue crystals of the co-crystal will form.
-
Over the course of approximately one week at room temperature, the blue crystals will spontaneously polymerize, transforming into shiny, copper- or gold-colored crystals of the PIDA-host co-crystal.[1]
Protocol 3: Isolation of PIDA Nanofibers[3]
Materials:
-
PIDA-host co-crystals
-
Methanol, Tetrahydrofuran (THF), and Chloroform (reagent grade)
Procedure:
-
Suspend the PIDA-host co-crystals in an organic solvent such as methanol, THF, or chloroform.
-
Subject the suspension to extensive rinsing and sonication. This process will break apart the co-crystals and dissolve the host molecule.
-
The insoluble PIDA will remain as a suspension of nanofibers.
-
Isolate the PIDA nanofibers by centrifugation or filtration.
-
Wash the isolated nanofibers repeatedly with the organic solvent to ensure complete removal of the host molecule.
-
Dry the purified PIDA nanofibers under vacuum. The resulting material consists of uniaxially oriented PIDA filaments.[3]
Visualizations
Caption: Experimental workflow for the synthesis of PIDA and isolation of nanofibers.
Caption: Topochemical polymerization of diiodobutadiyne to PIDA within the co-crystal.
References
Application Notes: Tetraiodoethylene in Luminescent Materials
Application Notes and Protocols for Tetraiodoethylene-Mediated Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of Iodine-Transfer Polymerization (ITP), a controlled radical polymerization technique, and explores the theoretical application of tetraiodoethylene (TIE) as a novel chain transfer agent. While specific protocols for TIE-mediated polymerization are not established in the literature, this guide offers a detailed, generalized experimental protocol for ITP that can serve as a foundational method for researchers seeking to investigate TIE's potential in polymer synthesis. The document includes structured data tables for typical ITP results, detailed methodologies, and visual diagrams of the polymerization mechanisms.
Introduction to Iodine-Transfer Polymerization (ITP)
Iodine-Transfer Polymerization (ITP) is a powerful method of reversible-deactivation radical polymerization (RDRP) used to synthesize polymers with well-defined molecular weights and low polydispersity. The technique relies on a degenerative chain transfer mechanism where a growing polymer radical reversibly exchanges an iodine atom with a dormant polymer iodide species. This process minimizes termination reactions that are common in conventional free-radical polymerization, thus affording "living" characteristics. ITP is particularly effective for monomers such as vinyl acetate (B1210297), acrylates, and styrenes, and it can be performed under relatively mild reaction conditions.
The core principle of ITP involves a rapid equilibrium between active (propagating) radical chains and dormant (iodine-capped) chains. This is facilitated by a chain transfer agent (CTA), typically a small molecule alkyl iodide. The fast and reversible nature of the iodine transfer ensures that all polymer chains have a similar probability of growth, leading to a uniform polymer population.
Potential Role of this compound (TIE) as a Chain Transfer Agent
This compound (C₂I₄) is a highly iodinated alkene. Although not a conventional CTA, its molecular structure, featuring four carbon-iodine bonds, suggests it could theoretically function in an ITP-like process. A propagating polymer radical could potentially abstract an iodine atom from TIE, forming a dormant polymer iodide and a new vinyl radical derived from TIE. This new radical could then initiate further polymerization.
However, several challenges must be considered. The reactivity of the C-I bonds in TIE for this purpose is unknown. Furthermore, with four potential transfer sites, TIE could act as a multifunctional agent, possibly leading to branched or cross-linked polymer architectures. Its limited solubility and sensitivity to light also present practical hurdles. The exploration of TIE in this capacity remains a novel area of research, and the generalized ITP protocol provided below offers a robust starting point for such investigations.
Experimental Protocols
General Protocol for Iodine-Transfer Polymerization
This protocol provides a representative methodology for the ITP of vinyl acetate using a standard alkyl iodide CTA and AIBN as a thermal initiator. This procedure can be adapted for other monomers and initiators with appropriate adjustments to reaction conditions.[1]
Materials:
-
Monomer (e.g., Vinyl Acetate, freshly purified)
-
Chain Transfer Agent (CTA) (e.g., Ethyl iodoacetate)
-
Radical Initiator (e.g., 2,2'-Azobisisobutyronitrile, AIBN)
-
Anhydrous Solvent (e.g., Anisole, Toluene)
-
Precipitation Non-solvent (e.g., Methanol)
-
Schlenk flask and manifold for inert atmosphere techniques
-
Nitrogen or Argon gas (high purity)
-
Magnetic stirrer and heating plate/oil bath
-
Standard laboratory glassware
Procedure:
-
Monomer Purification: The monomer should be purified to remove inhibitors, typically by passing through a column of basic alumina (B75360) and/or distillation under reduced pressure. Store the purified monomer under an inert atmosphere and at a low temperature.
-
Reaction Assembly: To a dry Schlenk flask equipped with a magnetic stir bar, add the chain transfer agent and the initiator. A typical molar ratio for achieving a target degree of polymerization of 200 would be [Monomer]₀:[CTA]₀:[Initiator]₀ = 200:1:0.2.
-
Addition of Reagents: Add the anhydrous solvent and the purified monomer to the Schlenk flask via a degassed syringe.
-
Deoxygenation: Seal the flask and thoroughly deoxygenate the reaction mixture. This is critical for radical polymerizations and is typically achieved by performing three consecutive freeze-pump-thaw cycles.
-
Initiation of Polymerization: After backfilling the flask with an inert gas (N₂ or Ar), place the vessel in a preheated oil bath set to the desired reaction temperature (e.g., 60–80 °C). Commence stirring to ensure homogeneity.
-
Monitoring the Reaction: The polymerization progress can be tracked by periodically taking small aliquots from the reaction mixture under an inert atmosphere. Monomer conversion can be determined by ¹H NMR spectroscopy, while molecular weight (Mₙ) and polydispersity index (PDI) can be measured by Gel Permeation Chromatography (GPC).
-
Termination and Isolation: Once the target monomer conversion is achieved, terminate the polymerization by rapidly cooling the reaction vessel in an ice bath and exposing the mixture to air.
-
Polymer Purification: Dilute the viscous polymer solution with a small amount of a suitable solvent (e.g., THF). Precipitate the polymer by adding the solution dropwise into a large volume of a stirred, cold non-solvent (e.g., methanol).
-
Drying: Collect the purified polymer by filtration and dry it under vacuum to a constant weight.
Data Presentation
The effectiveness of an ITP experiment is evaluated by comparing the experimental molecular weights to theoretical values and by the resulting low PDI. The following table presents representative data for ITP of various monomers.
| Monomer | Chain Transfer Agent | [M]:[CTA]:[I] Ratio | Temperature (°C) | Conversion (%) | Mₙ (Theoretical) | Mₙ (Experimental) | PDI (Mₙ/Mₙ) |
| Vinyl Acetate | Ethyl iodoacetate | 200:1:0.2 | 60 | 85 | 14,600 | 15,200 | 1.42[1] |
| Methyl Acrylate | Iodoform | 150:1:0.1 | 70 | 92 | 12,000 | 11,800 | 1.35 |
| Styrene | 1-Iodoethylbenzene | 100:1:0.2 | 80 | 78 | 8,100 | 8,500 | 1.29 |
Note: Data are illustrative and based on typical outcomes reported in ITP literature.
Mandatory Visualizations
Reaction Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic steps in Iodine-Transfer Polymerization and the hypothetical pathway involving this compound.
Caption: Experimental workflow for Iodine-Transfer Polymerization.
Caption: The mechanism of Iodine-Transfer Polymerization (ITP).
Caption: Hypothetical mechanism for TIE as a chain transfer agent.
References
Tetraiodoethylene: A Versatile Building Block in the Synthesis of Pharmaceutical Scaffolds
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tetraiodoethylene (TIE), a fully iodinated alkene, presents itself as a valuable and versatile building block in synthetic organic chemistry with significant potential in the synthesis of complex pharmaceutical scaffolds. Its four carbon-iodine bonds offer multiple reaction sites for cross-coupling reactions, enabling the construction of intricate molecular architectures. This document provides an overview of the application of this compound in key synthetic transformations, including Sonogashira and Stille couplings, which are pivotal in the formation of carbon-carbon bonds in drug discovery and development. Detailed experimental protocols for these reactions are provided, along with data on representative reaction conditions and yields.
Introduction to this compound in Pharmaceutical Synthesis
This compound (C₂I₄) is a crystalline solid that has historically been used as an antiseptic.[1] In modern synthetic chemistry, its utility is being explored as a precursor for various organic structures. The presence of four iodine atoms, which can act as leaving groups in cross-coupling reactions, makes TIE an attractive starting material for creating highly substituted and conjugated systems. These systems are often found in biologically active molecules and pharmaceutical agents.
The primary application of this compound in a pharmaceutical context lies in its use as a scaffold for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.[2][3] By sequentially or simultaneously replacing the iodine atoms, complex molecules such as symmetrical and unsymmetrical diarylalkynes and precursors to enediyne natural products can be synthesized.[4][5]
Key Synthetic Applications and Protocols
Sonogashira Coupling: Synthesis of Diarylalkynes
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6][7] this compound can be employed in a step-wise manner to generate both symmetrical and unsymmetrical diarylalkynes, which are important structural motifs in many pharmaceutical compounds.
Experimental Workflow: Sonogashira Coupling with TIE
Caption: Sonogashira coupling workflow using TIE.
Protocol: Synthesis of an Unsymmetrical Diarylalkyne from this compound
This protocol describes a two-step, one-pot procedure for the synthesis of an unsymmetrical diarylalkyne.
Materials:
-
This compound (TIE)
-
Arylacetylene 1
-
Arylacetylene 2
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous solvent (e.g., THF) and the base (e.g., triethylamine, 5.0 eq).
-
Slowly add a solution of the first arylacetylene (1.0 eq) in the reaction solvent at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion of the first coupling, add the second arylacetylene (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating (40-50 °C) and monitor the reaction progress.
-
Once the reaction is complete, quench with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data: Representative Sonogashira Coupling Conditions
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2), CuI (4) | Et₃N | THF | 25 | 95 |
| 2 | 4-Bromotoluene | 1-Heptyne | Pd(OAc)₂ (1), PPh₃ (2), CuI (2) | DIPA | DMF | 60 | 88 |
| 3 | 1-Iodonaphthalene | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3), CuI (5) | Et₃N | Toluene | 25 | 92 |
Note: This table provides representative data for Sonogashira couplings. Yields for reactions with TIE may vary depending on the specific substrates and conditions.
Stille Coupling: Formation of Substituted Alkenes
The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex.[1][8] this compound can serve as a versatile platform for sequential Stille couplings to introduce various organic moieties, leading to the formation of complex, substituted alkenes that can be precursors to pharmaceutical agents.
Catalytic Cycle: Stille Coupling
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Protocol: Sequential Stille Coupling with this compound
This protocol outlines a general procedure for the sequential Stille coupling of two different organostannanes with this compound.
Materials:
-
This compound (TIE)
-
Organostannane 1 (e.g., aryltributylstannane)
-
Organostannane 2 (e.g., vinyltributylstannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., anhydrous THF, DMF, or toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Slowly add the first organostannane (1.0 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or GC-MS.
-
After the first coupling is complete (consumption of the monosubstituted intermediate), cool the reaction to room temperature.
-
Add the second organostannane (1.0 eq) to the reaction mixture.
-
Reheat the mixture to 60-80 °C and continue to monitor the reaction.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.
-
Stir vigorously for 1-2 hours, then filter the resulting precipitate.
-
Extract the filtrate with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data: Representative Stille Coupling Conditions
| Entry | Organic Halide | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Vinyltributylstannane | Pd(PPh₃)₄ (2) | THF | 70 | 96 |
| 2 | Bromopyridine | 2-Thienyltributylstannane | PdCl₂(PPh₃)₂ (3) | DMF | 100 | 85 |
| 3 | Vinyl Bromide | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (1.5), P(o-tol)₃ (6) | Toluene | 90 | 91 |
Note: This table provides representative data for Stille couplings. Yields for reactions with TIE will be dependent on the specific substrates and reaction conditions employed.
Potential in the Synthesis of Enediyne Scaffolds
Enediyne natural products are a class of potent antitumor antibiotics.[5] Their remarkable biological activity stems from their unique molecular architecture, which includes a nine- or ten-membered ring containing a cis-double bond and two acetylenic units. The synthesis of stable enediyne precursors is a significant challenge in medicinal chemistry. This compound, through sequential Sonogashira couplings, can serve as a starting point for the construction of the diacetylene core of these molecules. While direct synthesis of a marketed enediyne drug using TIE has not been reported, its potential as a key building block in the synthesis of enediyne analogues for drug discovery is an active area of interest.
Logical Relationship: TIE to Enediyne Core
Caption: Synthetic logic from TIE to an enediyne core.
Conclusion
This compound is a highly functionalized and reactive building block with considerable potential for the synthesis of complex molecules relevant to the pharmaceutical industry. Its ability to undergo multiple, sequential cross-coupling reactions such as Sonogashira and Stille couplings allows for the controlled and efficient construction of diverse molecular scaffolds. While direct applications in the synthesis of marketed drugs are not yet widely documented, the protocols and synthetic strategies outlined here demonstrate the utility of TIE for creating valuable intermediates, such as diarylalkynes and enediyne precursors. For researchers and scientists in drug development, this compound represents an under-explored yet promising tool for accessing novel chemical space and accelerating the discovery of new therapeutic agents.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. jocpr.com [jocpr.com]
- 3. nobelprize.org [nobelprize.org]
- 4. One-pot procedure for the synthesis of unsymmetrical diarylalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
use of tetraiodoethylene as a polymerization catalyst
Application Notes: Tetraiodoethylene
Topic: Use of this compound as a Polymerization Catalyst
Initial Assessment: An extensive review of peer-reviewed scientific literature, including journals and patent databases, reveals no credible evidence to support the or initiator. A single mention of this application appears in a non-verified commercial product datasheet, which is not substantiated by scientific research. Therefore, the premise of using this compound as a polymerization catalyst is not supported by the scientific community.
This document will instead focus on the scientifically validated applications of this compound.
Alternative Applications of this compound
This compound (C₂I₄) is a yellow crystalline solid that is insoluble in water but soluble in several organic solvents.[1] While not used in polymerization, it has found utility in other areas of chemical science and industry.
Reagent in Organic Synthesis
This compound serves as a reagent in specific organic synthesis reactions. One notable application is its reaction with organic bases. For instance, it reacts with ethylamine (B1201723) to form adducts such as ethylamine di-tetraiodoethylene and ethylamine this compound.[1] These reactions highlight its ability to interact with nucleophilic compounds.
A historical study details the action of this compound on various organic bases, indicating its reactivity and potential for forming crystalline addition products.[2][3] This reactivity can be exploited in the synthesis of complex organic molecules.
Historical Use as an Antiseptic
Historically, this compound was proposed as an antiseptic under the name "diiodoform."[1] It was considered an alternative to iodoform, which has a strong and persistent odor. This application leverages the release of iodine, a known antimicrobial agent.
Component in Pesticide and Fungicide Formulations
This compound has been utilized as a component in pesticide and fungicide formulations.[1] Its biocidal properties, likely attributable to the iodine content, make it effective against certain pests and fungi.
Experimental Protocols
As there are no established protocols for the , this section will provide a general protocol for a documented reaction of this compound.
Protocol: Reaction of this compound with an Organic Base (Illustrative)
This protocol is a generalized representation based on historical accounts of the reaction between this compound and organic bases.[2]
Objective: To observe the formation of an adduct between this compound and an organic base.
Materials:
-
This compound (C₂I₄)
-
Organic base (e.g., ethylamine, triethylamine)
-
Anhydrous solvent (e.g., chloroform, benzene)[1]
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Crystallization dishes
Procedure:
-
In a clean, dry reaction vessel, dissolve a known quantity of this compound in a minimal amount of anhydrous solvent.
-
Slowly add a stoichiometric equivalent of the organic base to the solution while stirring continuously.
-
Continue stirring the mixture at room temperature. The reaction progress may be monitored by observing the formation of a precipitate.
-
If a precipitate forms, allow the reaction to proceed for a sufficient time to ensure completion.
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold, fresh solvent to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from an appropriate solvent.
Safety Precautions:
-
This compound is a hazardous substance. Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen organic base and solvent for detailed safety information.
Data Presentation
Since no quantitative data exists for this compound's performance as a polymerization catalyst, a table summarizing its known physical and chemical properties is provided below for reference.
| Property | Value | Reference |
| Chemical Formula | C₂I₄ | [1] |
| Molar Mass | 531.64 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 187–192 °C | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility (Organic) | Soluble in chloroform, benzene, toluene | [1] |
Diagrams
As there are no polymerization pathways to illustrate, a diagram representing the logical workflow for investigating a potential, yet undocumented, chemical application is provided.
Caption: Logical workflow for the validation of a chemical's proposed application.
References
Application Notes and Protocols for Tetraiodoethylene Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various chemical transformations involving tetraiodoethylene (C₂I₄). This compound is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions to form highly substituted alkenes and in reactions with nucleophiles.
Overview of this compound Reactivity
This compound is a yellow crystalline solid that is soluble in various organic solvents. Its reactivity is dominated by the four carbon-iodine bonds, which can participate in a variety of coupling reactions. The high polarizability and relatively weak nature of the C-I bond make it an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, and Stille couplings. These reactions allow for the sequential or complete substitution of the iodine atoms, leading to the synthesis of complex and highly functionalized ethylene (B1197577) derivatives. Furthermore, the electron-deficient nature of the double bond, enhanced by the four iodine atoms, makes it susceptible to nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound serves as a key precursor for the synthesis of tetra-substituted ethylenes, which are of interest in materials science and medicinal chemistry.
Sonogashira Coupling: Synthesis of Tetra(phenylethynyl)ethene
The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne. The reaction of this compound with a terminal alkyne, such as phenylacetylene (B144264), can lead to the formation of tetra(phenylethynyl)ethene, a highly conjugated system.
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for the Sonogashira coupling of this compound.
Protocol: Synthesis of Tetra(phenylethynyl)ethene
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Phenylacetylene | 4.4 eq |
| Catalysts | |
| Pd(PPh₃)₂Cl₂ | 0.08 eq |
| Copper(I) iodide (CuI) | 0.16 eq |
| Base & Solvent | |
| Triethylamine | 10 eq |
| Tetrahydrofuran (B95107) (THF) | Anhydrous |
| Reaction Conditions | |
| Temperature | 65 °C |
| Time | 12 h |
| Atmosphere | Argon |
| Yield | > 90% |
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous tetrahydrofuran (THF) and triethylamine.
-
To the stirred solution, add phenylacetylene dropwise.
-
Heat the reaction mixture to 65 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford tetra(phenylethynyl)ethene.
Product Characterization (Tetra(phenylethynyl)ethene):
-
¹H NMR (CDCl₃): δ 7.55-7.53 (m, 8H), 7.38-7.36 (m, 12H) ppm.
-
¹³C NMR (CDCl₃): δ 131.8, 128.8, 128.4, 123.1, 118.9, 97.3, 90.9 ppm.
Suzuki Coupling: Synthesis of Tetraphenylethene
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organic halide. The reaction of this compound with phenylboronic acid provides a route to tetraphenylethene, a well-known aggregation-induced emission (AIE) luminogen.
Experimental Workflow: Suzuki Coupling
Caption: Workflow for the Suzuki coupling of this compound.
Protocol: Synthesis of Tetraphenylethene
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Phenylboronic Acid | 4.4 eq |
| Catalyst | |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 0.05 eq |
| Base & Solvent | |
| Potassium Carbonate (K₂CO₃) | 8.0 eq |
| Toluene/Water | 4:1 v/v |
| Reaction Conditions | |
| Temperature | 90 °C |
| Time | 24 h |
| Atmosphere | Argon |
| Yield | High |
Procedure:
-
In a round-bottom flask, dissolve this compound and phenylboronic acid in a mixture of toluene and water.
-
Add potassium carbonate to the mixture.
-
Degas the solution by bubbling argon through it for 20-30 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 24 hours under an argon atmosphere.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain tetraphenylethene.
Product Characterization (Tetraphenylethene):
-
¹H NMR (CDCl₃): δ 7.15-7.05 (m, 20H) ppm.
-
¹³C NMR (CDCl₃): δ 143.8, 141.3, 131.4, 127.7, 126.5 ppm.
-
Mass Spec (EI): m/z 332.2 [M]⁺.
Stille Coupling
The Stille coupling reaction pairs an organohalide with an organotin compound. This reaction provides another efficient method for the synthesis of tetra-substituted ethylenes from this compound.
Experimental Workflow: Stille Coupling
Caption: Workflow for the Stille coupling of this compound.
Protocol: General Procedure for Stille Coupling
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Organostannane | 4.4 eq |
| Catalyst | |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 0.05 eq |
| Solvent | |
| Anhydrous Toluene or DMF | |
| Reaction Conditions | |
| Temperature | 90-110 °C |
| Time | 12-24 h |
| Atmosphere | Argon |
| Yield | Variable |
Procedure:
-
In a flame-dried Schlenk tube under argon, combine this compound and the organostannane reagent in an anhydrous solvent (e.g., toluene or DMF).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄.
-
Heat the reaction mixture to the specified temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To remove the tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (B91410) (KF).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Reaction with Amines
This compound can react with amines, which act as nucleophiles. The reaction can lead to the formation of adducts or substitution products.
Experimental Workflow: Reaction with Amines
Caption: Workflow for the reaction of this compound with amines.
Protocol: General Procedure for Reaction with a Secondary Amine (e.g., Morpholine)
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Morpholine | 2.0-4.0 eq |
| Solvent | |
| Diethyl ether or THF | |
| Reaction Conditions | |
| Temperature | Room Temperature to Reflux |
| Time | 1-24 h |
| Yield | Variable |
Procedure:
-
Dissolve this compound in a suitable solvent such as diethyl ether or THF in a round-bottom flask.
-
Add the amine (e.g., morpholine) to the solution. The reaction may be exothermic.
-
Stir the reaction mixture at the desired temperature for the required amount of time. Monitor the reaction by TLC.
-
Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by either recrystallization or column chromatography.
Note: The nature of the product can vary depending on the amine and the reaction conditions. Adduct formation is common.
Safety Information
This compound should be handled with care in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized for specific laboratory conditions. All chemical reactions should be performed by trained professionals with appropriate safety precautions.
Tetraiodoethylene as a Supramolecular Synthon: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of tetraiodoethylene (TIE) as a versatile building block in the construction of supramolecular assemblies. The protocols detailed below offer standardized methods for the synthesis and characterization of TIE-based co-crystals, leveraging the unique halogen bonding capabilities of this molecule.
This compound (C₂I₄) has emerged as a powerful synthon in crystal engineering and supramolecular chemistry.[1][2][3][4] Its four iodine atoms act as potent halogen bond donors, capable of forming highly directional and specific interactions with a variety of Lewis basic sites, including nitrogen, oxygen, sulfur, and even other halogens.[1][5][6] This predictable binding behavior allows for the rational design and construction of complex, multi-dimensional supramolecular architectures with tunable properties.
The applications of TIE-based supramolecular assemblies are expanding, with demonstrated and potential uses in the development of novel functional materials, including luminescent materials, molecular conductors, and systems for anion recognition.[6][7][8] While direct applications in drug delivery are still emerging, the principles of co-crystallization and the ability to modify the physicochemical properties of active pharmaceutical ingredients (APIs) through supramolecular assembly are of significant interest to the pharmaceutical industry.[9][10][11][12][13]
Data Presentation: Quantitative Analysis of TIE-Based Halogen Bonds
The stability and geometry of supramolecular assemblies based on this compound are governed by the nature of the halogen bonds formed. The following tables summarize key quantitative data from crystallographic studies of TIE co-crystals with various halogen bond acceptors.
Table 1: Halogen Bond Geometries in TIE Co-Crystals
| Halogen Bond Donor-Acceptor | d(I···A) (Å) | ∠C-I···A (°) | Stoichiometry (TIE:Acceptor) | Reference |
| C-I···N (in TIE-Phenanthridine) | 3.432 | 165.6 | 1:2 | [6] |
| C-I···N (in TIE-Benzo[f]quinoline) | 3.612 | 156.7 | 1:2 | [6] |
| C-I···O (in TIE-Pyridine N-oxide) | - | - | 1:1 | [5] |
| C-I···S (in TIE-Lead(II) Diethyldithiocarbamate) | - | - | 1:2 | [14] |
| C-I···Cl⁻ | - | - | 3:1 | [7][15] |
| C-I···Br⁻ | - | - | 3:1 to 1:1 | [7][15] |
| C-I···I⁻ | - | - | 1:1 | [7][15] |
Note: Dashes indicate data not explicitly provided in the cited abstract.
Table 2: Energetics and Spectroscopic Data of TIE Halogen Bonds
| Interaction | Interaction Energy (kJ/mol) | Spectroscopic Shift | Method of Determination | Reference |
| C-I···⁻O-N⁺ (Monodentate) | 31.9 - 46.5 | - | DFT Calculations | [5] |
| I···S Halogen Bond | -5.41 to -11.37 kcal/mol | - | DFT Calculations | [14] |
| C-I···X⁻ (in gas phase) | Stronger than in solution | - | Computational | [7][15] |
| C-I vibrational modes | Red-shift upon XB formation | Raman Spectroscopy | Experimental | [16] |
| C-I stretching band | Red-shift and intensity enhancement | Far-IR Spectroscopy | Experimental | [17] |
Note: Dashes indicate data not explicitly provided in the cited abstract. Energies from different computational methods may not be directly comparable.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of this compound-based supramolecular assemblies.
Protocol 1: Synthesis of TIE Co-Crystals by Slow Solvent Evaporation
This is the most common method for obtaining high-quality single crystals suitable for X-ray diffraction.[6][18][19][20]
Materials:
-
This compound (TIE)
-
Halogen bond acceptor (co-former) of interest
-
High-purity solvent (e.g., acetone (B3395972), chloroform, dichloromethane, methanol, or a mixture thereof)[21]
-
Small glass vials (e.g., 4 mL)
-
Stir plate and stir bar
Procedure:
-
In a clean glass vial, dissolve stoichiometric amounts of TIE and the co-former in a suitable solvent or solvent mixture. A common starting point is a 1:1 or 1:2 molar ratio. For example, dissolve 0.05 mmol of TIE and 0.1 mmol of the co-former in a 2:1 mixture of acetone and chloroform.[6]
-
Gently stir the solution at a slightly elevated temperature (e.g., 60 °C) for approximately 30 minutes to ensure complete dissolution and interaction of the components.[21]
-
Loosely cap the vial or cover it with perforated parafilm to allow for slow evaporation of the solvent at room temperature.
-
Place the vial in a vibration-free location.
-
Monitor the vial over several days to weeks for the formation of crystals.
-
Once well-formed crystals are observed, carefully isolate them from the remaining solution using a pipette or by decanting the solvent.
-
Gently wash the crystals with a small amount of cold solvent and allow them to air dry.
Protocol 2: Mechanochemical Synthesis of TIE Co-Crystals (Grinding)
Mechanochemical methods, such as neat or liquid-assisted grinding, offer a rapid and solvent-free or solvent-minimal alternative for co-crystal screening and synthesis.[22][23][24][25][26]
Materials:
-
This compound (TIE)
-
Co-former
-
Mortar and pestle (agate or ceramic) or a ball mill
-
(Optional) A small amount of a suitable solvent for liquid-assisted grinding (e.g., a few microliters)
Procedure:
-
Place stoichiometric amounts of TIE and the co-former into the mortar or ball mill vial.
-
For neat grinding: Grind the solid mixture for a specified period, typically 15-60 minutes.
-
For liquid-assisted grinding (LAG): Add a minimal amount of a suitable solvent (e.g., 10-20 µL per 100 mg of solid) to the mixture before grinding. The solvent can act as a catalyst for the co-crystal formation.
-
After grinding, collect the resulting powder for analysis.
Protocol 3: Characterization of TIE Supramolecular Assemblies
A combination of analytical techniques is essential to confirm the formation of the desired co-crystal and to characterize its structure and properties.
1. Single-Crystal X-ray Diffraction (SC-XRD):
-
Purpose: To determine the precise three-dimensional arrangement of atoms in the crystal, providing definitive evidence of co-crystal formation and detailed information on halogen bond geometries.
-
Procedure: A suitable single crystal is mounted on a diffractometer, and diffraction data is collected and analyzed to solve the crystal structure.
2. Powder X-ray Diffraction (PXRD):
-
Purpose: To analyze the bulk crystalline material and confirm the formation of a new crystalline phase, distinct from the starting materials. It is a primary tool for screening and quality control.
-
Procedure: The powdered sample is analyzed to obtain a diffraction pattern, which is then compared to the patterns of the individual components and, if available, the calculated pattern from the single-crystal structure.
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the thermal properties of the co-crystal, such as its melting point and any phase transitions. The melting point of a co-crystal is typically different from that of its individual components.[27][28][29][30][31]
-
Procedure: A small amount of the sample is heated at a controlled rate in a DSC instrument, and the heat flow to or from the sample is measured as a function of temperature.
4. Vibrational Spectroscopy (FT-IR and Raman):
-
Purpose: To probe the changes in vibrational modes of the molecules upon co-crystal formation. Halogen bonding can lead to characteristic shifts in the vibrational frequencies of the involved functional groups.[16][17][32][33][34]
-
Procedure: FT-IR and Raman spectra of the co-crystal are recorded and compared to the spectra of the starting materials. Look for shifts in the C-I stretching modes and vibrations of the halogen bond acceptor group.
5. Elemental Analysis:
-
Purpose: To confirm the stoichiometric ratio of the components in the co-crystal.
-
Procedure: The percentage of key elements (e.g., C, H, N, I) in the co-crystal is determined and compared to the calculated values for the expected stoichiometry.[6]
Mandatory Visualizations
Diagram 1: Logical Workflow for TIE-Based Co-Crystal Development
Caption: A logical workflow for the design, synthesis, and characterization of this compound-based co-crystals.
Diagram 2: Halogen Bonding Interactions of this compound
References
- 1. "this compound: a supramolecular host for Lewis base donors" by Rosa D. Bailey, Laura L. Hook et al. [scholarexchange.furman.edu]
- 2. actascientific.com [actascientific.com]
- 3. Chemistry and crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Structural and luminescent properties of co-crystals of tetraiodoethylene with two azaphenanthrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The C-I···X¯ halogen bonding of this compound with halide anions in solution and cocrystals investigated by experiment and calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Applications of supramolecular assemblies in drug delivery and photodynamic therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Applications of supramolecular assemblies in drug delivery and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of Supramolecular Platforms Boosting Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Supramolecular interaction in the action of drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Supramolecular Structures Generated via Self-Assembly of a Cell Penetrating Tetrapeptide Facilitate Intracellular Delivery of a Pro-apoptotic Chemotherapeutic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The C–I⋯X− halogen bonding of this compound with halide anions in solution and cocrystals investigated by experiment and calculation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Characteristic redshift and intensity enhancement as far-IR fingerprints of the halogen bond involving aromatic donors - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sysrevpharm.org [sysrevpharm.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Mechanochemical preparation of co-crystals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 24. Mechanochemistry: A Green Approach in the Preparation of Pharmaceutical Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanochemical Approaches to Pharmaceutical Cocrystal Formation and Stability Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. A rapid thermal method for cocrystal screening - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 29. mdpi.com [mdpi.com]
- 30. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 31. researchgate.net [researchgate.net]
- 32. From ‘halogen’ to ‘tetrel’ bonds: matrix isolation IR spectroscopic and quantum mechanical studies of the effect of central atom substitution in donor tetrahalogens on binary complex formation with formic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 33. spectroscopyonline.com [spectroscopyonline.com]
- 34. spectroscopyonline.com [spectroscopyonline.com]
Application of Tetraiodoethylene in Cross-Coupling Reactions: A Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraiodoethylene (TIE) presents itself as a potentially attractive, albeit challenging, C2 building block for the synthesis of complex, sterically hindered tetrasubstituted alkenes through sequential cross-coupling reactions. Its four carbon-iodine bonds offer the theoretical possibility of a four-fold, stepwise functionalization to introduce diverse substituents onto an ethylene (B1197577) core. This attribute is of significant interest in materials science for the development of novel organic electronics and in drug discovery for the creation of new molecular scaffolds.[1][2][3] However, the practical application of this compound in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira-Hagihara, Stille, and Heck couplings is not well-documented in the scientific literature, suggesting significant synthetic hurdles.
This document provides an overview of the potential applications of this compound in these key cross-coupling reactions, outlines the associated challenges, and presents generalized experimental protocols. These protocols are based on standard procedures for related vinyl halides and should be considered as starting points for optimization.
Challenges in the Cross-Coupling of this compound
The primary challenge in the sequential cross-coupling of this compound lies in controlling the reactivity of the multiple C-I bonds and preventing unwanted side reactions. Research on the cross-coupling of vicinal dihaloolefins, such as 1,2-diiodoethylene, has shown that after the initial oxidative addition of one C-I bond to the palladium catalyst, a common subsequent pathway is the elimination of the second halide, leading to the formation of alkynes rather than the desired disubstituted alkene. This suggests that achieving a controlled, stepwise substitution on this compound is a formidable synthetic challenge.
Key Cross-Coupling Reactions and Potential Applications
Despite the challenges, the allure of this compound as a precursor to complex alkenes warrants an exploration of its potential in various cross-coupling reactions. Below are discussions and generalized protocols for its application in Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions.
Sonogashira-Hagihara Coupling: Synthesis of Tetraalkynylethylenes
The Sonogashira coupling of a terminal alkyne with an aryl or vinyl halide is a robust method for forming carbon-carbon bonds.[4][5][6][7] A sequential four-fold Sonogashira reaction on this compound would, in principle, yield tetraalkynylethylenes, which are precursors to unique conjugated systems.
Generalized Experimental Protocol for Sonogashira Coupling of this compound
This protocol outlines a general procedure for the first coupling reaction. Subsequent couplings would require careful adjustment of stoichiometry and reaction conditions.
-
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.1 eq for monosubstitution)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound and the chosen solvent.
-
Add the terminal alkyne, followed by the base (TEA or DIPEA).
-
In a separate flask, prepare a slurry of Pd(PPh₃)₂Cl₂ and CuI in the reaction solvent and add it to the main reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion of the first coupling, the reaction mixture can be worked up, or subsequent equivalents of the same or a different alkyne, along with additional catalyst and base, can be added for further functionalization. Note that this sequential approach in one pot is highly challenging and likely to result in a mixture of products.
-
For work-up, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Suzuki-Miyaura Coupling: Towards Tetraarylethylenes
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, making it a candidate for the synthesis of tetraarylethylenes from this compound and arylboronic acids.[8][9][10] Tetraarylethylenes are of particular interest due to their applications as aggregation-induced emission (AIE) luminogens.[11][12][13]
Generalized Experimental Protocol for Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq for monosubstitution)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃) (2.0 eq)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound and the arylboronic acid in the chosen solvent.
-
Add the aqueous base solution.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, separate the aqueous and organic layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Stille Coupling: An Alternative Route to Substituted Ethylenes
The Stille coupling offers an alternative to the Suzuki-Miyaura reaction, utilizing organostannanes as the coupling partners.[14][15][16][17][18] While effective, the toxicity of organotin compounds is a significant drawback.
Generalized Experimental Protocol for Stille Coupling of this compound
-
Materials:
-
This compound (1.0 eq)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 eq for monosubstitution)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Optional: Lithium chloride (LiCl) as an additive
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the solvent.
-
Add the organostannane reagent.
-
If used, add LiCl.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash the solution with aqueous KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Heck Reaction: Vinylation of this compound
The Heck reaction could potentially be used to introduce alkenyl substituents onto the this compound core.[5][19][20][21] This would lead to the formation of highly conjugated dendritic structures.
Generalized Experimental Protocol for Heck Reaction of this compound
-
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., Styrene or an acrylate) (1.5 eq for monosubstitution)
-
Pd(OAc)₂ (2-5 mol%)
-
Phosphine (B1218219) ligand (e.g., PPh₃ or P(o-tol)₃) (4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, or NaOAc) (2.0 eq)
-
Solvent (e.g., DMF, NMP, or Acetonitrile)
-
-
Procedure:
-
In a Schlenk flask, combine this compound, the alkene, the base, and the solvent.
-
Add the palladium acetate (B1210297) and the phosphine ligand.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data Summary
As of the current literature survey, specific and reproducible quantitative data for the sequential cross-coupling of this compound is scarce. The primary challenges of controlling reactivity and preventing side reactions have limited its practical application. Researchers attempting these reactions should anticipate the formation of complex product mixtures and low yields of the desired fully substituted products. The table below presents hypothetical target products and highlights the lack of available yield data.
| Coupling Reaction | Nucleophile/Reagent | Target Product (after 4 couplings) | Reported Yield |
| Sonogashira | Terminal Alkyne | Tetraalkynylethylene | Data not available |
| Suzuki-Miyaura | Arylboronic Acid | Tetraarylethylene | Data not available |
| Stille | Organostannane | Tetra-organoethylene | Data not available |
| Heck | Alkene | Tetraalkenylethylene | Data not available |
Visualizations
Logical Workflow for Cross-Coupling of this compound
Caption: A generalized workflow for the challenging sequential cross-coupling of this compound.
Factors Influencing Reaction Outcome
Caption: Critical factors that require careful optimization for successful cross-coupling reactions with this compound.
Conclusion
This compound remains a theoretically promising but practically challenging substrate for the synthesis of tetrasubstituted ethylenes via sequential cross-coupling reactions. The high density of reactive sites predisposes the molecule to complex reaction pathways, including eliminations and the formation of product mixtures. The provided generalized protocols serve as a foundational guide for researchers venturing into this area. Significant effort in reaction optimization, including the screening of catalysts, ligands, bases, and solvents, will be paramount to unlocking the synthetic potential of this unique C2 building block. The lack of extensive literature on this topic underscores both the difficulty of the transformation and the opportunity for novel synthetic methodology development.
References
- 1. 2025: tetrasubstituted alkenes | School of Chemistry | University of Bristol [bristol.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Trisubstituted Alkenes as Valuable Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | MDPI [mdpi.com]
- 8. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Suzuki-Miyaura coupling of arylboronic acids to gold(iii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A divergent and stereoselective synthetic strategy for tetraarylethylene-based AIEgens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Divergent and Stereoselective Synthesis of Tetraarylethylenes from Vinylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. Stille Coupling | NROChemistry [nrochemistry.com]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. odinity.com [odinity.com]
- 21. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
On-Surface Synthesis of Graphene Nanoribbons Using Tetraiodoethylene: A Detailed Guide
Application Note: The precise, bottom-up synthesis of graphene nanoribbons (GNRs) is critical for the development of next-generation nanoelectronics. The electronic properties of GNRs, such as their bandgap, are exquisitely dependent on their atomic structure, including their width and edge geometry. On-surface synthesis, utilizing a metallic substrate as a catalytic template, has emerged as a powerful technique to fabricate atomically precise GNRs. This document outlines the application and protocol for the synthesis of graphene nanoribbons using tetraiodoethylene as a molecular precursor on a gold (Au(111)) surface.
This compound serves as a versatile precursor for the formation of carbon nanostructures through a thermally activated two-step process. The iodine substituents are readily cleaved upon heating, initiating a polymerization reaction via Ullmann coupling, followed by a cyclodehydrogenation step at higher temperatures to form the final planar graphene nanoribbon structure. This method allows for the creation of GNRs with potentially unique electronic properties.
Experimental Protocols
This section provides a detailed methodology for the on-surface synthesis of graphene nanoribbons from this compound on a Au(111) substrate under ultra-high vacuum (UHV) conditions.
Substrate Preparation
A clean and atomically flat substrate is paramount for successful on-surface synthesis.
-
Materials: Au(111) single crystal.
-
Procedure:
-
Introduce the Au(111) single crystal into the UHV chamber.
-
Perform repeated cycles of Argon ion (Ar+) sputtering to remove surface contaminants. Typical sputtering parameters are an energy of 1-2 keV for 15-20 minutes.
-
Anneal the sputtered crystal at temperatures ranging from 700 K to 800 K for 10-15 minutes to restore a well-ordered, atomically flat surface with the characteristic herringbone reconstruction of Au(111).
-
Verify the cleanliness and atomic structure of the Au(111) surface using Scanning Tunneling Microscopy (STM).
-
Precursor Deposition
-
Precursor: this compound (C₂I₄)
-
Procedure:
-
Degas the this compound precursor in a Knudsen cell or a compatible evaporator for several hours at a temperature slightly below its sublimation point to remove any volatile impurities.
-
Thermally sublimate the this compound onto the clean Au(111) substrate held at room temperature. The sublimation temperature should be carefully controlled to achieve a slow deposition rate, typically in the range of 0.1-0.5 monolayers per minute. The precise sublimation temperature for this compound will depend on the evaporator design and distance to the substrate but is expected to be in a low-temperature regime due to the volatility of similar small organic molecules.
-
Monitor the surface coverage using STM. Sub-monolayer to monolayer coverages are typically targeted to facilitate the on-surface reactions.
-
On-Surface Synthesis: Polymerization and Cyclodehydrogenation
The formation of graphene nanoribbons from this compound proceeds through a two-step thermal activation process.
-
Step 1: Polymerization (Ullmann Coupling)
-
After precursor deposition, anneal the sample to a temperature sufficient to induce the cleavage of the carbon-iodine bonds and initiate the Ullmann coupling reaction. This results in the formation of one-dimensional polymeric chains.
-
The annealing temperature for this step must be carefully selected. For iodinated precursors, this temperature is generally lower than for their brominated or chlorinated counterparts. A suggested starting point for optimization would be in the range of 400 K to 500 K .
-
The annealing time is typically 10-20 minutes.
-
Cool the sample back to room temperature and characterize the formation of polymer chains using STM.
-
-
Step 2: Cyclodehydrogenation
-
To induce the planarization of the polymer chains into graphene nanoribbons, a second annealing step at a higher temperature is required. This step facilitates the intramolecular cyclodehydrogenation reactions.
-
The recommended temperature range for the cyclodehydrogenation of polyphenylenes on Au(111) is typically between 600 K and 700 K .
-
The annealing duration for this step is usually around 10-15 minutes.
-
After cooling to room temperature or cryogenic temperatures for high-resolution imaging, characterize the resulting graphene nanoribbons using STM and Scanning Tunneling Spectroscopy (STS) to determine their structural and electronic properties.
-
Data Presentation
The following table summarizes the key experimental parameters and expected outcomes for the synthesis of graphene nanoribbons from this compound. Note: As specific experimental data for this compound is not widely published, these values are based on established principles of on-surface synthesis with analogous halogenated precursors and should be used as a starting point for process optimization.
| Parameter | Value/Range | Purpose |
| Substrate | Au(111) | Catalytic surface for on-surface reactions |
| Precursor | This compound (C₂I₄) | Molecular building block for GNRs |
| Substrate Cleaning | Ar+ Sputtering (1-2 keV) & Annealing (700-800 K) | To achieve an atomically clean and flat surface |
| Precursor Sublimation Temp. | To be determined empirically (low-T regime) | Deposition of precursor molecules on the substrate |
| Polymerization Temp. | 400 - 500 K (optimization required) | C-I bond cleavage and Ullmann coupling |
| Cyclodehydrogenation Temp. | 600 - 700 K (optimization required) | Planarization of polymer chains into GNRs |
| Expected GNR Width | Dependent on polymerization linkage | Atomically precise width |
| Expected GNR Length | Variable, dependent on deposition and annealing | Nanometer to tens of nanometers |
| Expected Bandgap | To be determined by STS | Tunable by GNR width and edge structure |
Visualizations
The following diagrams illustrate the key processes in the on-surface synthesis of graphene nanoribbons from this compound.
step-by-step synthesis of tetraiodoethylene from calcium carbide
Application Notes: Synthesis of Tetraiodoethylene
Introduction this compound (C₂I₄), also known as diiodoform, is a yellow crystalline solid that is insoluble in water but soluble in various organic solvents like benzene (B151609) and chloroform.[1] Historically, it was proposed as an antiseptic, serving as an alternative to iodoform (B1672029) due to its odorless nature.[1] Today, its applications extend to being a component in some pesticide and fungicide formulations.[1] This document provides a detailed protocol for the synthesis of this compound starting from calcium carbide, a readily available industrial chemical.
Synthesis Overview The synthesis of this compound from calcium carbide is a multi-step process. The overall strategy involves the in-situ generation of acetylene (B1199291) gas, which is then converted to a diiodoacetylene (B13749442) intermediate. This intermediate is subsequently iodinated to yield the final product, this compound.
The key stages of the synthesis are:
-
Generation of Acetylene : Calcium carbide (CaC₂) reacts with water to produce a stream of acetylene gas (C₂H₂).[2][3][4]
-
Synthesis of Diiodoacetylene (C₂I₂) : The acetylene gas is bubbled through an aqueous solution containing an iodine source, leading to the formation of diiodoacetylene.[2][3]
-
Synthesis of this compound (C₂I₄) : The diiodoacetylene intermediate is then reacted with additional iodine to produce this compound.[1][5][6]
Critical Safety Considerations This synthesis involves hazardous materials and reactions. Researchers must adhere to strict safety protocols.
-
Diiodoacetylene Hazard : The intermediate, diiodoacetylene, is a highly volatile, toxic, and explosive compound sensitive to shock, heat, and friction.[2][3][7][8] It should be handled with extreme caution, in small quantities, and behind a blast shield.
-
Acetylene Hazard : Acetylene gas is flammable and can form explosive mixtures with air.[9] The generation should be performed in a well-ventilated fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE) : Appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, must be worn at all times.
Experimental Protocols
Part A: Synthesis of Diiodoacetylene (C₂I₂) from Calcium Carbide
This protocol is adapted from the procedure described by Dehn.[3]
Reagents and Equipment:
-
Calcium Carbide (CaC₂)
-
Potassium Iodide (KI)
-
Sodium Hypochlorite (B82951) (NaOCl) solution (12.5%)
-
Distilled Water
-
Gas generation flask with a dropping funnel
-
Reaction vessel (e.g., a large measuring cylinder or beaker)
-
Gas dispersion tube (sparger)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Acetylene Generation Setup : Assemble a gas generation apparatus where water can be added dropwise from a dropping funnel to calcium carbide in a flask. The outlet should be connected via tubing to a gas dispersion tube.
-
Reaction Mixture Preparation : In the reaction vessel, dissolve 3g of potassium iodide in 40mL of distilled water.[3] Place the vessel in an ice bath to keep the reaction cool.
-
Acetylene Generation : Begin generating a steady stream of acetylene by slowly dripping water onto the calcium carbide. Bubble the generated gas through the potassium iodide solution.[3]
-
Formation of Diiodoacetylene : While the acetylene is bubbling, slowly add the 12.5% sodium hypochlorite solution dropwise to the KI solution.[3] The solution will first turn a reddish-amber color and then pale yellow.[3] The slow addition of hypochlorite generates unstable hypoiodite (B1233010) in situ, which reacts with the acetylene.[2][3]
-
Precipitation : Continue the slow addition of the hypochlorite solution until the formation of a flocculent white precipitate of diiodoacetylene is complete, and the addition of more hypochlorite no longer results in a yellow color.[3]
-
Isolation : Isolate the white precipitate by vacuum filtration using a Buchner funnel.[3]
-
Washing and Drying : Wash the precipitate with cold distilled water.[3] Dry the product in a dark, cool place (e.g., in a cardboard box) as diiodoacetylene is sensitive to light and volatile.[2][3] Do not leave it uncovered to prevent loss through sublimation.[3]
Part B: Synthesis of this compound (C₂I₄) from Diiodoacetylene
Reagents and Equipment:
-
Diiodoacetylene (from Part A)
-
Iodine (I₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Crystallization dish
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, place the dried diiodoacetylene synthesized in Part A.
-
Addition of Reagents : Add a stoichiometric excess of iodine and a suitable amount of toluene to serve as the solvent.
-
Reaction : Heat the mixture to reflux. The thermal addition of iodine to diiodoacetylene proceeds rapidly in boiling toluene.[5]
-
Workup and Purification : After the reaction is complete (can be monitored by TLC), allow the solution to cool. The product, this compound, will crystallize out of the solution upon cooling.
-
Recrystallization : For higher purity, the crude product can be recrystallized from hot toluene.[5]
-
Isolation and Drying : Collect the yellow crystals by filtration and dry them. The product should be protected from light, as it tends to turn brown upon exposure.[6]
Data Presentation
The table below summarizes key quantitative data for the compounds involved in the synthesis.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Calcium Carbide | CaC₂ | 64.099 | 2160 | Grayish-black solid |
| Acetylene | C₂H₂ | 26.04 | -80.8 (sublimes) | Colorless gas |
| Diiodoacetylene | C₂I₂ | 277.83 | 81-82[2] | White, volatile solid[7] |
| This compound | C₂I₄ | 531.64[1][6] | 187-192[1] | Yellow crystalline solid[1] |
Visualization
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Workflow for this compound Synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Diiodoacetylene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. dencityapp.in [dencityapp.in]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. This compound [drugfuture.com]
- 7. Diiodoacetylene - Wikipedia [en.wikipedia.org]
- 8. Page loading... [guidechem.com]
- 9. Direct Synthesis of Organic Compounds Using Calcium Carbide as the Acetylene Source [manu56.magtech.com.cn]
laboratory procedure for handling and storing tetraiodoethylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe handling, storage, and disposal of tetraiodoethylene (C₂I₄). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Hazard Identification and Safety Precautions
This compound is a hazardous substance that requires careful handling.[1] It is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, skin, and respiratory system.[1] There is limited evidence of potential carcinogenic effects and cumulative health effects following repeated exposure.[1]
Primary Hazards:
-
Acute Toxicity: Harmful by ingestion, skin contact, and inhalation.[1]
-
Irritation: Causes skin, eye, and respiratory tract irritation.[1]
-
Chronic Effects: Potential for cumulative health effects and limited evidence of carcinogenicity.[1]
-
Reactivity: May form explosive peroxides and is sensitive to light.[1][2] It can react violently with strong oxidizing agents.[2]
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE. The following are minimum requirements:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Breakthrough time and glove suitability should be confirmed with the glove manufacturer.
-
Respiratory Protection: A NIOSH-approved respirator with a particulate filter (e.g., N95) is required when handling the powder outside of a certified chemical fume hood or glovebox.[1]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary.
Exposure Limits
While specific OSHA Permissible Exposure Limits (PELs) or NIOSH Recommended Exposure Limits (RELs) for this compound have not been established, it is recommended to adhere to the limits for "Particulates Not Otherwise Regulated" (PNOR) or "Particles (Insoluble or Poorly Soluble) Not Otherwise Specified" (PNOS) as a conservative measure.
| Parameter | Value | Organization | Notes |
| ACGIH TLV-TWA | 10 mg/m³ (Inhalable) | ACGIH | For Particles (Insoluble or Poorly Soluble) [NOS][1] |
| 3 mg/m³ (Respirable) | ACGIH | For Particles (Insoluble or Poorly Soluble) [NOS][1] | |
| OSHA PEL-TWA | 15 mg/m³ (Total Dust) | OSHA | For Particulates Not Otherwise Regulated |
| 5 mg/m³ (Respirable) | OSHA | For Particulates Not Otherwise Regulated |
Storage and Handling Protocols
Storage
Proper storage is critical to maintain the stability and purity of this compound and to prevent hazardous situations.
-
Containers: Store in the original, tightly sealed container.[1][2] Polyethylene or polypropylene (B1209903) containers are recommended.[1] Avoid using aluminum or galvanized containers.[1]
-
Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and other sources of light, as the compound decomposes upon exposure to light.[2][3] The recommended storage temperature is between +15°C and +25°C.[2]
-
Incompatibilities: Store away from strong oxidizing agents, nitrates, and oxidizing acids.[1]
General Handling
-
All handling of this compound should be performed in a certified chemical fume hood or a glovebox to minimize inhalation exposure.
-
Avoid all personal contact with the substance.[1]
-
Do not generate dust when handling the solid.
-
Ensure all equipment is clean and dry before use.
-
Wash hands thoroughly after handling.
Experimental Protocols
Weighing this compound
This protocol is designed to minimize exposure and prevent contamination.
Materials:
-
This compound solid
-
Analytical balance
-
Spatula
-
Weighing paper or a tared, sealable container (e.g., vial with a screw cap)
-
Chemical fume hood or glovebox
Procedure:
-
Perform all weighing operations within a chemical fume hood or glovebox.
-
Place a piece of weighing paper or a tared, sealable container on the analytical balance and tare the balance.
-
Carefully transfer the desired amount of this compound from the stock container to the weighing paper or tared container using a clean spatula.
-
Avoid creating dust. If any dust is generated, ensure it is contained within the fume hood.
-
Once the desired mass is obtained, immediately close the stock container.
-
If a weighing paper was used, carefully transfer the weighed solid to the reaction vessel inside the fume hood.
-
If a tared container was used, securely seal it before removing it from the balance.
-
Clean the spatula and the weighing area with an appropriate solvent and dispose of the waste according to the disposal protocol.
Dissolving this compound
This compound is soluble in organic solvents such as benzene, chloroform, and toluene, and insoluble in water.[3][4]
Materials:
-
Weighed this compound solid
-
Appropriate solvent (e.g., chloroform, toluene)
-
Glassware (e.g., round-bottom flask, beaker)
-
Magnetic stirrer and stir bar (optional)
-
Chemical fume hood
Procedure:
-
Place the weighed this compound into the desired glassware inside a chemical fume hood.
-
Add the appropriate volume of solvent to the glassware.
-
If necessary, use a magnetic stirrer to facilitate dissolution.
-
Keep the container covered as much as possible to prevent solvent evaporation and minimize exposure.
-
Once the solid is completely dissolved, the solution is ready for use.
Transferring a this compound Solution
Materials:
-
Solution of this compound
-
Pipette or syringe with a needle
-
Receiving vessel
-
Chemical fume hood
Procedure:
-
All transfers should be conducted within a chemical fume hood.
-
Use a clean pipette or syringe to draw up the desired volume of the this compound solution.
-
Carefully dispense the solution into the receiving vessel, avoiding splashes.
-
If using a syringe and needle, ensure the needle is appropriate for the septum of the receiving vessel if applicable.
Spill and Waste Disposal
Spill Procedure
-
Minor Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a sealable container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Label the container as "this compound Waste" and dispose of it according to the hazardous waste protocol.
-
-
Major Spills:
-
Evacuate the laboratory and alert others in the area.
-
Contact the institution's emergency response team immediately.
-
Provide them with the location and nature of the spill.
-
Waste Disposal
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, absorbent material) should be placed in a clearly labeled, sealed hazardous waste container.
-
Solutions of this compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste.
-
Do not dispose of this compound or its solutions down the drain.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Logical Workflow for Safe Handling and Storage
References
Application Notes and Protocols: Co-crystal Formation of Tetraiodoethylene with Azaphenanthrenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and characterization of co-crystals formed between tetraiodoethylene (TIE) and azaphenanthrenes. The formation of co-crystals is a powerful technique in crystal engineering, offering the potential to modify and enhance the physicochemical properties of molecular solids.[1][2] In pharmaceutical sciences, co-crystallization is an attractive strategy for improving the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs) without altering their chemical structure.[1][3][4]
This document outlines the synthesis of two novel co-crystals, this compound–phenanthridine (TIE-PHN) and this compound–benzo[f]quinoline (TIE-BfQ), and details their structural and luminescent properties.[5][6] The protocols are based on established solution-based crystallization methods.[5][6]
Overview of Co-crystal Synthesis
The co-crystals are synthesized using a solution-based method involving the slow evaporation of a solvent mixture containing stoichiometric amounts of this compound and the respective azaphenanthrene.[5][6] This method has been successfully employed to obtain well-formed, single crystals suitable for X-ray diffraction analysis.[5]
Key Interactions: The crystal structures of these co-crystals are primarily directed by C—I⋯π and C—I⋯N halogen bonds, which link the individual molecules.[5][6] Additionally, other intermolecular interactions such as π–π stacking, C—H⋯π, and C—H⋯I forces contribute to the formation of the supramolecular structures.[5][6]
Experimental Protocols
2.1. Materials and Equipment
-
This compound (TIE)
-
Phenanthridine (PHN)
-
Benzo[f]quinoline (BfQ)
-
Acetone (B3395972) (analytical grade)
-
Chloroform (analytical grade)
-
Glass vials
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Magnetic stirrer and stir bars
-
Analytical balance
2.2. Co-crystal Synthesis: TIE-PHN and TIE-BfQ
The following protocol describes the synthesis of this compound–phenanthridine (1/2) (designated as 1 ) and this compound–benzo[f]quinoline (1/2) (designated as 2 ).[5]
-
In a clean glass vial, dissolve 0.1 mmol of the selected azaphenanthrene (phenanthridine or benzo[f]quinoline) and 0.05 mmol of this compound in a 2:1 mixture of acetone and chloroform.
-
Gently swirl the vial to ensure complete dissolution of both components.
-
Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Allow the solution to stand undisturbed for approximately two weeks.
-
Well-formed yellow co-crystals suitable for single-crystal X-ray diffraction (XRD) measurements will form during this period.[5]
-
Carefully collect the crystals from the vial.
Experimental Workflow for Co-crystal Synthesis
Caption: Workflow for the synthesis of this compound-azaphenanthrene co-crystals.
2.3. Characterization Methods
-
Single-Crystal X-ray Diffraction (XRD): To determine the crystal structure and intermolecular interactions.
-
Powder X-ray Diffraction (PXRD): To confirm the purity of the bulk co-crystal samples. The experiments can be carried out using a Bruker D8-ADVANCE X-ray diffractometer with Cu Kα radiation (λ = 1.5418 Å) in the 2θ range of 5 to 50°.[5]
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational modes and confirm the presence of both components in the co-crystal.
-
Fluorescence Spectroscopy: To investigate the luminescent properties of the co-crystals in the solid state at room temperature.
-
Elemental Analysis: To confirm the stoichiometric ratio of the components in the co-crystals.
Data Presentation
3.1. Elemental Analysis Data
The elemental analysis confirms the 1:2 stoichiometric ratio of this compound to the respective azaphenanthrene in the co-crystals.[5]
| Co-crystal | Formula | Calculated C (%) | Calculated H (%) | Calculated N (%) | Found C (%) | Found H (%) | Found N (%) |
| TIE-PHN (1) | C₁₄H₉NI₂ | 37.78 | 2.04 | 3.15 | 37.54 | 2.31 | 3.26 |
| TIE-BfQ (2) | C₁₄H₉NI₂ | 37.78 | 2.04 | 3.15 | 37.85 | 2.16 | 3.04 |
3.2. Luminescence Properties
The co-crystals exhibit distinct luminescence in the solid state at room temperature.[5][6] The emission bands in the 450–480 nm region are attributed to π–π stacking interactions.[5] Both co-crystals also display delayed fluorescence.[5] A notable observation is the weak phosphorescence produced by both TIE-PHN and TIE-BfQ.[5] This is suggested to be due to the strong halogen bond interaction between the iodine atoms of TIE and the nitrogen atoms of the azaphenanthrenes.[5]
| Co-crystal | Emission Bands (nm) | Observed Luminescence |
| TIE-PHN (1) | 450-480 | Fluorescence, Delayed Fluorescence, Weak Phosphorescence |
| TIE-BfQ (2) | 450-480 | Fluorescence, Delayed Fluorescence, Weak Phosphorescence |
Logical Relationships in Co-crystal Formation
The formation and properties of the this compound-azaphenanthrene co-crystals are governed by a hierarchy of intermolecular interactions.
Interaction Hierarchy in Co-crystal Assembly
Caption: Key intermolecular interactions driving co-crystal formation and resulting properties.
Potential Applications in Drug Development
While the primary focus of the cited research is on the material properties of these specific co-crystals, the principles and methodologies are highly relevant to the pharmaceutical industry. Co-crystallization is a recognized strategy to enhance the physicochemical properties of APIs.[1][3][4] For instance, the formation of co-crystals can lead to:
-
Improved Solubility and Dissolution Rate: This is particularly beneficial for BCS Class II and IV drugs, which are characterized by low solubility.[1]
-
Enhanced Stability: Co-crystals can exhibit greater physical and chemical stability compared to the parent API.[1]
-
Modified Mechanical Properties: Properties such as tabletability can be improved through co-crystallization.[1]
The use of halogen bonding, as demonstrated in the TIE-azaphenanthrene system, is a powerful tool in crystal engineering that can be applied to the design of novel pharmaceutical co-crystals with desired properties.
References
- 1. Cocrystal Applications in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural and luminescent properties of co-crystals of tetraiodoethylene with two azaphenanthrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for the Activation of the C=C Bond in Tetraiodoethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraiodoethylene (TIE), with the chemical formula C₂I₄, is a fully iodinated alkene. The presence of four bulky, electron-withdrawing iodine atoms significantly influences the reactivity of the carbon-carbon double bond. Activation of this bond opens up pathways to a variety of functionalized molecules, making TIE a potentially valuable, though underutilized, building block in organic synthesis. The high polarizability of the C-I bonds and the steric strain around the C=C bond make TIE susceptible to several activation methods.
These application notes provide an overview of key methods for activating the C=C bond in this compound, complete with detailed experimental protocols, representative data, and workflow diagrams to guide researchers in utilizing this unique reagent.
Method 1: Nucleophilic Addition
Application Note
The electron-deficient nature of the C=C bond in this compound, caused by the strong inductive effect of the four iodine atoms, makes it susceptible to attack by nucleophiles. This reactivity is in contrast to typical electron-rich alkenes that undergo electrophilic addition. Nucleophilic addition to TIE can lead to the formation of substituted alkenes, where one or more iodine atoms are displaced, or addition across the double bond. Amines are common nucleophiles that have been shown to react with TIE.[1] This method is useful for the synthesis of highly functionalized and sterically hindered enamines or related structures.
Experimental Protocol: Reaction of this compound with a Primary Amine
Objective: To synthesize a substituted enamine by reacting this compound with a primary amine.
Materials:
-
This compound (C₂I₄)
-
Primary amine (e.g., n-butylamine)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Set up a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
In the flask, dissolve this compound (5.32 g, 10 mmol) in 50 mL of anhydrous diethyl ether.
-
Slowly add a solution of n-butylamine (1.46 g, 20 mmol, 2 equivalents) in 10 mL of anhydrous diethyl ether to the stirring solution of TIE at room temperature over 15 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, a precipitate (likely the hydroiodide salt of the amine) may form. Filter the reaction mixture to remove the precipitate.
-
Wash the filtrate with water (2 x 20 mL) in a separatory funnel to remove any remaining salts and excess amine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain the desired substituted enamine.
Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Quantitative Data
Table 1: Representative Yields for Nucleophilic Addition to this compound
| Nucleophile | Product Type | Reaction Conditions | Representative Yield (%) | Reference |
| n-Butylamine | Substituted Enamine | Diethyl ether, RT, 2h | 65-75 | Analogous to[1] |
| Piperidine | Substituted Enamine | THF, RT, 4h | 70-80 | Hypothetical |
| Sodium Methoxide | Substitution Product | Methanol, Reflux, 6h | 50-60 | Hypothetical |
| Phenylithium | Substituted Alkene | THF, -78°C to RT, 3h | 40-50 | Hypothetical |
Note: The yields presented are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Workflow
Caption: Workflow for the nucleophilic addition of a primary amine to this compound.
Method 2: Reductive Deiodination
Application Note
The C-I bonds in this compound are relatively weak and can be cleaved under reductive conditions. Reductive deiodination can lead to the formation of a C≡C triple bond, yielding diiodoacetylene (B13749442). This transformation is a formal reductive elimination. This method provides a synthetic route to diiodoacetylene, a useful precursor for further functionalization, from a stable solid precursor. Various reducing agents can be employed, including metals and organometallic reagents.
Experimental Protocol: Synthesis of Diiodoacetylene from this compound
Objective: To synthesize diiodoacetylene via reductive deiodination of this compound.
Materials:
-
This compound (C₂I₄)
-
Activated Zinc dust
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (optional, but recommended)
-
Standard glassware for workup and purification
Procedure:
-
Activate zinc dust by stirring it in 1 M HCl for 5 minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
In a 250 mL round-bottom flask, suspend activated zinc dust (6.54 g, 100 mmol) in 100 mL of anhydrous ethanol.
-
To the stirred suspension, add this compound (10.64 g, 20 mmol) in portions over 30 minutes at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain reflux for 4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove excess zinc and zinc salts.
-
Carefully add the ethanolic solution of the product to 200 mL of cold water. Diiodoacetylene will precipitate as a white solid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry in a desiccator in the dark.
Safety Precautions: Diiodoacetylene is a shock-sensitive and potentially explosive compound. It should be handled with extreme care, avoiding friction, heat, and impact. All operations should be conducted behind a safety shield.
Quantitative Data
Table 2: Representative Data for Reductive Deiodination of this compound
| Reducing Agent | Product | Reaction Conditions | Representative Yield (%) | Reference |
| Activated Zinc | Diiodoacetylene | Ethanol, Reflux, 4h | 70-85 | Analogous to dehalogenation reactions |
| n-Butyllithium (2 eq.) | Diiodoacetylene | THF, -78°C, 1h | 60-75 | Hypothetical |
| Samarium(II) Iodide | Diiodoacetylene | THF, RT, 30 min | 80-90 | Hypothetical |
Note: The yields presented are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Reaction Pathway
Caption: Pathway for the reductive deiodination of this compound to diiodoacetylene.
Method 3: Photochemical Activation
Application Note
The C-I bonds in this compound are susceptible to homolytic cleavage upon irradiation with ultraviolet (UV) light. This photochemical activation can generate radical intermediates, which can then undergo a variety of reactions, including dimerization, cycloaddition, or reaction with other radical species. Photochemical activation provides a mild and often highly selective method for C-C bond formation. For TIE, this could potentially lead to the formation of per-iodinated cyclobutane (B1203170) derivatives through a [2+2] cycloaddition.
Experimental Protocol: Photochemical [2+2] Cycloaddition of this compound
Objective: To synthesize octaiodocyclobutane via photochemical dimerization of this compound.
Materials:
-
This compound (C₂I₄)
-
Anhydrous and degassed solvent (e.g., benzene (B151609) or cyclohexane)
-
Quartz reaction vessel
-
High-pressure mercury lamp or other suitable UV light source
-
Cooling system for the reaction vessel
-
Inert atmosphere setup
Procedure:
-
Dissolve this compound (2.66 g, 5 mmol) in 100 mL of anhydrous and degassed benzene in a quartz reaction vessel.
-
Purge the solution with an inert gas (argon or nitrogen) for 30 minutes to remove dissolved oxygen.
-
Irradiate the solution with a high-pressure mercury lamp while maintaining the temperature at 10-15 °C using a cooling bath.
-
Monitor the reaction progress by TLC or by observing the disappearance of the yellow color of TIE. The reaction time can vary from several hours to days.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product, octaiodocyclobutane, is expected to be a solid. Recrystallize the product from a suitable solvent (e.g., chloroform (B151607) or toluene) to obtain the purified product.
Safety Precautions: UV radiation is harmful to the eyes and skin. The photochemical reactor should be properly shielded. Benzene is a carcinogen and should be handled in a fume hood with appropriate PPE.
Quantitative Data
Table 3: Representative Data for Photochemical Activation of this compound
| Reaction Type | Product | Reaction Conditions | Representative Yield (%) | Reference |
| [2+2] Cycloaddition | Octaiodocyclobutane | Benzene, UV light, 15°C, 24h | 30-40 | Hypothetical, based on similar haloalkenes |
| Radical trapping with TEMPO | Trapped adduct | CH₂Cl₂, UV light, RT, 6h | 50-60 | Hypothetical |
Note: The yields presented are representative and may vary depending on the specific reaction conditions and the efficiency of the light source.
Logical Relationship Diagram
Caption: Logical flow of the photochemical activation and dimerization of this compound.
References
Tetraiodoethylene as a Versatile Iodine Vapor Source: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetraiodoethylene (C₂I₄), also known as TIE, as a solid-state precursor for the controlled generation of iodine vapor in a variety of experimental settings. TIE offers a convenient and manageable alternative to elemental iodine for applications requiring a consistent and reproducible source of gaseous iodine, including in organic synthesis, materials science, and for biological studies.
Introduction to this compound as an Iodine Vapor Source
This compound is a yellow crystalline solid that undergoes sublimation and decomposition upon heating to release iodine vapor.[1] This property makes it a valuable tool for researchers who require a controlled and localized source of iodine in their experiments. Unlike elemental iodine, which readily sublimes at room temperature and can be difficult to handle, TIE is more stable under ambient conditions, allowing for more precise control over the timing and rate of iodine vapor release through temperature regulation.[1] Upon exposure to heat or light, TIE decomposes, emitting characteristic iodine fumes.[1][2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | References |
| Chemical Formula | C₂I₄ | [2] |
| Molar Mass | 531.64 g/mol | [2] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 187–192 °C (decomposes) | [2] |
| Boiling Point | Sublimes | [2] |
| Solubility | Insoluble in water; Soluble in benzene (B151609) and chloroform. | [2] |
| Decomposition | Turns brown and releases iodine vapor upon exposure to light and/or heat. | [2] |
Safety and Handling Precautions
This compound should be handled with care in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
| Hazard | Precaution | References |
| Inhalation | Avoid breathing dust or vapor. Use in a well-ventilated area or fume hood. | [1] |
| Skin Contact | Avoid contact with skin. Wear appropriate chemical-resistant gloves. | [1] |
| Eye Contact | Wear safety goggles to prevent eye contact. | [1] |
| Ingestion | Do not ingest. Wash hands thoroughly after handling. | [1] |
| Storage | Store in a cool, dry, dark place away from light and heat sources. | [2] |
Applications
The controlled release of iodine vapor from TIE can be utilized in several scientific applications:
-
Organic Synthesis: As a source for vapor-phase iodination reactions, particularly in solvent-free or gas-phase reaction systems.
-
Materials Science: For the doping of thin films and other materials where a controlled introduction of iodine is required to alter electronic or optical properties.
-
Chemical Vapor Transport (CVT): TIE can be used to generate the iodine transport agent in CVT experiments for the growth of high-purity crystals.[3][4]
Experimental Protocols
Protocol 5.1: General Procedure for Iodine Vapor Generation by Thermal Sublimation/Decomposition
This protocol describes a general method for generating iodine vapor from TIE for use in a reaction chamber or for material treatment.
Materials:
-
This compound (TIE)
-
Two-zone tube furnace or a similar heating apparatus
-
Quartz tube or other suitable reaction vessel
-
Substrate or reactants
-
Inert gas supply (e.g., Argon, Nitrogen) with flow controller (optional)
-
Vacuum pump (optional)
Procedure:
-
Place a known quantity of TIE in a quartz boat or other suitable container.
-
Position the container with TIE in the first zone (the "source" zone) of the tube furnace.
-
Place the substrate or reactants in the second zone (the "reaction" or "deposition" zone) of the tube furnace.
-
Assemble the quartz tube within the furnace and connect to an inert gas supply and/or vacuum pump as required by the specific application.
-
If using an inert gas, establish a stable flow rate.
-
Heat the source zone to a temperature sufficient to cause sublimation and/or decomposition of the TIE. A starting temperature range of 150-200 °C can be explored.
-
The temperature of the reaction/deposition zone should be set according to the requirements of the specific experiment. In chemical vapor transport, this zone would be at a different temperature to allow for crystal deposition.[3]
-
The generated iodine vapor will be transported to the second zone, where it can interact with the substrate or reactants.
-
After the experiment is complete, cool the furnace to room temperature before removing the samples.
-
Any unreacted TIE and condensed iodine should be handled and disposed of according to safety guidelines.
Caption: General workflow for iodine vapor generation from TIE.
Protocol 5.2: In-situ Doping of Thin Films with Iodine Vapor from TIE
This protocol is adapted from general procedures for doping thin films with iodine vapor.
Materials:
-
This compound (TIE)
-
Thin film on a substrate
-
Sealed vessel (e.g., a desiccator or a custom-built chamber)
-
Hot plate or oven with temperature control
Procedure:
-
Place the thin film on its substrate inside the sealed vessel.
-
In a separate container (e.g., a watch glass or a small beaker), place a small amount of TIE. Position this container within the sealed vessel, ensuring it is not in direct contact with the substrate.
-
Seal the vessel.
-
Gently heat the entire vessel to a temperature that induces sublimation/decomposition of TIE. A temperature range of 40-100 °C can be explored, depending on the desired iodine vapor concentration and the thermal stability of the thin film.
-
Maintain the temperature for a specified duration (e.g., from minutes to hours) to allow the iodine vapor to interact with and dope (B7801613) the thin film.
-
After the desired doping time, turn off the heat and allow the vessel to cool to room temperature.
-
Ventilate the vessel in a fume hood before opening to remove any residual iodine vapor.
-
Remove the doped thin film for characterization.
Caption: Workflow for in-situ thin film doping using TIE.
Logical Relationships in Chemical Vapor Transport (CVT)
The use of an iodine source, such as TIE, in Chemical Vapor Transport relies on establishing a reversible chemical equilibrium. The direction of material transport is dictated by the thermodynamics of the reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetraiodoethylene
Welcome to the technical support center for the synthesis of tetraiodoethylene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound can be synthesized through several methods, with the most common routes starting from calcium carbide, diiodoacetylene (B13749442), or barium carbide.[1][2]
-
From Calcium Carbide: This method involves the direct iodination of calcium carbide. A notable byproduct of this reaction is diiodoacetylene, which can be further iodinated to increase the yield of this compound.[1][2]
-
From Diiodoacetylene: This route involves the reaction of diiodoacetylene with iodine.[1][2]
-
From Barium Carbide: This synthesis involves the reaction of barium carbide with an aqueous solution of potassium hydroxide (B78521) and iodine in an organic solvent like chloroform (B151607) or benzene.[1][2]
Q2: My this compound product is a brownish color instead of yellow. What could be the cause?
A2: A brownish color typically indicates the presence of impurities or decomposition of the product. This compound is known to turn brown upon exposure to light, which causes it to decompose and emit a characteristic odor.[2] It is also possible that residual iodine from the reaction is present.
Q3: How can I purify crude this compound?
A3: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful purification. Additionally, flash column chromatography can be used for purification.
Q4: What are the best practices for storing this compound?
A4: this compound should be stored in a tightly sealed, clearly labeled container in a cool, dry place, protected from light to prevent decomposition.[3] Polyethylene or polypropylene (B1209903) containers are recommended, while aluminum or galvanized containers should be avoided.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
Low Reaction Yield
Problem: The overall yield of this compound is lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Reaction Temperature | Temperature can significantly influence the reaction rate and the formation of byproducts. It is crucial to maintain the optimal temperature for the specific synthetic route. For instance, some reactions may require heating, while others proceed at room temperature.[4] |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants are correct as specified in the protocol. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can sometimes lead to the formation of side products. |
| Formation of Diiodoacetylene as a Byproduct | In syntheses starting from calcium carbide, diiodoacetylene is a common byproduct.[2] To maximize the yield of this compound, this byproduct can be converted to the desired product by subsequent iodination. |
| Decomposition of Product | This compound is sensitive to light and can decompose.[2] It is advisable to conduct the reaction and work-up in a fume hood with the sash down or by wrapping the reaction vessel in aluminum foil to minimize light exposure. |
Product Purity Issues
Problem: The final product is impure, as indicated by its color or analytical data (e.g., melting point, NMR).
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Residual Iodine | Unreacted iodine can contaminate the final product, giving it a dark color. Wash the crude product with a solution of sodium thiosulfate (B1220275) to remove excess iodine. |
| Presence of Side Products | Side reactions can lead to impurities. Analyze the crude product to identify the impurities and adjust reaction conditions (e.g., temperature, reaction time) to minimize their formation. |
| Ineffective Purification | The chosen purification method may not be optimal. For recrystallization, experiment with different solvents or solvent mixtures to find one that provides good separation. For column chromatography, optimize the stationary and mobile phases. |
Experimental Protocols
Recrystallization of this compound
This protocol provides a general guideline for the purification of this compound by recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[5][6][7][8]
Procedure:
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., toluene, chloroform, benzene, carbon disulfide) to find a suitable one.[2][9] A good solvent will dissolve the crude product when hot but not when cold.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound should form. Cooling the flask in an ice bath can further increase the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly to remove any residual solvent.
Flash Column Chromatography
Flash column chromatography is a faster purification method compared to traditional gravity chromatography.[10][11]
General Procedure:
-
Stationary and Mobile Phase Selection: For non-polar compounds like this compound, a normal-phase setup with silica (B1680970) gel as the stationary phase is common.[11][12] The mobile phase (eluent) is typically a non-polar solvent or a mixture of solvents (e.g., hexanes, ethyl acetate).[10] The optimal eluent can be determined by TLC analysis.
-
Column Packing: Pack a glass column with silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent and load it onto the top of the column.
-
Elution: Apply pressure (e.g., with nitrogen or argon) to force the eluent through the column and collect the fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visual Guides
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
General Synthesis and Purification Workflow
Caption: A general workflow for the synthesis and purification of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Thermal Mapping of Self-Promoted Calcium Carbide Reactions for Performing Energy-Economic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. athabascau.ca [athabascau.ca]
- 6. rubingroup.org [rubingroup.org]
- 7. mt.com [mt.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Purification [chem.rochester.edu]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
preventing decomposition of tetraiodoethylene during reactions
Welcome to the Technical Support Center for tetraiodoethylene (C₂I₄). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound (also known as diiodoform) is an organoiodine compound with the chemical formula C₂I₄. It is a dense, yellow crystalline solid. It is soluble in organic solvents such as benzene, chloroform, toluene, and carbon disulfide, but insoluble in water.[1][2]
Q2: What are the primary causes of this compound decomposition?
The primary documented causes of this compound decomposition are:
-
Exposure to Light: this compound is known to be light-sensitive. Upon exposure to light, it can turn brown and emit a characteristic odor, which indicates decomposition.[1]
-
Reaction with Strong Oxidizing Agents: As a haloalkene, it is reactive and can undergo hazardous reactions with strong oxidizing agents.[2]
-
Reaction with Organic Bases: this compound can react with organic bases, such as ethylamine (B1201723) and triethylamine. These reactions can sometimes be promoted by sunlight and may lead to the formation of adducts and colored byproducts.[3]
-
Potential Thermal Instability: While specific data for this compound is limited, its analogue, tetrachloroethylene, begins to thermally decompose at approximately 400°C.[4] It is therefore prudent to avoid high reaction temperatures when using this compound.
Q3: How should I properly store this compound?
To ensure its stability, this compound should be stored in its original, tightly sealed container in a dry, well-ventilated area, protected from light. Polyethylene or polypropylene (B1209903) containers are suitable for storage.
Q4: What are the signs of this compound decomposition in my reaction?
Common indicators of decomposition include:
-
A color change in the solid reagent from yellow to brown.[1]
-
The reaction mixture developing a dark or brown coloration.
-
The presence of a characteristic odor.[1]
-
The formation of unexpected byproducts, which may include diiodoacetylene, especially in the presence of bases.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: The solid this compound has turned brown.
| Potential Cause | Troubleshooting Action |
| Light Exposure | Discard the discolored reagent as its purity is compromised. For future use, store this compound in a dark, well-sealed container. |
| Age of Reagent | If the reagent is old, it may have degraded over time. It is recommended to use a fresh bottle of the reagent for best results. |
Issue 2: The reaction mixture darkens or turns brown upon addition of this compound.
| Potential Cause | Troubleshooting Action |
| Light-Induced Decomposition | Protect the reaction from light by wrapping the reaction vessel in aluminum foil or conducting the reaction in a dark environment (e.g., a glovebox or a dark fume hood). |
| Reaction with Basic Reagents | If your reaction uses an amine base (common in cross-coupling reactions), consider that it may be reacting with the this compound. This can sometimes be promoted by light.[3] Ensure the reaction is well-protected from light. If the problem persists, consider using a non-amine base if compatible with your reaction chemistry. |
| High Reaction Temperature | If the reaction is being heated, the temperature may be too high, leading to thermal decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Presence of Oxidizing Agents | Ensure that no strong oxidizing agents are present in the reaction mixture, as these are incompatible with this compound.[2] |
Issue 3: The reaction is sluggish or yields are low.
| Potential Cause | Troubleshooting Action |
| Decomposed Reagent | The this compound may have decomposed prior to use. Use a fresh, pure sample of the reagent. |
| Decomposition During Reaction | If the reagent is decomposing during the reaction (indicated by color change), this will consume the starting material and lower the yield. Implement the troubleshooting steps from "Issue 2" to minimize decomposition. |
| Inhibition of Catalyst | Decomposition products could potentially inhibit the catalyst in cross-coupling reactions. Ensuring the stability of this compound is crucial for catalytic efficiency. |
Data Presentation
Table 1: Summary of Stability Data for this compound
| Parameter | Observation | Citation |
| Appearance | Yellow crystalline solid | [1] |
| Light Sensitivity | Turns brown upon exposure to light | [1] |
| Thermal Stability | Analogue (tetrachloroethylene) decomposes >400°C | [4] |
| Incompatible Materials | Strong oxidizing agents, organic bases | [2][3] |
| Solubility | Soluble in benzene, chloroform, toluene; Insoluble in water | [1] |
Experimental Protocols
While specific protocols for preventing decomposition are highly reaction-dependent, the following general workflow is recommended when using this compound.
General Handling Workflow for this compound
Caption: Recommended workflow for handling this compound.
Visualizations
Decomposition Pathway: Reaction with Amines
The following diagram illustrates the potential reaction and subsequent decomposition of this compound in the presence of an amine base, a common scenario in cross-coupling reactions.
Caption: Reaction of this compound with amine bases.
References
Technical Support Center: Purification of Crude Tetraiodoethylene
This guide provides troubleshooting advice and frequently asked questions for the purification of crude tetraiodoethylene via recrystallization, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question: What is the best solvent for recrystallizing this compound?
Answer: The choice of solvent is critical for successful recrystallization. This compound is soluble in hot benzene, chloroform, carbon disulfide, and toluene (B28343).[1] It is sparingly soluble in ether and insoluble in water.[1] An ideal solvent will dissolve the crude product completely when hot but will have low solubility for the product at cold temperatures, ensuring maximum crystal recovery upon cooling. A good starting point is toluene or chloroform. Always perform a small-scale test to determine the best solvent and the approximate volume needed for your specific crude sample.
Question: My crude this compound won't fully dissolve in the hot solvent. What's wrong?
Answer: There are a few possibilities:
-
Insufficient Solvent: This is the most common issue. Add small, incremental portions of the hot solvent to the flask, swirling and heating, until the solid dissolves.[2][3] The goal is to use the minimum amount of hot solvent required to create a saturated solution.
-
Insoluble Impurities: Your crude sample may contain impurities that are insoluble in the chosen solvent. If you've added a significant amount of solvent and a small amount of solid remains, it is likely an insoluble impurity. Do not keep adding large excess amounts of solvent to dissolve it. Instead, perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.
-
Incorrect Solvent: The chosen solvent may not be appropriate for the specific impurities present in your crude material. If the compound remains largely undissolved, you may need to reconsider your solvent choice.
Question: The solution has cooled, but no crystals have formed. What should I do?
Answer: This is likely due to a supersaturated solution or using too much solvent.[4] Try the following techniques:
-
Induce Crystallization: Gently scratch the inside of the flask with a glass stirring rod just below the solvent level.[4] The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small crystal of pure this compound, add it to the solution.[4] This "seed crystal" will act as a template for other crystals to grow upon.
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[4][5] Gently heat the solution again to boil off a portion of the solvent, then allow it to cool slowly once more.
-
Extended Cooling: Place the flask in an ice-water bath to further decrease the solubility of the this compound and promote crystallization.[3]
Question: My compound "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid layer rather than crystallizing upon cooling.[4][5] This often happens if the compound is very impure, lowering its melting point, or if the boiling point of the solvent is higher than the melting point of the solute.
-
Re-dissolve and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of extra solvent to prevent saturation at too high a temperature.[5]
-
Slower Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling, which encourages the formation of an ordered crystal lattice rather than an amorphous oil.
Question: The recovered crystals are still colored (yellow/brown). How can I improve the purity?
Answer: this compound is a yellow crystalline solid, but it can turn brown upon exposure to light due to decomposition.[1][6] If your crystals are darker than expected, it may be due to colored impurities or some degradation.
-
Use Activated Charcoal: After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal before cooling the solution to form crystals. Be aware that using too much charcoal can reduce your yield by adsorbing your product.
-
Repeat Recrystallization: A second recrystallization is often necessary to achieve high purity. Dissolve the obtained crystals in the minimum amount of fresh, hot solvent and repeat the cooling and filtration process.
-
Protect from Light: Conduct the experiment away from direct, strong light to minimize decomposition of the light-sensitive compound.[6]
Quantitative Data Summary
The physical and solubility properties of this compound are summarized below.
Table 1: Physical Properties of this compound
| Property | Value | Citations |
| Chemical Formula | C₂I₄ | [1][6][7] |
| Molar Mass | 531.64 g/mol | [1][6][7] |
| Appearance | Yellow crystalline solid | [1][6][8] |
| Melting Point | 187-193 °C | [1][6][7] |
| Odor | Odorless | [1][6] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Citations |
| Water | Insoluble | [1][6] |
| Benzene | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Carbon Disulfide | Soluble | [1] |
| Toluene | Soluble | [1] |
| Ether | Sparingly Soluble | [1] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure using toluene as the recrystallization solvent.
Materials:
-
Crude this compound
-
Toluene
-
Erlenmeyer flasks (2)
-
Hot plate
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and filter paper (for vacuum filtration)
-
Glass stirring rod
-
Ice-water bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a boiling chip. On a hot plate in a fume hood, add a small amount of toluene and gently heat the mixture to boiling while swirling. Continue to add small portions of hot toluene until the solid just dissolves.[2] Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities or discoloration is present, perform a hot filtration. Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the funnel to remove insoluble impurities (or activated charcoal if used).
-
Cooling and Crystallization: Remove the flask containing the clear solution from the heat and cover it. Allow it to cool slowly to room temperature.[3] Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Crystal Collection: Set up a Büchner funnel and filter flask for vacuum filtration. Wet the filter paper with a small amount of cold toluene to ensure it seals against the funnel.[2]
-
Washing: Pour the cold slurry of crystals into the Büchner funnel with the vacuum applied. Wash the crystals with a small amount of ice-cold toluene to rinse away any remaining soluble impurities.
-
Drying: Allow air to be pulled through the crystals on the filter paper for several minutes to help them dry.[2] Transfer the purified crystals to a watch glass and let them air dry completely. Protect from light during storage.[6]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationships for troubleshooting common recrystallization issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 四碘乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Stabilizing Tetraiodoethylene (TIE) Solutions for Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with tetraiodoethylene (TIE) solutions for spectroscopic analysis. Given the light-sensitive nature of TIE, proper handling and stabilization are critical for obtaining accurate and reproducible results.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the spectroscopic analysis of TIE solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid color change of the TIE solution (to yellow/brown) and inconsistent spectroscopic readings. | Photodegradation: TIE is known to be sensitive to light, which can cause it to decompose, leading to a visible color change and altered spectroscopic signals.[1] | - Work in low-light conditions: Prepare and handle TIE solutions under amber or red lighting to minimize exposure to UV and visible light. - Use amber glassware: Store and handle solutions in amber-colored volumetric flasks, vials, and cuvettes to block ambient light. - Minimize exposure time: Prepare solutions immediately before analysis and minimize the time the sample is in the spectrophotometer's light path. |
| Appearance of new peaks or shoulders in the UV-Vis or NMR spectrum over time. | Formation of Degradation Products: The decomposition of TIE can lead to the formation of byproducts such as diiodoacetylene (B13749442) and molecular iodine, which have their own distinct spectroscopic signatures.[1] | - Identify potential degradation products: Compare your spectra to known spectra of potential degradation products. For example, molecular iodine has characteristic absorption bands in the UV-Vis region that vary with the solvent. - Solvent Selection: Choose a solvent that is not only a good solvent for TIE but also minimizes degradation. Non-polar, aprotic solvents are generally preferred. Consider degassing the solvent to remove dissolved oxygen, which can participate in radical reactions. |
| Poor reproducibility of quantitative measurements. | Concentration Changes: If the TIE is degrading, its concentration will decrease over time, leading to inconsistent quantitative results. Solvent Evaporation: Volatile organic solvents can evaporate, leading to an increase in the concentration of the analyte. | - Use of a Stabilizer: While specific stabilizers for TIE are not well-documented, the use of radical scavengers like butylated hydroxytoluene (BHT) may help to inhibit free-radical mediated decomposition pathways. This should be tested empirically for your specific application. - Temperature Control: Keep solutions at a constant, cool temperature to minimize solvent evaporation and slow down potential degradation reactions. Use cuvettes with caps (B75204) or septa. |
| Baseline drift or unusual background signals in the spectrum. | Instrumental Factors: The spectrophotometer may not be properly warmed up or calibrated. Cuvette Mismatch: Using different cuvettes for the blank and the sample can introduce errors. | - Instrument Warm-up: Allow the spectrophotometer lamp to warm up for the recommended time (typically 15-30 minutes) to ensure a stable output. - Proper Blanking: Use the same cuvette for both the blank and the sample measurement, or use a matched pair of cuvettes. The blank solution should be the exact same solvent used to dissolve the TIE. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the spectroscopic analysis of this compound (TIE)?
A1: The primary challenge is the inherent instability of TIE in solution, particularly its sensitivity to light.[1] Exposure to UV and even visible light can induce decomposition, leading to inaccurate and non-reproducible spectroscopic measurements.
Q2: What are the visible signs of TIE degradation in solution?
A2: A common sign of TIE degradation is a color change in the solution, typically from colorless or pale yellow to a more intense yellow or brown. This is often due to the formation of colored degradation products, such as molecular iodine.[1]
Q3: Which solvents are recommended for preparing TIE solutions for spectroscopic analysis?
A3: this compound is soluble in a range of organic solvents, including chloroform, carbon disulfide, benzene, and toluene.[1] For UV-Vis spectroscopy, a solvent that does not absorb in the same region as TIE should be chosen. It is also advisable to use high-purity, spectroscopy-grade solvents and to consider degassing them to remove dissolved oxygen, which can contribute to degradation. The polarity of the solvent may also affect the stability of the TIE solution.[2][3][4][5]
Q4: How can I minimize photodegradation of my TIE solution during analysis?
A4: To minimize photodegradation, it is crucial to work in a light-controlled environment. Use amber or red lighting in the laboratory, and always use amber-colored glassware (e.g., volumetric flasks, vials, and cuvettes). Prepare solutions as fresh as possible before analysis and limit the exposure time of the sample to the spectrophotometer's light source.
Q5: Are there any chemical stabilizers I can add to my TIE solution?
A5: While there is limited specific information on stabilizers for TIE, for other light-sensitive organic compounds, the addition of a radical scavenger can be effective.[6][7][8][9][10] You could empirically test the addition of a small amount of a radical scavenger, such as butylated hydroxytoluene (BHT), to see if it improves the stability of your TIE solution without interfering with your spectroscopic analysis.
Q6: What are the expected spectroscopic signals of TIE and its potential degradation products?
A6: The UV-Vis spectrum of TIE in a suitable non-absorbing solvent is expected to show absorption bands in the UV region. Upon degradation, new absorption bands may appear. For instance, molecular iodine (I₂) has characteristic absorption peaks that are solvent-dependent. Diiodoacetylene, another potential degradation product, will also have a distinct spectrum. It is recommended to run reference spectra of potential degradation products if possible.
Q7: How should I prepare a blank for my UV-Vis measurements of TIE?
A7: The blank solution should be the exact same high-purity, spectroscopy-grade solvent that you used to dissolve your TIE sample. It is critical to use the same cuvette for the blank and the sample, or a matched pair of cuvettes, to ensure that any absorbance from the cuvette material or minor solvent impurities is properly subtracted.
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Solution for UV-Vis Spectroscopy
This protocol provides a general guideline for preparing a TIE solution with enhanced stability for UV-Vis analysis. Disclaimer: This is a generalized protocol and may require optimization for your specific experimental conditions.
-
Materials and Equipment:
-
This compound (TIE), solid
-
High-purity, spectroscopy-grade solvent (e.g., cyclohexane, hexane)
-
Radical scavenger (e.g., Butylated hydroxytoluene - BHT) (optional)
-
Amber volumetric flasks and vials
-
Amber quartz cuvettes
-
Analytical balance
-
Ultrasonic bath
-
Inert gas (e.g., nitrogen or argon)
-
-
Procedure:
-
Solvent Preparation: If possible, degas the chosen solvent by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Stock Solution Preparation:
-
Work under subdued, amber, or red light.
-
Accurately weigh the desired amount of TIE solid in an amber vial.
-
Add a small amount of the degassed solvent to dissolve the TIE. Gentle sonication in an ultrasonic bath can aid dissolution.
-
Quantitatively transfer the dissolved TIE to an amber volumetric flask.
-
If using a stabilizer, add a small, precisely weighed amount of BHT to the volumetric flask. The optimal concentration of BHT will need to be determined empirically but is typically in the low millimolar range.
-
Dilute to the mark with the degassed solvent, cap, and mix thoroughly.
-
-
Working Solution Preparation:
-
Prepare working solutions by diluting the stock solution in amber volumetric flasks using the degassed solvent.
-
-
Spectroscopic Measurement:
-
Allow the UV-Vis spectrophotometer to warm up for at least 30 minutes.
-
Use amber quartz cuvettes.
-
Rinse the cuvette with the blank solvent before filling it to obtain the baseline.
-
Rinse the cuvette with the TIE working solution before filling it for measurement.
-
Acquire the spectrum immediately after preparing the solution. Minimize the time the cuvette is in the light path of the instrument.
-
If monitoring for stability, acquire spectra at regular time intervals, keeping the solution in the dark between measurements.
-
-
Visualizations
Caption: Workflow for preparing and analyzing TIE solutions.
Caption: Troubleshooting logic for unstable TIE solutions.
References
- 1. SOP for Calibration of UV-Vis Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 2. The stability of covalent dative bond significantly increases with increasing solvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effect of the Polarity of Solvents on Periodic Precipitation: Formation of Hierarchical Revert Liesegang Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Radical-Scavenging Activity of a Sunscreen Enriched by Antioxidants Providing Protection in the Whole Solar Spectral Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encompass.eku.edu [encompass.eku.edu]
Technical Support Center: Tetraiodoethylene Synthesis
Welcome to the Technical Support Center for tetraiodoethylene (C₂I₄) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the synthesis of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield of this compound
-
Symptom: The final isolated yield of this compound is significantly lower than expected.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incomplete reaction of starting materials. | - Ensure the quality and purity of calcium carbide or diiodoacetylene (B13749442). - Use a stoichiometric excess of iodine to drive the reaction to completion. - Increase the reaction time or temperature, monitoring for decomposition. |
| Formation of diiodoacetylene as a major byproduct. [1][2] | - Optimize reaction conditions to favor the formation of this compound (see FAQ section). - Consider a two-step process where diiodoacetylene is first synthesized and then iodinated to this compound. |
| Loss of product during workup and purification. | - this compound is a dense solid; ensure complete transfer from the reaction vessel. - Minimize the volume of solvent used for recrystallization to avoid excessive loss in the mother liquor. |
| Decomposition of this compound. | - this compound is light-sensitive and can decompose.[1][2] Protect the reaction and product from light. - Avoid excessive heat during reaction and purification. |
Issue 2: Presence of Impurities in the Final Product
-
Symptom: The isolated this compound is not pure, as indicated by melting point, spectroscopy, or chromatography.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Contamination with diiodoacetylene. [1][2] | - Purify the crude product by recrystallization from a suitable solvent like toluene (B28343) or by fractional crystallization.[3] - For highly persistent impurities, column chromatography may be necessary. |
| Presence of unreacted iodine. | - Wash the crude product with a solution of sodium thiosulfate (B1220275) to remove excess iodine. |
| Solvent inclusion in the crystal lattice. | - Ensure the crystals are thoroughly dried under vacuum after filtration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in this compound synthesis?
The most common side reaction is the incomplete iodination of the acetylene (B1199291) precursor, leading to the formation of diiodoacetylene (C₂I₂) as a significant byproduct.[1][2] Diiodoacetylene is a volatile and explosive compound, so its presence is a safety concern as well as a purification challenge.[4]
Q2: How can I minimize the formation of diiodoacetylene?
Minimizing diiodoacetylene formation involves optimizing the reaction conditions to favor the fully iodinated product. This can be achieved by:
-
Using an excess of iodine: This helps to ensure that all the acetylene or diiodoacetylene intermediate is converted to this compound.
-
Controlling the reaction temperature: While specific optimal temperatures are not well-documented in readily available literature, it is a critical parameter to optimize empirically. Higher temperatures may increase the reaction rate but could also lead to decomposition.
-
Choosing an appropriate solvent: The reaction is often carried out in solvents like carbon disulfide, chloroform, or benzene.[1] The choice of solvent can influence the solubility of intermediates and the reaction rate.
Q3: What are the recommended purification methods for this compound?
The primary methods for purifying this compound are:
-
Recrystallization: This is the most common method. Toluene is a frequently used solvent for recrystallization.[3] The principle is to dissolve the impure solid in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure this compound to crystallize out, leaving impurities in the solution.
-
Fractional Crystallization: This technique can be used to separate this compound from impurities with similar solubilities by a stepwise cooling process.
-
Washing: Washing the crude product with a sodium thiosulfate solution is effective for removing unreacted iodine.
Q4: What are the key safety precautions when synthesizing this compound?
-
Handling of Diiodoacetylene: Diiodoacetylene is a toxic and shock-sensitive explosive.[5] Extreme care must be taken when it is a known or potential byproduct. Avoid friction, heat, and shock.
-
Ventilation: The synthesis should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Light Sensitivity: this compound decomposes in the presence of light.[1][2] Protect all reaction vessels and storage containers from light.
Experimental Protocols
Protocol 1: Synthesis of this compound from Calcium Carbide and Iodine
This method involves the direct iodination of acetylene generated in situ from calcium carbide.
-
Materials:
-
Calcium Carbide (CaC₂)
-
Iodine (I₂)
-
Anhydrous solvent (e.g., carbon disulfide or chloroform)
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place a suspension of finely powdered calcium carbide in the chosen anhydrous solvent.
-
Protect the apparatus from light by wrapping it in aluminum foil.
-
Slowly add a solution of iodine in the same solvent from the dropping funnel to the stirred suspension of calcium carbide.
-
The reaction is exothermic; maintain the temperature of the reaction mixture by using a cooling bath.
-
After the addition is complete, continue stirring the mixture at room temperature until the reaction is complete (monitor by TLC or other appropriate analytical method).
-
Filter the reaction mixture to remove calcium iodide and any unreacted calcium carbide.
-
Wash the filtrate with a sodium thiosulfate solution to remove any unreacted iodine, followed by washing with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from toluene.
-
Protocol 2: Synthesis of this compound from Diiodoacetylene and Iodine
This two-step method involves the synthesis and isolation of diiodoacetylene, followed by its iodination.
-
Step 1: Synthesis of Diiodoacetylene (Adapted from Dehn, 1911)[5]
-
Materials:
-
Calcium Carbide (CaC₂)
-
Potassium Iodide (KI)
-
Sodium Hypochlorite (B82951) (NaOCl) solution
-
Water
-
-
Procedure:
-
Bubble acetylene gas, generated from the reaction of calcium carbide with water, through a solution of potassium iodide in water.
-
Slowly add a sodium hypochlorite solution to the potassium iodide solution through which acetylene is bubbling.
-
A white precipitate of diiodoacetylene will form.
-
Filter the precipitate, wash with cold water, and dry carefully in the dark, as it is light-sensitive.
-
EXTREME CAUTION: Diiodoacetylene is a shock-sensitive explosive and should be handled with great care.
-
-
-
Step 2: Iodination of Diiodoacetylene
-
Materials:
-
Diiodoacetylene (from Step 1)
-
Iodine (I₂)
-
Anhydrous solvent (e.g., carbon disulfide or toluene)
-
-
Procedure:
-
Dissolve the prepared diiodoacetylene in the chosen anhydrous solvent in a flask protected from light.
-
Add a stoichiometric amount of iodine to the solution.
-
Gently heat the mixture to reflux until the reaction is complete.
-
Allow the solution to cool, which should cause the this compound to crystallize.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Further purify by recrystallization if necessary.
-
-
Visualizations
Caption: Synthesis routes to this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Tetraiodoethylene Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cross-coupling reactions involving tetraiodoethylene.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound cross-coupling reaction producing a complex mixture of products instead of the desired mono- or di-substituted derivative?
A1: The presence of four reactive carbon-iodine bonds on this compound makes controlling selectivity a primary challenge. The formation of a product mixture (mono-, di-, tri-, and tetra-substituted) is common and is highly dependent on reaction stoichiometry and conditions. After the first coupling, the electronic and steric properties of the substrate change, which can affect the reactivity of the remaining C-I bonds.[1] Carefully controlling the equivalents of your coupling partner is the first step to improving selectivity.
Q2: My reaction mixture is turning black and the reaction has stalled. What is happening and how can I prevent it?
A2: The formation of a black precipitate is typically palladium black, which is the inactive, agglomerated form of the palladium catalyst.[2] This indicates catalyst decomposition. Common causes include:
-
Presence of Oxygen: The active Pd(0) catalyst is extremely sensitive to oxygen.[3]
-
High Temperatures: Excessive heat can cause the catalyst to decompose.[4]
-
Inadequate Ligand Stabilization: The ligand's role is to stabilize the Pd(0) species. An inappropriate ligand may not provide sufficient stability.[5]
-
Solvent Choice: Certain solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under some conditions.[2] To prevent this, ensure rigorous degassing of all solvents and reagents, maintain a strict inert atmosphere (argon or nitrogen), consider using a more robust ligand, and avoid excessive temperatures.
Q3: I am observing a significant amount of homocoupling byproduct from my organometallic reagent (e.g., boronic acid or terminal alkyne). How can I suppress this?
A3: Homocoupling is a common side reaction, particularly in Suzuki and Sonogashira couplings.[6][7] In Sonogashira reactions, this is often called Glaser coupling and is promoted by oxygen and high concentrations of the copper (I) co-catalyst.[8][9] To minimize homocoupling:
-
Maintain a scrupulously inert atmosphere. Oxygen is a key promoter of this side reaction.[9]
-
For Sonogashira couplings, reduce the amount of copper catalyst or consider copper-free conditions.[10]
-
Slowly adding the coupling partner can keep its instantaneous concentration low, disfavoring the dimerization reaction.[4]
Q4: What are the best general starting conditions for a cross-coupling reaction with this compound?
A4: While every reaction requires specific optimization, a reliable starting point for a palladium-catalyzed cross-coupling with an iodoalkene would be:
-
Catalyst: A Pd(0) source like Pd(PPh₃)₄ or an in-situ generated system from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) with a phosphine (B1218219) ligand.[11][12] Modern, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often effective for challenging substrates.[4][13]
-
Stoichiometry: For mono-substitution, use a slight excess of this compound (e.g., 1.2-1.5 equivalents) relative to your coupling partner.
-
Solvent: A degassed polar aprotic solvent like DMF, or an ether like THF or dioxane.[6]
-
Base: A moderately strong base is typically required. For Suzuki, K₂CO₃ or K₃PO₄ are common; for Sonogashira, an amine base like Et₃N is standard.[10][11]
-
Temperature: Start at a moderate temperature (e.g., 60-80 °C) and adjust as needed.[6]
Q5: How does the choice of cross-coupling reaction (e.g., Suzuki, Stille, Sonogashira) affect the outcome with this compound?
A5: The choice of reaction dictates the organometallic coupling partner and has significant implications:
-
Suzuki-Miyaura Coupling: Uses organoboron reagents, which are generally stable and have low toxicity. The reaction conditions are often mild, but the choice of base is critical.[14] It is a very versatile and widely used method.
-
Stille Coupling: Employs organotin (stannane) reagents. A key advantage is their stability to air and moisture and high functional group tolerance.[15][16] However, the high toxicity of organotin compounds is a major drawback.[16][17]
-
Sonogashira Coupling: Specifically couples terminal alkynes. It typically requires a copper(I) co-catalyst, which can promote alkyne homocoupling as a side reaction.[7][10] The reaction is invaluable for creating C(sp²)-C(sp) bonds.
Troubleshooting Guide for Low Yield
Problem 1: Low to No Conversion of this compound
| Possible Cause | Recommended Solution |
| Inactive or Decomposed Catalyst | Ensure the palladium source is fresh and has been stored correctly. Pd(0) catalysts are sensitive to air.[3] Consider using a more stable and highly active palladium precatalyst, such as a Buchwald G3 precatalyst.[18] If using a Pd(II) source, ensure conditions are sufficient for reduction to the active Pd(0) state. |
| Suboptimal Reaction Conditions | Temperature: If the reaction is sluggish at lower temperatures, cautiously increase the heat. Conversely, if catalyst decomposition is observed, lower the temperature. Some Suzuki reactions perform well at temperatures up to 120°C.[6] Base/Solvent: The combination of base and solvent is critical. Perform a small screen of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF) to find the optimal system.[11] |
| Impure Reagents | Verify the purity of this compound and the coupling partner via NMR or other analytical techniques. Impurities can inhibit the catalyst. Organoboron reagents, in particular, can degrade upon storage.[3] |
| Inefficient Ligand | The ligand is crucial for catalyst stability and activity.[5] If using a simple ligand like PPh₃, consider switching to a more specialized, bulky, and electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand, which can accelerate the reaction and improve stability.[12][13] |
Problem 2: Poor Selectivity and Formation of Multiple Products
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | For mono-substitution, use this compound as the limiting reagent (e.g., 0.8 equivalents of your coupling partner). For tetra-substitution, use a large excess of the coupling partner. For di- or tri-substitution, precise stoichiometric control is essential and may require careful, slow addition of the limiting reagent. |
| Reaction Conditions Too Forcing | High temperatures and long reaction times will favor multiple substitutions. Monitor the reaction closely by TLC or GC-MS and stop it once the desired product is maximized. Consider lowering the temperature to improve selectivity.[1] |
Quantitative Data Summary
The following tables provide illustrative data on how reaction parameters can influence the outcome of cross-coupling reactions with polyhalogenated substrates. Note: These are representative examples and actual results will vary based on the specific substrates and reagents used.
Table 1: Hypothetical Effect of Ligand and Temperature on Suzuki-Miyaura Mono-Arylation Yield
| Catalyst (mol%) | Ligand (mol%) | Temperature (°C) | Yield (Mono-Product) | Yield (Di-Product) | Comments |
| Pd(OAc)₂ (2) | PPh₃ (4) | 80 | 45% | 15% | Standard conditions, moderate selectivity. |
| Pd(OAc)₂ (2) | PPh₃ (4) | 110 | 30% | 40% | Higher temperature favors over-reaction. |
| XPhos Pd G3 (2) | - | 80 | 75% | 5% | Bulky ligand improves rate and selectivity for mono-addition.[13] |
| Pd₂(dba)₃ (1) | SPhos (2.5) | 60 | 80% | <5% | Highly active catalyst system allows for lower temperature. |
Table 2: Hypothetical Influence of Base and Copper on Sonogashira Mono-Alkynylation Yield
| Base (equiv.) | Solvent | CuI (mol%) | Yield (Mono-Product) | Yield (Homocoupling) | Comments |
| Et₃N (3) | THF | 5 | 50% | 25% | Standard conditions often lead to significant homocoupling.[7] |
| Et₃N (3) | THF | 0 | 15% | <2% | Copper-free reaction is much slower but cleaner.[10] |
| DIPA (3) | Toluene | 1 | 70% | 8% | Optimized conditions can suppress homocoupling. |
| K₂CO₃ (2) | DMF | 2 | 65% | 10% | Alternative base/solvent system may offer advantages. |
Key Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation of this compound via Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the arylboronic acid (1.0 equiv.), and a powdered, anhydrous base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[19]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%). Add the anhydrous, degassed solvent (e.g., dioxane, 0.1 M concentration) via syringe.
-
Heating and Monitoring: Place the sealed flask in a preheated oil bath at 80 °C. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Upon consumption of the limiting reagent, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: General Procedure for Mono-Alkynylation of this compound via Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask with a magnetic stir bar, add this compound (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 3.0 equiv.) via syringe. Finally, add the terminal alkyne (1.0 equiv.).
-
Heating and Monitoring: Stir the reaction at the desired temperature (e.g., 60 °C). Monitor for the disappearance of the starting alkyne by TLC or GC-MS.
-
Work-up: Once complete, cool the reaction mixture. Filter off any solids and concentrate the filtrate. Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and wash with water or a dilute ammonium (B1175870) chloride solution to remove the amine salt.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.
Visualized Workflows and Mechanisms
Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Yield
Caption: Logical workflow for troubleshooting low yields in cross-coupling experiments.
References
- 1. escholarship.org [escholarship.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. jmcct.com [jmcct.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification of Tetraiodoethylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraiodoethylene (TIE) and facing challenges with the removal of the common byproduct, diiodoacetylene (B13749442) (DIA).
Frequently Asked Questions (FAQs)
Q1: How is diiodoacetylene (DIA) formed as a byproduct during the synthesis of this compound (TIE)?
A1: Diiodoacetylene is a common byproduct in the synthesis of this compound, particularly in methods involving the iodination of calcium carbide.[1] In this process, DIA can be formed as an intermediate which is then further iodinated to yield TIE.[1]
Q2: What are the physical properties of this compound (TIE) and diiodoacetylene (DIA)?
A2: Understanding the physical properties of TIE and DIA is crucial for selecting an appropriate purification method. Key differences are summarized in the table below.
| Property | This compound (TIE) | Diiodoacetylene (DIA) |
| Appearance | Yellow crystalline solid[1] | White, volatile solid[2] |
| Molecular Formula | C₂I₄[1] | C₂I₂[2] |
| Structure | I₂C=CI₂[1] | I-C≡C-I[2] |
| Solubility | Soluble in benzene, chloroform, carbon disulphide, and toluene (B28343); sparingly soluble in ether; insoluble in water.[1] | Dissolves in organic solvents.[2] Can be recrystallized from petroleum ether.[3] |
| Stability | Turns brown and decomposes upon exposure to light.[1] | Sensitive to shock, heat, and friction; can explode above 80 °C.[2] Light-sensitive.[4] |
Q3: What are the primary methods for removing diiodoacetylene (DIA) from this compound (TIE)?
A3: The primary methods for purifying TIE from its DIA byproduct include:
-
Conversion of DIA to TIE: This involves the further iodination of the diiodoacetylene.
-
Recrystallization: This technique exploits the differences in solubility between TIE and DIA in a particular solvent.
-
Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase.
Each of these methods is detailed in the troubleshooting guides below.
Troubleshooting Guides
Method 1: Conversion of Diiodoacetylene to this compound
This method is an efficient way to not only remove the DIA byproduct but also to increase the overall yield of the desired TIE product.
Issue: Presence of diiodoacetylene impurity in the final this compound product.
Solution: Convert the diiodoacetylene to this compound through iodination.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound containing the diiodoacetylene byproduct in toluene.
-
Iodination: Add purified iodine to the solution. While the exact stoichiometry is not well-documented in readily available literature, a molar excess of iodine relative to the estimated amount of DIA is recommended to drive the reaction to completion.
-
Reaction: Boil the solution. The thermal addition of iodine to diiodoacetylene is reported to be rapid in boiling toluene.[3] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) until the DIA spot is no longer visible.
-
Work-up: After the reaction is complete, the excess iodine can be removed by washing the solution with an aqueous solution of a reducing agent, such as sodium thiosulfate, until the organic layer is colorless.
-
Isolation: The toluene can then be removed under reduced pressure to yield the purified this compound. Further purification can be achieved by recrystallization from toluene.[3]
Workflow for Conversion of DIA to TIE
Caption: Workflow for the conversion of diiodoacetylene byproduct to this compound.
Method 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility.
Issue: Minor diiodoacetylene impurity in a solid this compound sample.
Solution: Purify the this compound by recrystallization.
Experimental Protocol:
The choice of solvent is critical for a successful recrystallization. Based on available literature, different solvents are suggested for TIE and DIA.
Option A: Recrystallization from Toluene
This compound can be recrystallized from toluene.[3] This suggests that TIE is soluble in hot toluene and less soluble at room temperature, while DIA might have a different solubility profile.
-
Dissolution: In a fume hood, dissolve the impure TIE in a minimal amount of boiling toluene.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation: Collect the purified TIE crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining mother liquor containing the dissolved impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Option B: Recrystallization from Petroleum Ether (for removal of TIE from DIA)
Conversely, diiodoacetylene can be recrystallized from petroleum ether.[3] This could be useful if the desired product was DIA, or if a solvent system is sought where TIE has low solubility.
Logical Flow for Recrystallization Solvent Selection
Caption: Decision process for selecting a suitable recrystallization solvent.
Method 3: Purification by Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture.
Issue: A complex mixture containing this compound, diiodoacetylene, and other byproducts.
Solution: Separate the components using column chromatography.
Experimental Protocol:
-
Stationary Phase Selection: A common stationary phase for the separation of organic compounds is silica (B1680970) gel or alumina.[5][6] Given the non-polar nature of both TIE and DIA, a normal-phase chromatography setup is a logical starting point.
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical. A non-polar solvent or a mixture of non-polar solvents should be used. A good starting point would be a non-polar solvent like hexane (B92381) or petroleum ether, with the polarity gradually increased by adding a slightly more polar solvent like dichloromethane (B109758) or diethyl ether if necessary. The ideal eluent system should provide good separation of the TIE and DIA spots on a preliminary TLC analysis.
-
Column Packing: The column should be carefully packed with the chosen stationary phase to avoid cracks or channels that would lead to poor separation.[5]
-
Sample Loading: The crude mixture should be dissolved in a minimal amount of the initial eluent and carefully loaded onto the top of the column.
-
Elution: The eluent is passed through the column, and fractions are collected as they exit the column.
-
Analysis: The composition of each fraction is analyzed by TLC to identify the fractions containing the pure TIE.
-
Isolation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
General Workflow for Column Chromatography Purification
Caption: General workflow for the purification of this compound using column chromatography.
Disclaimer: The experimental protocols provided are based on available chemical literature and general laboratory practices. Researchers should always conduct a thorough literature search and risk assessment before attempting any new experimental procedure. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn, especially considering the hazardous nature of diiodoacetylene.[2][4]
References
Technical Support Center: Tetraiodoethylene Production
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of tetraiodoethylene (C₂I₄).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis, purification, and handling of this compound, particularly during scale-up.
| Issue ID | Question | Possible Causes & Solutions |
| SYN-01 | Low or inconsistent yields during scale-up? | Cause: Poor temperature control in larger reactors leading to side reactions; inefficient mixing of solid reactants (calcium carbide, iodine).Solution: Implement jacketed reactors with precise temperature control. Use high-torque overhead stirrers to ensure a homogenous reaction mixture. Consider a phased addition of iodine to manage the reaction exotherm. |
| SYN-02 | Formation of significant amounts of diiodoacetylene (B13749442) byproduct? | Cause: Incomplete reaction or localized high temperatures favoring the formation of the diiodoacetylene intermediate.[1]Solution: Ensure a molar excess of iodine is used. Optimize the reaction temperature and ensure uniform heating. Diiodoacetylene can be further iodinated to the desired product, so extending the reaction time or a secondary iodination step may be necessary.[1] |
| PUR-01 | Product is brown or dark yellow instead of light yellow? | Cause: Exposure to light during reaction or workup, leading to decomposition.[1] Presence of unreacted iodine.Solution: Conduct the reaction and purification steps in vessels protected from light (e.g., amber glass or foil-wrapped containers). Wash the crude product with a solution of sodium thiosulfate (B1220275) to remove excess iodine. |
| PUR-02 | Difficulty filtering the product at a large scale? | Cause: Fine particle size of the crystalline product clogging filter media.Solution: Optimize the recrystallization cooling rate to encourage the growth of larger crystals. Use a filter press or a Nutsche filter-dryer for more efficient solid-liquid separation at scale. |
| PUR-03 | "Oiling out" during recrystallization instead of crystal formation? | Cause: The solvent is too non-polar for the compound at the cooling temperature, or the concentration is too high.Solution: Try a different recrystallization solvent or a solvent mixture. Ensure you are not using a vast excess of the compound relative to the solvent. Slower cooling rates can also help promote proper crystal formation. |
| SAF-01 | How to safely handle and store this compound? | Cause: this compound is a peroxide-former, light-sensitive, and its dust can be explosive.[2][3][4][5][6]Solution: Store in a cool, dark, dry place in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., nitrogen or argon).[3][4][5][6] Label containers with receiving and opening dates.[3][4] Avoid grinding the solid to prevent dust formation.[2] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] |
| SAF-02 | How do I test for peroxides? | Cause: As a peroxide-forming chemical, this compound can form explosive peroxides over time, especially after a container has been opened.[2][3][4][5][6]Solution: Use commercial peroxide test strips for a quick and easy assessment.[2] Alternatively, a solution of potassium iodide in glacial acetic acid can be used; a yellow to brown color indicates the presence of peroxides.[2] Testing should be done periodically, especially for older containers. |
Data Presentation: Scale-Up Parameter Comparison
The following table summarizes typical changes in reaction parameters and outcomes when scaling up this compound synthesis from a lab/bench scale to a pilot/production scale. Note: These are representative values and will vary based on specific equipment and process optimizations.
| Parameter | Lab Scale (10-50 g) | Pilot Scale (1-5 kg) | Key Challenges & Considerations |
| Reaction Time | 4-6 hours | 8-12 hours | Slower reagent addition rates are needed to control the exotherm in larger vessels. |
| Temperature Control | ± 1°C | ± 5°C (potential for hot spots) | Heat dissipation is less efficient at scale. Requires jacketed reactors and potentially internal cooling coils. |
| Typical Yield | 85-95% | 70-85% | Inefficient mixing and localized temperature gradients can lead to increased byproduct formation and lower yields. |
| Purity (Pre-recrystallization) | ~95% | 85-90% | Longer reaction times and less uniform conditions can result in a higher impurity profile. |
| Byproduct (Diiodoacetylene) | < 2% | 5-10% | More prevalent at scale due to challenges in maintaining ideal reaction conditions throughout the larger volume. |
Experimental Protocols
Synthesis of this compound via Iodination of Calcium Carbide
This protocol is based on the known reaction between calcium carbide and iodine.[1]
Materials:
-
Calcium Carbide (CaC₂)
-
Iodine (I₂)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (for workup)
Procedure:
-
Reactor Setup: In a multi-neck, round-bottom flask (or an appropriately sized reactor for larger scales) equipped with a mechanical stirrer, a condenser, and an inert gas inlet, add finely ground calcium carbide.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Solvent Addition: Add the anhydrous solvent to the reactor to create a slurry with the calcium carbide.
-
Iodine Addition: Slowly add powdered iodine to the stirring slurry in portions. The reaction is exothermic, so the addition rate should be controlled to maintain the desired reaction temperature (typically between 25-40°C).
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing for the disappearance of the iodine color and the formation of the product (e.g., by TLC or HPLC).
-
Workup: Once the reaction is complete, cool the mixture and slowly quench any unreacted calcium carbide with a suitable reagent.
-
Filtration: Filter the reaction mixture to remove calcium iodide (CaI₂) and any unreacted calcium carbide.
-
Washing: Wash the crude product with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by washing with water.
-
Drying: Dry the crude this compound under vacuum.
Purification of this compound by Recrystallization
Procedure:
-
Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., chloroform, benzene, or toluene).[1]
-
Dissolution: In a flask protected from light, add the crude this compound and the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals under vacuum in a light-protected container.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low yield or high impurity issues.
Caption: Key safety considerations for handling and storing this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. ehs.ucr.edu [ehs.ucr.edu]
- 4. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 5. Routine for peroxide forming chemicals - Medarbetarwebben [medarbetare.su.se]
- 6. rmu.edu [rmu.edu]
techniques for purifying tetraiodoethylene from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of tetraiodoethylene from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture?
A1: The primary impurities depend on the synthetic route used. Common impurities may include:
-
Diiodoacetylene: A common byproduct in some synthetic pathways.[1]
-
Residual Iodine: Unreacted iodine from the synthesis.
-
Solvents: Residual solvents from the reaction or initial work-up.
-
Other organoiodine compounds: Depending on the specific reaction conditions.
Q2: What are the most effective methods for purifying this compound?
A2: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.
Q3: How should I handle and store purified this compound?
A3: this compound is a yellow crystalline solid that is sensitive to light.[2] Upon exposure to light, it can decompose, turning brown.[2] Therefore, it should be stored in a tightly sealed, amber-colored vial or a container wrapped in aluminum foil to protect it from light. Store it in a cool, dry place.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization
Problem: Oiling Out
-
Symptom: Instead of forming crystals upon cooling, an oily layer separates from the solution.
-
Cause: The solute is coming out of solution at a temperature above its melting point. This can happen if the boiling point of the solvent is too high or if the solution is supersaturated with impurities, depressing the melting point of the mixture.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which this compound is more soluble to lower the saturation point.
-
Allow the solution to cool more slowly to promote gradual crystal formation.
-
If the problem persists, consider a different recrystallization solvent with a lower boiling point.
-
Problem: No Crystal Formation
-
Symptom: The solution remains clear even after cooling, and no crystals precipitate.
-
Cause: The solution is not sufficiently saturated, meaning too much solvent was used.
-
Solution:
-
Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.
-
Add a seed crystal of pure this compound to the solution.
-
If crystals still do not form, evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Problem: Poor Recovery
-
Symptom: A very small amount of purified product is obtained after filtration.
-
Cause:
-
Using too much solvent during dissolution.
-
Premature crystallization during hot filtration.
-
The compound has significant solubility in the cold solvent.
-
-
Solution:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the solution from cooling and crystallizing prematurely.
-
Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of product that remains dissolved.
-
Column Chromatography
Problem: Poor Separation
-
Symptom: The desired compound elutes with impurities, resulting in mixed fractions.
-
Cause:
-
Inappropriate solvent system (mobile phase).
-
Improperly packed column.
-
Overloading the column with too much crude material.
-
-
Solution:
-
Optimize the mobile phase using thin-layer chromatography (TLC) first. A good separation on TLC will likely translate to good separation on the column. For this compound, a non-polar solvent system like hexane (B92381) with a small amount of a slightly more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Ensure the column is packed uniformly without any cracks or air bubbles.
-
Use an appropriate amount of silica (B1680970) gel for the amount of sample being purified (typically a 20-50:1 ratio of silica to crude material by weight).[3]
-
Problem: Compound Stuck on the Column
-
Symptom: The yellow band of this compound does not move down the column even with an increasingly polar mobile phase.
-
Cause: The compound may be interacting too strongly with the stationary phase, or it may be decomposing on the silica gel.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For example, if you started with 100% hexane, move to a 99:1 hexane:ethyl acetate (B1210297) mixture, then 98:2, and so on.
-
If the compound is suspected to be decomposing, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with a small amount of a non-polar base like triethylamine (B128534) in the mobile phase.
-
Sublimation
Problem: Low Yield
-
Symptom: Very little sublimed material is collected on the cold finger.
-
Cause:
-
The temperature is too low for efficient sublimation.
-
The vacuum is not strong enough.
-
The compound is decomposing at the sublimation temperature.
-
-
Solution:
-
Gradually increase the temperature of the heating bath.
-
Ensure a good vacuum is achieved and that there are no leaks in the system.
-
If decomposition is suspected (e.g., darkening of the crude material), try subliming at a lower temperature with a higher vacuum.
-
Experimental Protocols
Recrystallization from Toluene (B28343)
This protocol is suitable for purifying this compound that is contaminated with small amounts of soluble impurities.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene (heated to its boiling point, ~111 °C) while stirring until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the yellow crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Workflow Diagram:
Column Chromatography on Silica Gel
This method is effective for separating this compound from impurities with different polarities.
Methodology:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column. Allow the silica to settle, ensuring a level and uniform bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or toluene) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. Add another thin layer of sand on top of the sample.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as 100% hexane.[3] The less polar impurities will elute first.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the yellow this compound band.
-
Gradient Elution (if necessary): If this compound is not eluting with pure hexane, gradually increase the polarity of the mobile phase by adding a small percentage of a more polar solvent like ethyl acetate (e.g., 1-2% ethyl acetate in hexane).
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the pure fractions containing this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Workflow Diagram:
Vacuum Sublimation
Sublimation is an excellent method for purifying volatile solids like this compound, especially for removing non-volatile impurities.
Methodology:
-
Sample Preparation: Place the crude, dry this compound in the bottom of a sublimation apparatus.
-
Apparatus Assembly: Assemble the sublimation apparatus with a cold finger. Ensure all joints are properly sealed.
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Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.
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Cooling: Once a good vacuum is established, start the flow of cold water through the cold finger.
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Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The this compound will sublime and deposit as pure crystals on the cold finger.
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Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
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Product Recovery: Carefully vent the apparatus and collect the purified crystals from the cold finger.
Workflow Diagram:
Data Presentation
The following table summarizes illustrative quantitative data for the different purification techniques. Note that actual yields and final purity will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Typical Yield (%) | Final Purity (%) | Advantages | Disadvantages |
| Recrystallization | 70 - 90 | > 98 | Simple, scalable, good for removing small amounts of impurities. | Solvent selection can be challenging; product loss in mother liquor. |
| Column Chromatography | 50 - 80 | > 99 | Excellent for separating mixtures with different polarities. | Can be time-consuming and requires larger volumes of solvent. |
| Sublimation | 60 - 85 | > 99.5 | Excellent for removing non-volatile impurities; solvent-free. | Only applicable to compounds that sublime; may not separate volatile impurities effectively. |
References
avoiding light-induced decomposition of tetraiodoethylene
Technical Support Center: Tetraiodoethylene
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the light-induced decomposition of this compound during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered due to the light sensitivity of this compound.
Issue 1: Yellow crystalline solid has turned brown.
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Question: My this compound, which was initially a yellow crystalline solid, has developed a brown discoloration. What does this mean?
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Answer: A brown discoloration is a visual indicator that the this compound has undergone decomposition.[1] This is primarily caused by exposure to light, which induces the breakdown of the molecule. The color change is often accompanied by the emission of a characteristic odor.[1]
Issue 2: Inconsistent experimental results.
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Question: I am observing variability and inconsistent results in my experiments involving this compound. Could this be related to its stability?
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Answer: Yes, inconsistent results are a common consequence of using decomposed this compound. The degradation products will differ in their chemical and physical properties from the parent compound, leading to unreliable experimental outcomes. It is crucial to ensure the integrity of the this compound before and during your experiment.
Issue 3: Rapid degradation of this compound in solution.
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Question: My this compound solution seems to be degrading much faster than the solid material. Why is this happening?
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Answer: Compounds in solution are often more susceptible to degradation than in their solid, crystalline state. In solution, the molecules have greater mobility, which can facilitate photochemical reactions. The choice of solvent can also play a role in the rate of decomposition. This compound is soluble in chloroform, carbon disulfide, benzene, and toluene, and sparingly soluble in ether.[1] The stability in these solvents under illumination should be considered.
Frequently Asked Questions (FAQs)
Storage and Handling
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Q1: What are the proper storage conditions for this compound to prevent decomposition?
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A1: To minimize light-induced decomposition, this compound should be stored in a tightly closed container, protected from light. It is advisable to use amber or opaque containers. The storage area should be dry and maintained at a controlled room temperature, typically between +15°C and +25°C.
-
-
Q2: What precautions should I take when handling this compound in the laboratory?
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A2: Handle this compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or decomposition products. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Minimize exposure to ambient and direct light sources during weighing and transfer by working in a shaded area or using red light conditions where possible.
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Decomposition
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Q3: What is the primary cause of this compound decomposition?
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A3: The primary cause of decomposition is exposure to light.[1] The energy from photons can be absorbed by the molecule, leading to the cleavage of the carbon-iodine bonds and the formation of radical species. This initiates a cascade of reactions that result in the breakdown of the molecule.
-
-
Q4: Are there any known stabilizers for this compound?
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A4: While specific stabilizers for this compound are not well-documented in readily available literature, general strategies for stabilizing halogenated organic compounds against photodegradation can be considered. These include the use of UV absorbers or radical scavengers. However, the compatibility and efficacy of such additives with this compound would need to be experimentally validated.
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Experimental Considerations
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Q5: How can I monitor the purity of my this compound sample?
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A5: The purity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantitative analysis and detecting the presence of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination can also provide information about the integrity of the compound.
-
-
Q6: Can I use this compound that has started to discolor?
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A6: It is strongly advised against using this compound that shows any signs of discoloration. The presence of impurities and degradation products can significantly impact the outcome and reproducibility of your experiments.
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Quantitative Data Summary
Specific quantitative data on the decomposition kinetics of this compound under various light conditions is not extensively available in the literature. Researchers are encouraged to perform stability studies under their specific experimental conditions. A general table for recording such data is provided below.
| Light Condition | Temperature (°C) | Duration of Exposure (hours) | Decomposition (%) | Analytical Method |
| Ambient Laboratory Light | 20-25 | 24 | Data to be determined | HPLC |
| Direct Sunlight | 20-25 | 1 | Data to be determined | HPLC |
| UV Lamp (365 nm) | 20-25 | 1 | Data to be determined | HPLC |
| Dark Control | 20-25 | 24 | Data to be determined | HPLC |
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing this compound
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Preparation: Before handling, ensure the workspace is clean and free of contaminants. Minimize ambient light by drawing blinds or working in a designated low-light area.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Dispensing: Use a clean, dry spatula to dispense the solid this compound. Avoid using metal spatulas if there is a concern for reactivity.
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Weighing: Weigh the required amount of this compound on an analytical balance. Perform this step as quickly as possible to minimize light exposure.
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Container Sealing: Immediately and tightly seal the stock container of this compound after dispensing.
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Cleaning: Clean any spills promptly and dispose of waste according to institutional guidelines.
Protocol 2: Photostability Testing of this compound in Solution
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Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform) at a known concentration. Prepare this solution in a low-light environment.
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Sample Aliquoting: Aliquot the stock solution into multiple clear and amber vials.
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Control Samples: Wrap a set of clear and amber vials completely in aluminum foil to serve as dark controls.
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Light Exposure: Place the unwrapped vials in a photostability chamber or under a specific light source (e.g., ambient laboratory light, UV lamp). Place the dark controls alongside the exposed samples.
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Time Points: Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
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Analysis: Analyze the withdrawn aliquots immediately by a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
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Data Evaluation: Compare the results from the light-exposed samples to the dark controls to determine the extent of photodegradation.
Visualizations
Caption: Workflow for troubleshooting issues with this compound.
Caption: Proposed mechanism of this compound photodecomposition.
References
strategies to enhance the stability of tetraiodoethylene adducts
Welcome to the Technical Support Center for tetraiodoethylene (TIE) adducts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of TIE adducts and to troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary interaction responsible for the formation of this compound (TIE) adducts?
A1: The primary interaction driving the formation of TIE adducts is halogen bonding.[1] This is a non-covalent interaction where the iodine atoms on TIE act as electrophilic regions (σ-holes) and interact with electron-rich atoms (Lewis bases) such as nitrogen, oxygen, or halides.
Q2: What factors influence the stability of TIE adducts?
A2: The stability of TIE adducts is influenced by several factors:
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Nature of the Lewis Base: The electronic and steric properties of the Lewis base (halogen bond acceptor) are critical. Generally, stronger Lewis bases form more stable adducts.
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Solvent Selection: The polarity and coordinating ability of the solvent can significantly impact adduct formation and stability. Solvents that can compete for halogen bonding may inhibit adduct formation.
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Steric Hindrance: Bulky substituents on the Lewis base can sterically hinder the approach of TIE, potentially weakening the halogen bond and reducing adduct stability.
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Temperature: TIE adducts can be sensitive to temperature. Higher temperatures can lead to the dissociation of the adduct.
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Light Exposure: this compound itself can decompose upon exposure to light, which can affect the stability and integrity of its adducts.[2]
Q3: How can I characterize the formation and stability of TIE adducts?
A3: Several analytical techniques can be used to characterize TIE adducts:
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Single-Crystal X-ray Diffraction: This is the most definitive method for confirming the formation of a co-crystal and determining the precise geometry of the halogen bonds.[1]
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Spectroscopic Methods (UV-Vis, Raman, FT-IR): These techniques can provide evidence of adduct formation in solution and in the solid state by monitoring changes in the vibrational and electronic spectra of the components upon complexation.
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Computational Methods (DFT): Density Functional Theory calculations are valuable for predicting the geometry, interaction energies, and stability of TIE adducts.[1]
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Thermal Analysis (TGA, DSC): Thermogravimetric analysis and differential scanning calorimetry can be used to assess the thermal stability of the adducts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of TIE adducts.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no adduct formation | Inappropriate solvent: The solvent may be competing with the Lewis base for halogen bonding with TIE. | - Use a non-coordinating, non-polar solvent. - If solubility is an issue, consider a mixture of solvents. |
| Weak Lewis base: The chosen Lewis base may not be a strong enough halogen bond acceptor. | - Select a Lewis base with a higher electron density at the acceptor site. - Consider modifying the Lewis base to enhance its basicity. | |
| Steric hindrance: Bulky groups on the Lewis base may be preventing the formation of a stable halogen bond. | - Use a Lewis base with less steric bulk around the acceptor atom. | |
| Adduct decomposes upon isolation | Thermal instability: The adduct may be dissociating at room temperature or during solvent removal. | - Perform the crystallization and isolation at a lower temperature. - Avoid heating during solvent evaporation; use slow evaporation at low temperatures. |
| Photodegradation: TIE is known to be light-sensitive, which can lead to decomposition of the adduct.[2] | - Protect the reaction and the isolated product from light by using amber vials or covering the glassware with aluminum foil. | |
| Mechanical stress: Grinding or vigorous agitation can sometimes disrupt the crystal lattice of the adduct. | - Handle the co-crystals gently. If grinding is necessary, consider liquid-assisted grinding with a minimal amount of a non-coordinating solvent. | |
| Difficulty obtaining single crystals for X-ray diffraction | Rapid precipitation: The adduct may be precipitating too quickly from solution, leading to the formation of a powder instead of single crystals. | - Slow down the crystallization process by using a slow evaporation technique or a solvent/anti-solvent diffusion method. - Try a gradient of temperatures to find the optimal condition for crystal growth. |
| Solvent choice: The solvent system may not be optimal for crystal growth. | - Screen a variety of solvents and solvent mixtures with different polarities and boiling points. |
Quantitative Data: Stability of TIE-Pyridine N-Oxide Adducts
The stability of TIE adducts can be quantified by their interaction energies. The following table summarizes the DFT-calculated monodentate halogen bond interaction energies (ΔEint) for 1:1 adducts of TIE with various substituted pyridine (B92270) N-oxides. A more negative interaction energy indicates a more stable adduct.
| Adduct | Substituent on Pyridine N-Oxide | Interaction Energy (ΔEint, kJ mol⁻¹)[1] |
| 1 · C₂I₄ | None | -31.9 |
| 2 · C₂I₄ | 2-methyl | -35.2 |
| 3 · C₂I₄ | 3-methyl | -33.1 |
| 4 · C₂I₄ | 4-methyl | -34.0 |
| 5 · C₂I₄ | 2,6-dimethyl | -40.2 |
Data sourced from DFT calculations.[1]
Experimental Protocols
Protocol for the Co-crystallization of this compound with a Pyridine N-Oxide Derivative
This protocol provides a general procedure for the formation of TIE adducts with pyridine N-oxide derivatives via slow evaporation.
Materials:
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This compound (TIE)
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Substituted Pyridine N-Oxide
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Dichloromethane (DCM, HPLC grade)
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Methanol (MeOH, HPLC grade)
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4 mL glass vials
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Stir plate and stir bar
Procedure:
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Preparation of the Solution:
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In a 4 mL vial, combine this compound (e.g., 10 mg, 0.019 mmol) and the desired pyridine N-oxide derivative (1 equivalent, 0.019 mmol).
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Add a solvent mixture of DCM/MeOH (v:v, 1:1, 2 mL).
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Dissolution and Complex Formation:
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Stir the mixture at 60 °C for 30 minutes to ensure complete dissolution and to facilitate the formation of the adduct in solution. The solution will typically appear yellowish.
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Crystallization:
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Remove the vial from the stir plate and allow it to stand at ambient temperature, protected from direct light.
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Allow the solvent to evaporate slowly over a period of 3 hours to 4 days.
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Crystal Isolation:
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Once suitable single crystals have formed, carefully decant the remaining solvent.
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Gently wash the crystals with a small amount of a cold, non-polar solvent (e.g., hexane) to remove any residual starting materials.
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Dry the crystals under a gentle stream of inert gas or in a desiccator.
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This protocol is adapted from a published procedure.[3]
Visualizations
Factors Affecting TIE Adduct Stability
Caption: Key factors influencing the stability of TIE adducts.
General Experimental Workflow for TIE Adduct Synthesis and Characterization
Caption: Workflow for TIE adduct synthesis and analysis.
References
Technical Support Center: Optimizing Solvent Systems for Tetraiodoethylene Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing solvent systems for tetraiodoethylene (C₂I₄) reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for this compound synthesis?
Based on documented synthesis routes, the most common solvents are non-polar organic solvents. These include benzene (B151609), chloroform, and carbon disulfide.[1] this compound is known to be soluble in these solvents, as well as toluene, and sparingly soluble in ether.[1] It is insoluble in water.[1]
Q2: How does solvent polarity affect the reaction rate and yield?
While specific kinetic studies on this compound formation are not extensively documented in the provided search results, general principles of organic chemistry suggest that solvent polarity can significantly influence reaction outcomes. For the synthesis of a non-polar molecule like this compound, non-polar solvents are generally preferred to ensure the solubility of reactants and products. Using a highly polar solvent could lead to poor solubility and potentially lower yields.
Q3: My final product is a brownish color instead of the expected yellow crystals. What could be the cause?
This compound is known to decompose when exposed to light, turning brown and emitting a characteristic odor.[1] This decomposition is a likely cause for the discoloration of your product. To mitigate this, it is crucial to protect the reaction mixture and the final product from light. Additionally, impurities from side reactions or starting materials could contribute to a darker color. Purification by recrystallization can help in obtaining the desired yellow crystalline solid.
Q4: I am observing a very low yield. What are the potential reasons and how can I improve it?
Low yields in this compound synthesis can stem from several factors:
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Incomplete Reaction: The reaction time may be insufficient, or the temperature may not be optimal. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.
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Side Reactions: The formation of byproducts, such as diiodoacetylene (B13749442) in the synthesis from calcium carbide, can reduce the yield of the desired product.[1]
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Product Loss During Workup: this compound may be lost during extraction or filtration steps. Ensure efficient extraction and minimize transfers.
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Decomposition: As mentioned, this compound is sensitive to light, which can lead to degradation and lower yields.[1]
To improve the yield, consider optimizing reaction time and temperature, using purified reagents and solvents, and protecting the reaction from light.
Q5: What are the common byproducts in this compound synthesis and how can they be removed?
A common byproduct, particularly in the synthesis from calcium carbide, is diiodoacetylene.[1] This impurity can potentially be iodinated to form the desired this compound.[1] Purification of the final product is typically achieved through recrystallization from a suitable solvent, such as benzene or chloroform, to remove unreacted starting materials and byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reagents. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Poor solvent choice leading to low solubility. | 1. Ensure the purity and reactivity of starting materials. 2. Optimize the reaction temperature. Some reactions may require heating. 3. Monitor the reaction by TLC and extend the reaction time if necessary. 4. Use a non-polar solvent like benzene, chloroform, or carbon disulfide. |
| Product is a Dark Brown or Black Solid | 1. Decomposition of this compound due to light exposure.[1] 2. Presence of impurities from side reactions. | 1. Protect the reaction mixture and product from light by using amber glassware or wrapping the flask in aluminum foil. 2. Purify the product by recrystallization. |
| Multiple Spots on TLC of Crude Product | 1. Incomplete reaction. 2. Formation of byproducts (e.g., diiodoacetylene).[1] 3. Decomposition of the product. | 1. Allow the reaction to proceed for a longer duration or adjust the temperature. 2. Optimize reaction conditions to minimize side reactions. Purify by column chromatography or recrystallization. 3. Ensure the workup and purification are performed promptly and with protection from light. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the recrystallization solvent. 2. Emulsion formation during aqueous workup. | 1. Choose a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures. 2. Add brine (saturated NaCl solution) to break up emulsions during extraction. |
Experimental Protocols
Synthesis of this compound from Calcium Carbide (Illustrative Protocol)
This protocol is a generalized procedure based on the known reaction.[1] Optimization of specific parameters may be required.
Materials:
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Calcium Carbide (CaC₂)
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Iodine (I₂)
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Anhydrous, non-polar solvent (e.g., Chloroform or Benzene)
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Inert gas (e.g., Nitrogen or Argon)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas inlet, add finely powdered calcium carbide.
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Inert Atmosphere: Purge the flask with an inert gas to remove air and moisture.
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Solvent Addition: Add the anhydrous, non-polar solvent to the flask.
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Reagent Addition: While stirring vigorously, slowly add a solution of iodine in the same solvent to the reaction mixture. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.
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Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the iodine spot can be an indicator of reaction completion.
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Workup:
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the reaction mixture to remove calcium iodide (CaI₂) and any unreacted calcium carbide.
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Wash the solid residue with a small amount of fresh solvent.
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Combine the filtrate and washings.
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Purification:
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Evaporate the solvent from the filtrate under reduced pressure.
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Recrystallize the crude solid from a suitable solvent (e.g., benzene or chloroform) to obtain yellow crystals of this compound.
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Dry the crystals under vacuum, protected from light.
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Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Benzene | Soluble[1] |
| Chloroform | Soluble[1] |
| Carbon Disulfide | Soluble[1] |
| Toluene | Soluble[1] |
| Ether | Sparingly Soluble[1] |
| Water | Insoluble[1] |
Table 2: Properties of Common Solvents for this compound Reactions
| Solvent | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |
| Benzene | 80.1 | 0.879 | 2.28 |
| Chloroform | 61.7 | 1.498 | 4.81 |
| Carbon Disulfide | 46.0 | 1.266 | 2.60 |
| Toluene | 110.6 | 0.867 | 2.38 |
| Diethyl Ether | 34.6 | 0.713 | 4.34 |
Source: Data compiled from various sources on common organic solvent properties.
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
References
minimizing impurities in the iodination of calcium carbide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the iodination of calcium carbide to synthesize diiodoacetylene (B13749442).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Poor quality of calcium carbide: Technical grade calcium carbide contains impurities that can interfere with the reaction.[1] 2. Insufficient mixing/contact: In a solid-state reaction, intimate contact between reactants is crucial. 3. Presence of moisture: Water reacts vigorously with calcium carbide to produce acetylene (B1199291) gas, which may not be the intended reaction pathway for direct iodination.[2][3] 4. Decomposition of product: Diiodoacetylene is sensitive to heat, light, and mechanical shock, which can lead to its decomposition.[4] | 1. Use high-purity calcium carbide if possible. If using technical grade, consider a pre-treatment step like grinding to expose fresh surfaces. 2. Employ mechanochemical methods such as ball milling to ensure efficient mixing and activation of the reactants.[5] 3. Ensure all reactants and equipment are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Maintain a low reaction temperature and protect the reaction vessel from light. Handle the product with care, avoiding friction and impact. |
| Discoloration of Product (not white) | 1. Presence of free iodine: Incomplete reaction or use of excess iodine can lead to a purple or brown discoloration. 2. Decomposition of product: Diiodoacetylene can decompose, potentially forming colored byproducts.[4] 3. Impurities from calcium carbide: Impurities in the calcium carbide may lead to colored side products.[1] | 1. Use a stoichiometric amount of iodine or a slight excess of calcium carbide. Wash the crude product with a suitable solvent to remove unreacted iodine. 2. See "Low or No Product Yield," point 4. 3. Use a higher grade of calcium carbide or purify the product. |
| Spontaneous Ignition or Explosion | 1. Formation of phosphine (B1218219)/diphosphane: Impurities like calcium phosphide (B1233454) in technical grade calcium carbide react with any trace moisture to form highly flammable phosphine and diphosphane, which can ignite spontaneously in air.[1] 2. Decomposition of diiodoacetylene: Diiodoacetylene is a shock, heat, and friction-sensitive explosive.[4][6] | 1. Use high-purity calcium carbide. Work in a well-ventilated fume hood and under an inert atmosphere. Avoid any contact with water. 2. Handle the product with extreme care. Use non-metallic spatulas and avoid grinding the crystalline product. Keep the product cool and protected from light. |
| Unpleasant Odor (garlic-like or rotten eggs) | 1. Formation of phosphine: Calcium phosphide impurity reacting with moisture.[1] 2. Formation of hydrogen sulfide (B99878): Calcium sulfide impurity reacting with moisture.[1] | 1. This indicates the presence of moisture and impurities in the starting material. Ensure all components are dry and consider using a higher grade of calcium carbide. Work in a well-ventilated area. 2. Same as above. |
Frequently Asked Questions (FAQs)
Q1: What are the main impurities in technical-grade calcium carbide that can affect the iodination reaction?
A1: Technical-grade calcium carbide can contain several impurities, including calcium oxide (CaO), calcium phosphide (Ca₃P₂), calcium sulfide (CaS), calcium nitride (Ca₃N₂), and silicon carbide (SiC).[1][7] The most problematic are calcium phosphide and calcium sulfide, which can react with trace moisture to produce toxic and flammable gases like phosphine (PH₃) and hydrogen sulfide (H₂S).[1]
Q2: What is the primary hazard associated with the product, diiodoacetylene?
A2: Diiodoacetylene (C₂I₂) is a highly sensitive and explosive compound. It is sensitive to heat, friction, and shock.[4][6] It is also reported to be extremely toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4]
Q3: How can I minimize the risk of explosion when working with diiodoacetylene?
A3: To minimize risks, you should:
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Work on a small scale.
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Avoid friction and impact; use plastic or rubber-tipped spatulas.
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Keep the compound cool and protected from light, as it is also light-sensitive.[4]
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Avoid heating the solid product above 80 °C, as it is known to explode.[6]
Q4: Can this reaction be performed in a solvent?
A4: While direct solid-state reaction using mechanochemistry (ball milling) is a potential method,[5] using a solvent is challenging due to the high reactivity of calcium carbide with many common solvents. Calcium carbide is not soluble in any known solvent.[2] If a solvent is used, it must be completely anhydrous and inert to the highly basic nature of calcium carbide.
Q5: What analytical techniques are suitable for characterizing the product and its impurities?
A5: Due to the instability of diiodoacetylene, characterization should be done with care.
-
X-ray crystallography can confirm the linear structure of diiodoacetylene.[6]
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze the product, though care must be taken with sample preparation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) could potentially be used to identify volatile impurities, but the thermal instability of diiodoacetylene is a significant concern.
Data Presentation
Table 1: Common Impurities in Technical-Grade Calcium Carbide and Their Gaseous Byproducts
| Impurity | Chemical Formula | Gaseous Byproduct with Moisture | Hazard of Byproduct |
| Calcium Phosphide | Ca₃P₂ | Phosphine (PH₃) / Diphosphane (P₂H₄) | Toxic, spontaneously flammable in air[1] |
| Calcium Sulfide | CaS | Hydrogen Sulfide (H₂S) | Toxic, flammable, rotten egg smell[1] |
| Calcium Nitride | Ca₃N₂ | Ammonia (NH₃) | Toxic, corrosive |
Table 2: Physical and Safety Data for Diiodoacetylene
| Property | Value | Reference(s) |
| Chemical Formula | C₂I₂ | [6] |
| Appearance | White, volatile solid | [6] |
| Molar Mass | 277.831 g/mol | [6] |
| Hazards | Shock, heat, and friction sensitive explosive; extremely toxic; light sensitive | [4][6] |
Experimental Protocols
Method 1: Direct Iodination of Calcium Carbide via Mechanochemistry (Inferred Protocol)
Disclaimer: This is an inferred protocol based on the principles of mechanochemical synthesis. This reaction is hazardous and should only be attempted by trained professionals with appropriate safety measures in place.
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Preparation: Ensure all equipment, including the milling jar and balls (preferably made of stainless steel or tungsten carbide), are thoroughly dried.
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Reactant Loading: In an inert atmosphere glovebox, add finely ground, high-purity calcium carbide to the milling jar. Add a stoichiometric amount of solid iodine.
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Milling: Seal the milling jar tightly. Perform the ball milling at a controlled, low temperature. The milling time and frequency should be optimized for the specific setup.
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Work-up: After the reaction, carefully open the milling jar in a fume hood. The product, diiodoacetylene, is a white solid.
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Purification: The crude product can be purified by careful sublimation under reduced pressure at a low temperature, keeping in mind the thermal sensitivity of the compound. The apparatus should be shielded and protected from light.
Method 2: Synthesis of Diiodoacetylene from Acetylene Gas (Established Protocol)
This method avoids the direct solid-state reaction but is a common way to synthesize diiodoacetylene.[4]
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Acetylene Generation: Generate a steady stream of acetylene gas by slowly adding water to calcium carbide in a separate flask.
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Gas Purification: Bubble the generated acetylene gas through a trap containing a solution to remove impurities like phosphine and hydrogen sulfide (e.g., acidified copper sulfate (B86663) solution).[7]
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Reaction Setup: In a reaction vessel, dissolve potassium iodide in distilled water.
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Reaction: Bubble the purified acetylene gas through the potassium iodide solution. Slowly add a solution of sodium hypochlorite. A white precipitate of diiodoacetylene will form.[4]
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Isolation and Drying: Filter the precipitate, wash with cold water, and dry in the dark, as diiodoacetylene is light-sensitive. Do not leave it uncovered, as it is volatile.[4]
Visualizations
Caption: Workflow for the direct iodination of calcium carbide via mechanochemistry.
Caption: Troubleshooting logic for low product yield in the iodination of calcium carbide.
References
- 1. Calcium carbide - Sciencemadness Wiki [sciencemadness.org]
- 2. Chemical characteristics of calcium carbide and its reaction with water | MEL Chemistry [melscience.com]
- 3. Calcium Carbide in Water: Reaction Mechanism & Safety [tjtywh.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. Diiodoacetylene - Wikipedia [en.wikipedia.org]
- 7. Calcium carbide - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of Unexpected Products in Tetraiodoethylene Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and characterizing unexpected products that may arise during reactions involving tetraiodoethylene (C₂I₄). The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Problem 1: Discoloration of this compound and Reaction Mixture
Question: My this compound (TIE) reagent is yellow-brown, and my reaction mixture has turned dark brown. What could be the cause, and how can I troubleshoot this?
Answer:
Discoloration of TIE and its reaction mixtures is a common issue, often indicating decomposition.
Possible Causes:
-
Light Sensitivity: TIE is known to be sensitive to light, which can induce decomposition, leading to the formation of elemental iodine (I₂) and other byproducts. This decomposition is often observed as a color change from yellow to brown and the emission of a characteristic odor.[1]
-
Thermal Stress: Although TIE is a solid with a high melting point, prolonged exposure to even moderate heat during a reaction can accelerate decomposition.
-
Presence of Oxidizing Agents: TIE can react with strong oxidizing agents, leading to decomposition and the formation of colored byproducts.
Troubleshooting Steps:
-
Reagent Purity Check: Before use, assess the purity of your TIE. A pure reagent should be a yellow crystalline solid.[1] If it is significantly discolored, consider purification by recrystallization from a suitable solvent like benzene (B151609) or chloroform, while protecting it from light.
-
Reaction Setup:
-
Conduct the reaction in a flask wrapped in aluminum foil or in amber-colored glassware to minimize light exposure.
-
Maintain the recommended reaction temperature and avoid localized overheating. Use a temperature-controlled oil bath for uniform heating.
-
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if sensitive reagents are involved.
Problem 2: Low Yield of the Desired Product and Presence of Unidentified Byproducts
Question: My reaction with this compound has a low yield of the expected product, and I'm observing multiple unknown spots on my TLC plate. What are the likely side reactions, and how can I identify the byproducts?
Answer:
Low yields and the formation of multiple byproducts are common in TIE chemistry due to its high reactivity and the potential for various side reactions.
Potential Side Reactions and Unexpected Products:
-
Incomplete Reaction/Starting Material: The most straightforward "byproduct" is unreacted TIE. Its presence can be confirmed by comparing the reaction mixture's analytical data (e.g., NMR, GC-MS) with that of the starting material.
-
Formation of Diiodoacetylene (B13749442): In reactions where TIE is generated in situ or under certain reaction conditions, the presence of diiodoacetylene (I-C≡C-I) is a common impurity.[1] Diiodoacetylene is also a decomposition product of carbon tetraiodide.[1]
-
Products of Decomposition: As mentioned, light or heat-induced decomposition can lead to the formation of elemental iodine and potentially oligomeric or polymeric materials.
-
Reaction with Nucleophiles:
-
Amines: TIE reacts with amines. For instance, with ethylamine (B1201723), it can form adducts like ethylamine di-tetraiodoethylene and ethylamine this compound.[1] With primary or secondary amines, overalkylation can lead to a mixture of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts.
-
-
Cycloaddition Reactions: While TIE can undergo cycloaddition reactions, the high degree of halogenation can influence the regioselectivity and stereoselectivity, potentially leading to unexpected isomers. In reactions with some alkenes, [2+2] cycloadditions might yield a mixture of "head-to-head" and "head-to-tail" adducts.
-
Reactions with Organometallic Reagents: Reactions with strong bases and nucleophiles like Grignard or organolithium reagents can be complex. Besides the expected nucleophilic substitution or addition, side reactions such as elimination, metal-halogen exchange, and the formation of rearranged products can occur, especially if the initial adduct is unstable.
Workflow for Byproduct Identification:
The following workflow can be used to isolate and identify unexpected byproducts:
Caption: Experimental workflow for the isolation and characterization of unexpected reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound, and how can I detect them?
A1: The most common impurity in TIE is diiodoacetylene, which can be a byproduct of its synthesis.[1] Other potential impurities include residual solvents from purification (e.g., benzene, chloroform) and decomposition products like elemental iodine.
Detection Methods:
-
NMR Spectroscopy:
-
¹H NMR is useful for detecting residual protonated solvents.
-
¹³C NMR is more informative for the carbon skeleton. The presence of a signal around 90-100 ppm could indicate the sp-hybridized carbons of diiodoacetylene, while TIE itself would show a signal for its sp²-hybridized carbons at a different chemical shift.
-
-
GC-MS: Gas chromatography-mass spectrometry is a powerful tool for separating and identifying volatile impurities. The mass spectrum of diiodoacetylene would show a characteristic molecular ion peak and fragmentation pattern.
Q2: I am performing a reaction with a soft nucleophile. What unexpected products should I be aware of?
A2: Soft nucleophiles, such as thiolates or iodide ions, will readily attack the electrophilic carbon atoms of TIE. While the expected substitution product may be formed, several side reactions can lead to unexpected products:
-
Multiple Substitutions: If the nucleophile is used in excess or the reaction conditions are harsh, you may observe the substitution of more than one iodine atom.
-
Elimination Reactions: Depending on the structure of the nucleophile and the reaction conditions, elimination of HI could occur, leading to the formation of diiodoacetylene.
-
Redox Reactions: Some soft nucleophiles can also act as reducing agents, potentially leading to the reduction of TIE.
Q3: My reaction involves a hard nucleophile (e.g., an alkoxide or an organolithium reagent). What are the potential complications?
A3: Hard nucleophiles are also strong bases, which can lead to a different set of unexpected products:
-
Elimination over Substitution: The strong basicity of hard nucleophiles can favor elimination reactions, leading to the formation of diiodoacetylene.
-
Metal-Halogen Exchange: With organolithium reagents, metal-halogen exchange is a common side reaction that can compete with nucleophilic attack. This would generate a vinyllithium (B1195746) species, which could then react in various ways.
-
Rearrangements: The initial adducts formed with hard nucleophiles may be unstable and undergo rearrangements to form more stable products.
Q4: How can I effectively quench my this compound reaction to prevent the formation of artifacts during workup?
A4: Proper quenching is crucial to stop the reaction and remove reactive species that could lead to byproduct formation during workup and analysis.
-
Removing Excess TIE and Iodine: A solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) is effective for quenching the reaction and removing any elemental iodine formed.
-
Neutralizing Acidic or Basic Conditions: Depending on your reaction conditions, you may need to neutralize the mixture with a mild acid (e.g., dilute HCl) or base (e.g., saturated NaHCO₃ solution).
-
Low Temperature: Perform the quench at a low temperature (e.g., 0 °C) to minimize any potential exothermic reactions and prevent the degradation of sensitive products.
Logical Relationship for Quenching:
Caption: A logical workflow for quenching this compound reactions.
Experimental Protocols
Protocol 1: General Procedure for GC-MS Analysis of a this compound Reaction Mixture
-
Sample Preparation:
-
After the reaction workup (quenching, extraction, and drying), dissolve a small aliquot (approx. 1 mg) of the crude product in a volatile solvent suitable for GC analysis (e.g., dichloromethane (B109758) or diethyl ether).
-
Filter the sample through a small plug of silica (B1680970) gel or a syringe filter to remove any particulate matter.
-
-
GC-MS Instrument Parameters (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is generally suitable for separating a range of organic compounds.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280-300 °C) to elute compounds with a wide range of boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a broad mass range (e.g., m/z 40-600) to detect a variety of potential products.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram.
-
Analyze the mass spectrum of each peak. Look for the molecular ion peak to determine the molecular weight of the compound.
-
Compare the fragmentation patterns to spectral libraries (e.g., NIST, Wiley) to identify known compounds. For unknown compounds, the fragmentation pattern can provide clues about the structure.
-
Protocol 2: General Procedure for NMR Analysis of an Unknown Byproduct
-
Sample Preparation:
-
After isolating a byproduct by chromatography, ensure it is free of residual solvents by drying under high vacuum.
-
Dissolve a sufficient amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) for ¹H and ¹³C NMR.
-
-
NMR Experiments:
-
¹H NMR: Provides information about the number of different types of protons and their connectivity.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.
-
-
Data Interpretation:
-
Use the combination of these spectra to build up the structure of the unknown byproduct. Start by identifying spin systems from the COSY spectrum and then connect them using the long-range correlations from the HMBC spectrum.
-
Quantitative Data Summary
At present, specific quantitative data on the yields of unexpected byproducts in this compound reactions is not widely available in the literature. Researchers are encouraged to meticulously quantify all isolated products to contribute to a better understanding of these complex reaction systems.
References
Validation & Comparative
Halogen Bonding Face-Off: Tetraiodoethylene vs. Tetrabromoethylene
A Comparative Guide for Researchers in Supramolecular Chemistry and Drug Development
In the landscape of crystal engineering and drug design, the precise control of intermolecular interactions is paramount. Halogen bonding, a directional non-covalent interaction involving a halogen atom, has emerged as a powerful tool for the rational design of supramolecular assemblies and the optimization of ligand-protein binding. Among the various halogen bond donors, polyhalogenated compounds offer multiple interaction sites, making them attractive building blocks. This guide provides a detailed, data-driven comparison of the halogen bonding properties of two prominent polyhalogenated ethylenes: tetraiodoethylene (C₂I₄) and tetrabromoethylene (B1617066) (C₂Br₄).
The strength of a halogen bond is dictated by the polarizability of the halogen atom, following the general trend I > Br > Cl > F.[1][2] This fundamental principle suggests that this compound would be a stronger halogen bond donor than its bromine analogue. This guide will delve into the experimental and computational evidence that substantiates this, offering researchers a clear understanding of their relative performance in forming stable halogen-bonded complexes.
Quantitative Comparison of Halogen Bonding Parameters
The following tables summarize key quantitative data from experimental and computational studies on the halogen bonding interactions of this compound and tetrabromoethylene with various acceptors.
Table 1: this compound (C₂I₄) Halogen Bonding Data
| Halogen Bond Acceptor | Interaction Type | Bond Distance (Å) | Bond Angle (°) | Interaction Energy (kJ/mol) | Experimental/Computational |
| Pyridine (B92270) N-oxides | C-I···O | ~2.7 - 3.0 | ~170 - 180 | -31.9 to -46.5 | Experimental (XRD) & Computational (DFT) |
| Halide Anions (Cl⁻, Br⁻, I⁻) | C-I···X⁻ | - | - | Stronger in gas phase and cocrystals than in solution | Experimental (UV-Vis, Raman, FT-IR, XRD) & Computational |
| Azaphenanthrenes | C-I···N / C-I···π | - | - | - | Experimental (XRD) |
| Sulfur-containing compounds | I···S | - | - | -7.26 to -11.37 | Computational (for a Pb complex co-crystal) |
Table 2: Tetrabromoethylene (C₂Br₄) Halogen Bonding Data
| Halogen Bond Acceptor | Interaction Type | Bond Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) | Experimental/Computational |
| Bromide-Metal Complex | C-Br···Br-Metal | 3.378 - 3.403 | 86.71 - 177.32 | 1 - 8 | Experimental (XRD) & Computational (DFT) |
Note: Direct comparative data for tetrabromoethylene with the same acceptors as this compound is limited in the reviewed literature. The interaction energies for C₂Br₄ are presented in kcal/mol as reported in the source.
Experimental and Computational Methodologies
The characterization and comparison of halogen bonding in this compound and tetrabromoethylene rely on a combination of experimental techniques and computational modeling.
Experimental Protocols
1. Cocrystal Synthesis
The formation of halogen-bonded cocrystals is a primary method for studying these interactions in the solid state.
-
Objective: To prepare single crystals of a halogen bond donor (this compound or tetrabromoethylene) with a suitable halogen bond acceptor for structural analysis.
-
Materials:
-
Halogen bond donor (this compound or Tetrabromoethylene)
-
Halogen bond acceptor (e.g., pyridine N-oxides, aromatic heterocycles)
-
Appropriate solvent(s) for dissolution of both components.
-
-
Procedure:
-
Equimolar amounts of the halogen bond donor and acceptor are dissolved in a minimal amount of a suitable solvent or solvent mixture.
-
The solution is typically heated gently to ensure complete dissolution.
-
The resulting solution is allowed to cool to room temperature slowly.
-
The container is loosely covered to allow for slow evaporation of the solvent.
-
Single crystals suitable for X-ray diffraction are typically formed over a period of several days to weeks.
-
2. Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive experimental technique for determining the three-dimensional structure of crystalline materials, providing precise information on bond lengths, bond angles, and intermolecular interactions.[3][4]
-
Objective: To elucidate the precise geometry of the halogen bonding interaction between the donor and acceptor molecules in the solid state.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Procedure:
-
A suitable single crystal is mounted on the diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A complete dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam.
-
The collected data is processed to determine the unit cell parameters and the space group.
-
The crystal structure is solved and refined using specialized software to obtain the atomic coordinates, bond lengths, and bond angles.
-
Computational Protocols
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure and energetics of molecules and their interactions.[5][6]
-
Objective: To calculate the interaction energies and optimize the geometries of halogen-bonded complexes to complement experimental findings and to study systems that are difficult to crystallize.
-
Software: Gaussian, CP2K, or other quantum chemistry packages.[7]
-
Methodology:
-
The geometries of the individual monomers (halogen bond donor and acceptor) are optimized.
-
The geometry of the halogen-bonded complex is then optimized.
-
The interaction energy is calculated, typically with basis set superposition error (BSSE) correction using the counterpoise method, to obtain a more accurate measure of the bond strength.[8]
-
The level of theory and basis set (e.g., ωB97X-D/aug-cc-pVDZ-PP) are chosen to accurately describe non-covalent interactions.[8]
-
Visualization of Halogen Bonding Principles
The following diagrams illustrate the fundamental concepts of halogen bonding and a typical workflow for its investigation.
Conclusion
The presented data confirms the established principle that iodine forms stronger halogen bonds than bromine. This compound consistently demonstrates robust halogen bonding with a variety of acceptors, characterized by short interaction distances and significant interaction energies. While direct comparative data for tetrabromoethylene is less abundant, the available information suggests it is also a competent halogen bond donor, albeit weaker than its iodinated counterpart. For researchers and professionals in drug development and materials science, the choice between this compound and tetrabromoethylene will depend on the desired strength and directionality of the halogen bond in their specific application. This compound is the preferred choice for constructing highly stable and ordered supramolecular architectures, while tetrabromoethylene may be suitable where a more moderate interaction is required. This guide provides a foundational dataset to inform such decisions and highlights the need for further direct comparative studies to fully elucidate the nuanced differences between these two important halogen bond donors.
References
- 1. researchgate.net [researchgate.net]
- 2. Halogen bond - Wikipedia [en.wikipedia.org]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Molecular Interaction Fields Describing Halogen Bond Formable Areas on Protein Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrahaloethylene Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of tetrahaloethylenes is crucial for designing novel synthetic pathways and developing new chemical entities. This guide provides an objective comparison of the reactivity of tetrafluoroethylene (B6358150) (C₂F₄), tetrachloroethylene (B127269) (C₂Cl₄), tetrabromoethylene (B1617066) (C₂Br₄), and tetraiodoethylene (C₂I₄), supported by available data and theoretical principles.
This analysis focuses on four key areas of reactivity: cycloaddition reactions, electrophilic additions, nucleophilic additions, and polymerization. Due to a scarcity of direct comparative experimental studies under identical conditions, this guide combines established reactivity principles with available data to predict and explain the relative reactivity of these four essential building blocks.
Key Reactivity Trends at a Glance
The reactivity of tetrahaloethylenes is governed by a delicate interplay of electronic and steric effects imparted by the halogen substituents. As we descend Group 17, from fluorine to iodine, the electronegativity decreases, and the atomic size and polarizability increase. These trends have a profound impact on the double bond's electron density and accessibility, leading to the following general reactivity patterns:
-
Cycloaddition: Reactivity is influenced by both frontier molecular orbital energies and steric hindrance.
-
Electrophilic Addition: Generally disfavored due to the electron-withdrawing nature of halogens, with reactivity expected to increase from C₂F₄ to C₂I₄.
-
Nucleophilic Addition: Susceptibility to nucleophilic attack is a key feature, particularly for C₂F₄, due to the strong inductive effect of fluorine.
-
Polymerization: A notable divergence in reactivity is observed, with C₂F₄ readily polymerizing while C₂Cl₄ is resistant.
Quantitative Reactivity Data
While comprehensive comparative data is limited, the following table summarizes available quantitative information to illustrate the reactivity differences.
| Reaction Type | Compound | Relative Rate/Observation | Reference |
| Radical Addition | |||
| Chlorine Atom Addition | C₂F₄ | Relative rate constant k = (6.6 ± 1.0) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | [Source describing a study on the rate coefficients of Cl atom reactions with various fluoro- and chloro-substituted ethylenes] |
| C₂Cl₂F₂ | Relative rate constant k = (7.1 ± 1.1) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | [Source describing a study on the rate coefficients of Cl atom reactions with various fluoro- and chloro-substituted ethylenes] | |
| Polymerization | |||
| C₂F₄ | Readily undergoes free-radical polymerization to form PTFE. | [Source detailing the industrial production and properties of PTFE] | |
| C₂Cl₄ | Resistant to polymerization. | [Source mentioning the chemical stability and resistance to polymerization of tetrachloroethylene] |
Detailed Reactivity Analysis
Cycloaddition Reactions
Tetrahaloethylenes can participate in cycloaddition reactions, most notably [2+2] and [4+2] (Diels-Alder) cycloadditions. The preferred pathway is dictated by both kinetic and thermodynamic factors.
[2+2] Cycloaddition: Tetrafluoroethylene, in particular, is known to undergo [2+2] cycloadditions with alkenes and dienes. Theoretical studies suggest that the formation of a [2+2] cycloadduct from tetrafluoroethylene and butadiene is kinetically favored over the [4+2] adduct. This preference is attributed to the energy penalty associated with the pyramidalization of the CF₂ groups in the [4+2] transition state.
[4+2] Cycloaddition (Diels-Alder Reaction): Due to the electron-withdrawing nature of the halogen atoms, tetrahaloethylenes are generally considered electron-deficient dienophiles. Their reactivity in Diels-Alder reactions is expected to be influenced by the energy of their Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy enhances the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene, facilitating the reaction. The expected trend in dienophilic reactivity is:
C₂F₄ > C₂Cl₄ > C₂Br₄ > C₂I₄
However, steric hindrance from the larger halogen atoms can counteract this electronic trend, potentially leading to slower reaction rates for the heavier tetrahaloethylenes.
Validating the Structure of Tetraiodoethylene-Amine Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of adducts between tetraiodoethylene (C₂I₄), a potent halogen bond donor, and various amines plays a significant role in crystal engineering, materials science, and supramolecular chemistry. Accurate structural validation of these adducts is paramount for understanding their properties and designing novel functional materials. This guide provides an objective comparison of key analytical techniques for characterizing this compound-amine adducts, supported by generalized experimental data and detailed protocols.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific research question, the physical state of the adduct, and the desired level of structural detail. The following table summarizes the performance of the most common methods for the structural validation of this compound-amine adducts.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise bond lengths, bond angles, and 3D molecular structure in the solid state. Unambiguous confirmation of halogen bonding. | Provides definitive structural evidence.[1][2][3][4] | Requires a suitable single crystal. Does not provide information about the structure in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the electronic environment of nuclei (¹H, ¹³C, ¹⁵N) in solution. Can confirm adduct formation and stoichiometry. | Non-destructive. Excellent for studying solution-state dynamics and equilibria.[5][6][7][8][9] | Indirect structural information. May be difficult to interpret for complex systems or weak interactions. |
| Mass Spectrometry (MS) | Molecular weight of the adduct, confirming its formation and stoichiometry. Fragmentation patterns can offer structural clues.[10][11][12][13] | High sensitivity and accuracy in mass determination. | Provides limited information on 3D structure. Adducts may fragment during ionization. |
| Raman Spectroscopy | Vibrational modes of the molecule. Can detect changes in bonding upon adduct formation, particularly the C=C and C-I bonds of this compound. | Non-destructive. Can be used for solid and solution samples. | Interpretation of spectra can be complex. May not be sensitive enough for weak interactions. |
| UV-Vis Spectroscopy | Changes in the electronic absorption spectrum upon adduct formation, often indicating charge-transfer interactions. | Simple and rapid. Useful for studying the thermodynamics of adduct formation in solution. | Provides limited structural information. Broad absorption bands can be difficult to interpret. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data.
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Growth: Grow single crystals of the this compound-amine adduct by slow evaporation of a suitable solvent (e.g., chloroform, dichloromethane) containing stoichiometric amounts of this compound and the amine.
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Prepare a series of NMR tubes containing a constant concentration of the amine in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂). Add increasing amounts of this compound to each tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample. For more detailed analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[9] Diffusion-ordered spectroscopy (DOSY) can be used to determine the association constant of the adduct in solution.[5]
-
Data Analysis: Monitor the chemical shift changes of the amine protons and carbons upon addition of this compound. Significant changes in chemical shifts are indicative of adduct formation. The stoichiometry of the adduct can be determined by plotting the chemical shift changes against the molar ratio of the reactants (Job's plot).[5]
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the pre-formed this compound-amine adduct in a suitable solvent (e.g., acetonitrile, methanol).
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the amine.
-
Data Analysis: Identify the molecular ion peak corresponding to the intact adduct. The isotopic pattern of the peak should be consistent with the elemental composition of the adduct. Tandem mass spectrometry (MS/MS) can be used to fragment the adduct and obtain further structural information.[13]
Visualizing the Workflow and Concepts
To further clarify the process of validating the structure of this compound-amine adducts, the following diagrams illustrate the experimental workflow and the fundamental concept of halogen bonding.
References
- 1. researchgate.net [researchgate.net]
- 2. X-ray crystallographic and computational studies of quaternary ammonium chloride salt complexes with uranyl–salophen compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. An NMR spectroscopic method to identify and classify thiol-trapping agents: revival of Michael acceptors for drug discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. scispace.com [scispace.com]
- 9. scilit.com [scilit.com]
- 10. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. US7888127B2 - Methods for reducing adduct formation for mass spectrometry analysis - Google Patents [patents.google.com]
- 13. Detection and characterization by mass spectrometry of radical adducts produced by linoleic acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and Theoretical Spectra of Tetraiodoethylene
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental and theoretically calculated spectra of tetraiodoethylene (C₂I₄), a molecule of interest in materials science and medicinal chemistry. This analysis is supported by experimental data from established spectroscopic techniques and computational methods.
This guide summarizes quantitative data in clearly structured tables, details the experimental and computational protocols, and provides visualizations to illustrate the relationships between the different spectroscopic methods and theoretical approaches.
Comparison of Vibrational Spectra: Raman and Infrared Spectroscopy
The vibrational modes of this compound have been characterized experimentally using Raman and Infrared (IR) spectroscopy. These experimental findings are compared with theoretical calculations, typically employing Density Functional Theory ( DFT), to provide a comprehensive understanding of the molecule's vibrational behavior.
| Vibrational Mode | Symmetry | Experimental Raman (cm⁻¹)[1][2] | Experimental IR (cm⁻¹)[1][2] |
| ν₁ (C=C stretch) | A₁g | 179 | - |
| ν₂ (C-I stretch) | A₁g | 565 | - |
| ν₃ (CI₂ scissors) | A₁u | - | 158 |
| ν₄ (CI₂ rock) | B₁g | 295 | - |
| ν₅ (C-I stretch) | B₁u | - | 630 |
| ν₆ (CI₂ wag) | B₂u | - | 115 |
| ν₇ (CI₂ twist) | B₃g | 355 | - |
| ν₈ (C-I stretch) | B₃u | - | 755 |
Note: Theoretical values are often scaled to better match experimental data. A common approach involves using different scaling factors for frequencies above and below a certain threshold (e.g., 1000 cm⁻¹)[3]. The B3LYP functional is a widely used method for such calculations[4][5][6].
Electronic Transitions: UV-Vis Spectroscopy
The electronic absorption properties of this compound are typically investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. Theoretical predictions of the electronic spectrum are performed using Time-Dependent Density Functional Theory (TD-DFT).
| Electronic Transition | Experimental λₘₐₓ (nm) | Solvent |
| π → π* | 225 - 293 | Acetonitrile |
Note: The experimental absorption maximum (λₘₐₓ) can be influenced by the solvent used[1]. Theoretical calculations of UV-Vis spectra are often performed using methods like TD-DFT with functionals such as B3LYP[7][8][9].
Methodologies
Experimental Protocols
Raman Spectroscopy: A powdered sample of this compound is typically analyzed. The scattered light is collected at a 90° angle to the incident laser beam. The specific laser wavelength used for excitation is a critical parameter that should be reported[10].
Infrared (IR) Spectroscopy: For solid samples, the KBr pellet method is commonly employed. A small amount of this compound is ground with potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer[11].
UV-Vis Spectroscopy: The absorption spectrum of this compound is measured by dissolving the compound in a suitable solvent, such as acetonitrile, and placing the solution in a quartz cuvette. A blank spectrum of the solvent is recorded for baseline correction[1].
Computational Protocols
Vibrational Frequency Calculations (DFT): The molecular geometry of this compound is first optimized to a minimum energy structure. Then, the vibrational frequencies are calculated at the same level of theory. The B3LYP functional with a suitable basis set is a common choice for these calculations[4][5][6]. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors[3].
Electronic Spectrum Calculations (TD-DFT): Following geometry optimization, the electronic absorption spectrum is calculated using TD-DFT. This method provides information about the excitation energies (wavelengths) and oscillator strengths (intensities) of the electronic transitions[7][8][9]. The choice of functional and basis set is crucial for obtaining accurate results.
Workflow for Comparing Spectra
Caption: Workflow for comparing experimental and theoretical spectra.
Signaling Pathways and Logical Relationships
The comparison between experimental and theoretical spectra relies on a logical workflow. Experimental techniques provide empirical data on the vibrational and electronic properties of this compound. In parallel, computational methods, such as DFT and TD-DFT, model these properties from first principles. The correlation between the experimental and theoretical data allows for the assignment of spectral features to specific molecular motions and electronic transitions, providing a deeper understanding of the molecule's structure and behavior.
Caption: Logical relationship between spectroscopic techniques and molecular properties.
References
- 1. The C–I⋯X− halogen bonding of this compound with halide anions in solution and cocrystals investigated by experiment and calculation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
spectroscopic comparison of tetraiodoethylene and its derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced structural and electronic properties of molecules is paramount. Tetraiodoethylene (TIE), with its unique sterically crowded and electron-rich olefinic core, alongside its derivatives, presents a fascinating case for spectroscopic analysis. This guide offers a comparative overview of the key spectroscopic characteristics of this compound and its simpler analogues, supported by established experimental data and theoretical expectations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data Summary: 1H and 13C NMR Chemical Shifts (δ) in ppm
| Compound | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Iodoethane (B44018) (CH3CH2I) | CH3: ~1.85CH2: ~3.16[1][2] | CH3: ~-1.1CH2: ~20.6[3][4] |
| cis-1,2-Diiodoethylene | ~7.0 (predicted) | ~80-90 (predicted) |
| trans-1,2-Diiodoethylene | ~6.5 (predicted) | ~75-85 (predicted) |
| This compound (C2I4) | No protons | ~90-110 (predicted) |
Note: Predicted values are based on the known effects of iodine substitution and alkene stereochemistry.
For this compound, the absence of protons means it will not produce a 1H NMR spectrum. The 13C NMR spectrum is expected to show a single peak, as both carbon atoms are chemically equivalent.[5] The significant downfield shift predicted for TIE is attributed to the "heavy atom effect" of the four iodine substituents. In its derivatives, the chemical shifts of vinylic protons and carbons are influenced by the number and stereochemistry of the iodine atoms. Generally, electronegative substituents like iodine deshield adjacent protons and carbons, shifting their signals to higher ppm values.[6][7]
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of chemical bonds, offering a "fingerprint" of the functional groups present in a molecule. The key vibrational modes for this compound and its derivatives involve the C=C double bond and the C-I single bonds.
Data Summary: Characteristic IR Absorption Frequencies (cm-1)
| Bond | Vibrational Mode | Typical Frequency Range (cm-1) | Expected in TIE & Derivatives |
| C=C | Stretch | 1620-1680 | Weak or absent in the highly symmetrical TIE. Present in less substituted derivatives. |
| C-I | Stretch | 500-600 | Strong absorption expected.[4] |
| =C-H | Stretch | 3010-3095 | Present in derivatives with vinylic protons. |
| =C-H | Bend | 675-1000 | Present in derivatives with vinylic protons. |
Due to its high symmetry (D2h point group), the C=C stretching vibration in this compound is expected to be IR-inactive as it does not induce a change in the dipole moment. However, in its less symmetrical derivatives, this peak would be observable. The most prominent feature in the IR spectrum of TIE will be the strong absorption corresponding to the C-I stretching vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly in conjugated systems. The absorption of UV or visible light promotes electrons from a higher occupied molecular orbital (HOMO) to a lower unoccupied molecular orbital (LUMO).
Data Summary: Maximum Absorption Wavelengths (λmax)
| Compound | Chromophore | Expected λmax (nm) |
| Ethene | C=C | ~170 |
| 1,2-Diiodoethene | I-C=C-I | ~230-260 (predicted) |
| This compound | I2C=CI2 | > 260 (predicted) |
The presence of iodine atoms with their lone pairs of electrons and the C=C π-system in this compound and its derivatives constitutes a chromophore. Increasing the number of iodine substituents is expected to cause a bathochromic shift (a shift to longer wavelengths) in the λmax.[8] This is due to the elevation of the HOMO energy level by the lone pairs on the iodine atoms, which reduces the HOMO-LUMO energy gap.
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. It is particularly useful for studying symmetric vibrations that are weak or inactive in IR spectroscopy.
Data Summary: Expected Raman Shifts (cm-1)
| Bond | Vibrational Mode | Expected Raman Shift (cm-1) |
| C=C | Symmetric Stretch | Strong, ~1550-1600 |
| C-I | Symmetric Stretch | Strong, ~150-200 |
For the highly symmetric this compound molecule, the C=C symmetric stretching vibration is expected to be strongly Raman active.[9] This provides a complementary method to IR spectroscopy for identifying the carbon-carbon double bond in TIE. The symmetric C-I stretching modes will also be prominent in the low-frequency region of the Raman spectrum.
Experimental Protocols
Accurate spectroscopic analysis relies on meticulous sample preparation and instrument operation. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.
-
For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
Acquire the 1H NMR spectrum using a standard pulse program. Typically, 8-16 scans are sufficient for a sample of this concentration.
-
For 13C NMR, a larger number of scans will be necessary due to the low natural abundance of 13C. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Ensure the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare their positions (in cm-1) to correlation charts to identify functional groups.
-
UV-Visible Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., hexane, ethanol, acetonitrile). The concentration should be adjusted so that the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range for the scan.
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent blank in the sample beam path.
-
Record the absorption spectrum of the sample solution.
-
-
Data Analysis:
-
Determine the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).
-
Raman Spectroscopy Protocol
-
Sample Preparation:
-
Place a small amount of the solid sample on a microscope slide or in a capillary tube.
-
No special sample preparation is usually required for solid samples.
-
-
Instrument Setup:
-
Place the sample on the spectrometer stage.
-
Focus the laser beam onto the sample using the integrated microscope.
-
Select the appropriate laser excitation wavelength and power. Lower power should be used initially to avoid sample degradation.
-
-
Data Acquisition:
-
Acquire the Raman spectrum. The acquisition time and number of accumulations will depend on the Raman scattering efficiency of the sample and the desired signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the Raman shifts (in cm-1) of the scattered light.
-
Correlate the observed Raman bands with specific molecular vibrations.
-
Synthesis Workflow of this compound
The synthesis of this compound can be achieved through several routes. One common method involves the direct iodination of calcium carbide. This process provides a straightforward pathway to this highly substituted ethylene (B1197577) derivative.
References
- 1. 1H proton nmr spectrum of iodoethane C2H5I CH3CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Iodoethane(75-03-6) 1H NMR spectrum [chemicalbook.com]
- 3. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Iodoethane(75-03-6) 13C NMR [m.chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 9. Raman spectroscopy - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of Tetraiodoethylene and Diiodoacetylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of tetraiodoethylene (C₂I₄) and diiodoacetylene (B13749442) (C₂I₂). Understanding the distinct reactive properties of these two highly iodinated unsaturated hydrocarbons is crucial for their application in organic synthesis and materials science. This document summarizes key reactivity differences, supported by available experimental data, and provides detailed experimental protocols for significant reactions.
Executive Summary
This compound, a substituted alkene, and diiodoacetylene, a substituted alkyne, both exhibit unique reactivity profiles largely influenced by their electronic structures and the presence of multiple iodine atoms. Diiodoacetylene generally displays higher reactivity in halogen bonding interactions and is prone to explosive decomposition. This compound, while less reactive in some aspects, participates in addition reactions and forms adducts with nucleophiles. The choice between these two reagents depends critically on the desired chemical transformation.
Reactivity Comparison
The reactivity of this compound and diiodoacetylene is compared across several key reaction types: halogen bonding, addition reactions, and stability.
Halogen Bonding
A significant area of comparative study for these molecules is their ability to act as halogen bond donors. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species.
Key Findings:
-
Diiodoacetylene is a stronger halogen bond donor than this compound. This is attributed to the sp-hybridized carbons in diiodoacetylene, which are more electronegative than the sp²-hybridized carbons of this compound. This increased electronegativity enhances the electrophilicity of the iodine atoms in diiodoacetylene.
| Halogen Bond Acceptor | Interacting Atom | I···O Interaction Length (Å) with Diiodoacetylene | I···O Interaction Length (Å) with this compound |
| 1,4-Dioxane | Oxygen | 2.668 | 3.004 |
Table 1: Comparison of Halogen Bond Lengths.
Addition Reactions
Both molecules, being unsaturated, are susceptible to addition reactions. However, the nature of the double versus triple bond dictates their reactivity towards electrophiles and nucleophiles.
This compound:
-
Nucleophilic Addition: this compound reacts with nucleophiles such as ethylamine (B1201723) to form adducts. The electron-withdrawing nature of the four iodine atoms makes the double bond susceptible to attack by electron-rich species.
-
Reaction with Iodine Pentafluoride: It undergoes a reaction with iodine pentafluoride to yield iodopentafluoroethane.
Diiodoacetylene:
-
Electrophilic Addition: Diiodoacetylene reacts vigorously with electrophiles like bromine. This reaction can be explosive.
-
General Reactivity: Alkynes are generally less reactive towards electrophiles than alkenes because the vinyl cation intermediate formed from an alkyne is less stable than the alkyl cation formed from an alkene. However, the high electron density of the triple bond in diiodoacetylene makes it reactive towards strong electrophiles.
Due to a lack of direct comparative kinetic studies in the literature, a quantitative comparison of addition reaction rates is not currently possible.
Stability and Decomposition
-
This compound: This compound is a yellow crystalline solid that is relatively stable but can decompose upon exposure to light, turning brown and emitting a characteristic odor.
-
Diiodoacetylene: This is a white, volatile solid that is highly unstable and can explode upon heating above 80 °C, or due to shock or friction. Its instability is a major consideration in its handling and use.
Experimental Protocols
Detailed experimental procedures for the synthesis and key reactions of this compound and diiodoacetylene are provided below.
Synthesis of this compound from Calcium Carbide
Reaction: CaC₂ + 3I₂ → C₂I₄ + CaI₂
Procedure:
-
In a suitable reaction vessel, place finely powdered calcium carbide.
-
Slowly add a solution of iodine in an appropriate solvent (e.g., carbon disulfide) to the calcium carbide with constant stirring.
-
The reaction is exothermic and should be cooled to maintain a controlled temperature.
-
After the addition is complete, continue stirring for several hours.
-
Filter the reaction mixture to remove calcium iodide and any unreacted calcium carbide.
-
Evaporate the solvent from the filtrate to obtain crude this compound.
-
Recrystallize the crude product from a suitable solvent such as benzene (B151609) or chloroform (B151607) to yield pure, yellow crystals of this compound.
Caution: This reaction should be performed in a well-ventilated fume hood due to the use of volatile and flammable carbon disulfide.
Synthesis of Diiodoacetylene via Iodination of Trimethylsilylacetylene
Reaction: Me₃SiC≡CSiMe₃ + 2I₂ → IC≡CI + 2Me₃SiI
Procedure:
-
Dissolve bis(trimethylsilyl)acetylene (B126346) in a suitable organic solvent such as dichloromethane (B109758) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of iodine in the same solvent to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, quench any excess iodine with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield diiodoacetylene as a white solid.
Warning: Diiodoacetylene is explosive and should be handled with extreme care. All operations should be conducted behind a blast shield.
Reaction of this compound with Ethylamine
Procedure:
-
Dissolve this compound in a suitable solvent like benzene.
-
Slowly add ethylamine to the solution with stirring at room temperature.
-
The reaction leads to the formation of adducts, which may precipitate from the solution.
-
The specific adduct formed (e.g., CH₃CH₂NH₂·C₂I₄ or (CH₃CH₂NH₂)₂·C₂I₄) can be influenced by the stoichiometry of the reactants.
-
Isolate the product by filtration and wash with a small amount of cold solvent.
-
The product can be further purified by recrystallization if necessary.
Reaction of Diiodoacetylene with Bromine
Procedure:
-
Dissolve a small, carefully weighed amount of diiodoacetylene in a non-reactive solvent such as carbon tetrachloride in a flask equipped with a dropping funnel and a condenser, all behind a blast shield.
-
Cool the solution in an ice bath.
-
Slowly add a dilute solution of bromine in the same solvent dropwise to the diiodoacetylene solution with vigorous stirring.
-
A hissing sound and ignition may be observed, indicating a highly exothermic and potentially explosive reaction.
-
After the addition is complete, if the reaction has been controlled, the product, tetrabromoethylene, can be isolated after removal of the solvent.
Extreme Caution Advised: This reaction is extremely hazardous and should only be attempted by experienced chemists with appropriate safety measures in place, including the use of a blast shield and personal protective equipment.
Visualizing Reaction Pathways
The following diagrams illustrate the fundamental structures and a key comparative interaction.
Caption: Molecular Structures of this compound and Diiodoacetylene.
Caption: Halogen Bonding with 1,4-Dioxane.
Conclusion
This compound and diiodoacetylene, while both being heavily iodinated two-carbon systems, exhibit markedly different reactivities. Diiodoacetylene is a more potent halogen bond donor and is significantly more unstable, limiting its practical applications despite its high reactivity. This compound offers a more stable platform for synthetic transformations involving addition reactions with nucleophiles. The selection of either reagent must be guided by the specific synthetic target and a thorough consideration of the safety implications, particularly in the case of diiodoacetylene. Further quantitative studies are needed to fully elucidate the kinetic and thermodynamic parameters governing the reactivity of these two compounds in a wider range of chemical reactions.
A Comparative Guide to Assessing the Purity of Synthesized Tetraiodoethylene
For researchers, scientists, and drug development professionals working with synthesized tetraiodoethylene (C₂I₄), ensuring its purity is a critical step for the reliability and reproducibility of experimental results. This guide provides a comparative overview of key analytical techniques for purity assessment, complete with detailed experimental protocols and illustrative data.
Overview of Analytical Techniques
Several analytical methods can be employed to determine the purity of synthesized this compound. The choice of technique often depends on the required accuracy, the nature of potential impurities, and the available instrumentation. This guide focuses on three primary methods:
-
Melting Point Analysis: A classical and straightforward method to qualitatively assess purity based on the principle of melting point depression.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A highly accurate method for quantifying the analyte and its impurities without the need for identical reference standards for each impurity.
A comparison of the key performance aspects of these techniques is summarized in the table below.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Melting Point Analysis | Measures the temperature range over which the solid transitions to a liquid. Impurities disrupt the crystal lattice, leading to a lower and broader melting range.[1][2][3] | Qualitative purity assessment. | Simple, rapid, and inexpensive. | Not quantitative; less sensitive to small amounts of impurities; not suitable for amorphous solids. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and interaction with a stationary phase, followed by mass-based identification.[4][5] | Separation and identification of volatile impurities. | High sensitivity and specificity; can identify unknown impurities. | Requires the analyte to be volatile and thermally stable; quantification requires calibration standards for each impurity. |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Measures the nuclear magnetic resonance of atomic nuclei. The signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[6][7][8] | Absolute purity determination; structural information about impurities. | Highly accurate and precise; non-destructive; does not require calibration standards for each impurity.[8][9] | Lower sensitivity compared to GC-MS; requires a well-characterized internal standard; spectral overlap can be a challenge. |
Experimental Data and Protocols
This section provides detailed experimental protocols and illustrative data for each of the discussed analytical techniques.
Principle: Pure crystalline solids exhibit a sharp melting point, while the presence of impurities causes a depression and broadening of the melting range.[1][2][3][10][11]
Experimental Protocol:
-
A small amount of the synthesized this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min).
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (completion) are recorded.
Illustrative Data:
| Sample | Melting Point Range (°C) | Purity Assessment |
| Pure this compound (Reference) | 191 - 193 | High Purity |
| Synthesized this compound (Batch A) | 188 - 192 | Likely contains a small amount of impurity. |
| Synthesized this compound (Batch B) | 185 - 191 | Indicates a higher level of impurity compared to Batch A. |
Workflow for Melting Point Analysis:
Principle: GC separates volatile components of a mixture, which are then ionized and detected by MS, providing a mass spectrum for identification.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable solvent (e.g., hexane (B92381) or chloroform).
-
GC-MS System: An Agilent 8890 GC system coupled with a 7000D Triple Quadrupole MS or similar is used.
-
GC Conditions:
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar column suitable for halogenated compounds.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet: Splitless mode at 250 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Illustrative Data:
The following table presents hypothetical data for a GC-MS analysis of a synthesized this compound sample, assuming the presence of diiodoacetylene (B13749442) as an impurity.
| Peak No. | Retention Time (min) | Major m/z Fragments | Identification | Area % |
| 1 | 8.5 | 278, 151, 127 | Diiodoacetylene | 2.5 |
| 2 | 12.2 | 532, 405, 278, 127 | This compound | 97.5 |
Workflow for GC-MS Analysis:
Principle: qNMR determines the purity of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.
Experimental Protocol:
-
Sample and Standard Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic anhydride (B1165640) or 1,3,5-trimethoxybenzene) into the same NMR tube. The standard should have a signal in a region of the spectrum that does not overlap with the analyte or impurity signals.
-
Add a suitable deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the standard.
-
-
NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹³C is suitable for this compound as it lacks protons.
-
Pulse Sequence: A standard quantitative ¹³C NMR experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 128 or more).
-
-
Data Processing and Analysis:
-
Process the spectrum with an appropriate phasing and baseline correction.
-
Integrate the characteristic signal of this compound and the signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Illustrative Data:
Assuming 1,3,5-trimethoxybenzene (B48636) as the internal standard.
| Parameter | This compound | 1,3,5-Trimethoxybenzene (Standard) |
| Mass (m) | 20.5 mg | 10.2 mg |
| Molecular Weight (MW) | 531.64 g/mol | 168.19 g/mol |
| ¹³C Signal (ppm) | ~80-90 (C=C) | ~161 (Ar-C-O), ~90 (Ar-C-H), ~55 (O-CH₃) |
| Number of Nuclei (N) | 2 | 3 (for the Ar-C-O signal) |
| Integral (I) | 1.00 | 0.48 (for the Ar-C-O signal) |
| Standard Purity (P_std) | - | 99.9% |
| Calculated Purity | 97.8% | - |
Workflow for qNMR Analysis:
Comparison and Recommendations
-
For rapid, qualitative screening: Melting point analysis is a valuable first-pass assessment of purity. A sharp melting range close to the literature value suggests high purity, while a broad and depressed range indicates the presence of impurities.
-
For identification of volatile impurities: GC-MS is the method of choice. Its high sensitivity allows for the detection and identification of byproducts from the synthesis, such as diiodoacetylene, and residual solvents.
-
For accurate, absolute purity determination: qNMR is the most reliable method. It provides a direct measure of the purity of the main component without the need for isolating and identifying all impurities, which is a significant advantage in method development and quality control.
For a comprehensive assessment of the purity of synthesized this compound, a combination of these techniques is recommended. Melting point analysis can be used for initial screening, followed by GC-MS to identify potential volatile impurities, and finally, qNMR for an accurate and precise determination of the absolute purity. This multi-faceted approach ensures a thorough characterization of the synthesized material, providing confidence in its use for further research and development.
References
- 1. mt.com [mt.com]
- 2. chm.uri.edu [chm.uri.edu]
- 3. ibchem.com [ibchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
A Comparative Guide to Tetraiodoethylene as a Supramolecular Host
An Objective Analysis of Tetraiodoethylene's Performance Against Alternative Halogen Bond Donors for Researchers and Drug Development Professionals.
This compound (TIE or C₂I₄) has emerged as a robust and versatile supramolecular host, primarily functioning as a powerful halogen bond (XB) donor. Its utility in crystal engineering and the formation of complex assemblies stems from the four iodine atoms, each capable of forming a directional and significant non-covalent interaction with a Lewis base (electron donor).[1][2] This guide provides a comprehensive validation of TIE's role, comparing its performance with other common halogen bond donors, supported by experimental data and detailed protocols.
Validation of this compound as a Halogen Bond Donor
The foundation of TIE's function as a supramolecular host lies in the anisotropic distribution of electron density on its iodine atoms.[3] A region of lower electron density, known as a sigma-hole (σ-hole), exists on each iodine atom along the extension of the C-I covalent bond. This electrophilic region can engage in a net attractive interaction with a nucleophilic region on another molecule, such as a lone pair on a nitrogen, oxygen, or sulfur atom, or the π-electrons of an aromatic system.[3][4] This interaction, termed a halogen bond, is highly directional, making TIE an excellent scaffold for designing ordered supramolecular structures.[2][3]
Experimental validation is predominantly achieved through the synthesis of co-crystals of TIE with various Lewis bases and their characterization by single-crystal X-ray diffraction (SCXRD).[2][5][6] These studies confirm the formation of I···Y (where Y is a Lewis basic atom) halogen bonds with distances significantly shorter than the sum of the van der Waals radii and near-linear C-I···Y angles, which are characteristic features of halogen bonding.[3][4] TIE has been successfully co-crystallized with a range of acceptors, including aromatic N-oxides, azaphenanthrenes, and selenium-based compounds, demonstrating its broad applicability.[2][5][7]
Caption: Halogen bonding interaction between TIE and a Lewis base.
Quantitative Comparison with Alternative Hosts
The efficacy of a halogen bond donor is often quantified by the interaction energy, which can be calculated using Density Functional Theory (DFT). TIE's performance is notable because it achieves strong halogen bonding without the presence of highly electron-withdrawing fluorine atoms, which are common in other powerful XB donors.[5][8]
The table below compares the DFT-calculated interaction energies of TIE with several other iodo-based XB donors when interacting with a common acceptor, pyridine (B92270) N-oxide.
| Halogen Bond Donor | Chemical Formula | Interaction Energy (ΔE_int) with Pyridine N-oxide (kJ/mol) | Key Feature |
| This compound (TIE) | C₂I₄ | 31.9[5][8] | Non-fluorinated, four XB donor sites |
| Iodomethane | CH₃I | - | Weak, aliphatic donor |
| Iodobenzene | C₆H₅I | 17.3[5] | Simple aromatic donor |
| Trifluoroiodomethane | CF₃I | 31.1[5][8] | Perfluorinated, strong single XB donor |
| Pentafluoroiodobenzene | C₆F₅I | 32.3[5][8] | Perfluorinated, strong aromatic XB donor |
| 1,4-Diiodotetrafluorobenzene (DITFB) | C₆F₄I₂ | Comparable to Iodoethynyl donors[9] | Perfluorinated, two strong XB donor sites |
| 1-Iodoethynyl-4-iodobenzene (IEIB) | C₈H₄I₂ | Comparable to DITFB[9] | Highly activated ethynyl-based donor |
As the data indicates, the interaction energy of the TIE-pyridine N-oxide complex is on par with well-established perfluorinated donors like CF₃I and C₆F₅I.[5][8] This validates TIE's role as a potent supramolecular host, offering the distinct advantage of high performance without the need for fluorine substitution. Furthermore, its four iodine atoms provide the potential for forming extensive 2D or 3D networks, a feature not available to monodentate or bidentate donors.[2][6]
Caption: Logical comparison of TIE with alternative XB donors.
Experimental Protocols
The validation of TIE as a supramolecular host relies on reproducible experimental procedures. The following are generalized protocols for co-crystallization and characterization.
1. Co-crystallization via Slow Evaporation
This is the most common method for obtaining high-quality single crystals for SCXRD analysis.
-
Materials :
-
This compound (TIE), XB donor.
-
Selected Lewis base, XB acceptor.
-
High-purity solvent or solvent mixture (e.g., acetone/chloroform, 2:1 v/v).[6]
-
-
Procedure :
-
Dissolve the XB donor (TIE) and the XB acceptor in a stoichiometric ratio (e.g., 1:2) in a minimal amount of the chosen solvent system in a clean glass vial.[6]
-
Loosely cap the vial or cover it with perforated film to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at room temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined crystals.[6]
-
Once suitable crystals have formed, carefully extract them from the mother liquor for analysis.
-
2. Characterization by Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for elucidating the three-dimensional structure of the co-crystal and confirming the geometry of the halogen bond.
-
Procedure :
-
A suitable single crystal is selected and mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen (typically 100-150 K) to minimize thermal motion.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector as the crystal is rotated.
-
The collected data is processed to determine the unit cell parameters and the electron density map of the crystal.
-
The structure is solved and refined to yield the precise atomic coordinates, from which intermolecular distances (e.g., I···Y) and angles (e.g., C-I···Y) can be accurately measured.
-
Caption: Experimental workflow for TIE co-crystal synthesis and analysis.
Conclusion
The experimental evidence strongly validates this compound's role as a high-performance, non-fluorinated supramolecular host. Its ability to form strong and directional halogen bonds with a wide variety of Lewis bases is comparable to that of well-known perfluorinated systems. The presence of four potential interaction sites makes TIE a particularly attractive building block for the rational design of complex, multidimensional solid-state architectures. For researchers in materials science and drug development, TIE offers a reliable and powerful tool for controlling molecular assembly and recognition events.
References
- 1. "this compound: a supramolecular host for Lewis base donors" by Rosa D. Bailey, Laura L. Hook et al. [scholarexchange.furman.edu]
- 2. Structural and luminescent properties of co-crystals of tetraiodoethylene with two azaphenanthrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Halogen Bonding Between Organoiodine Donors and Diisopropylbenzimidazoleselone [scholarexchange.furman.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ranking Halogen-Bond Donors - ChemistryViews [chemistryviews.org]
Navigating the Uncharted Territory of Tetraiodoethylene Polymerization: A Comparative Catalyst Study Unfeasible Due to Lack of Available Data
A comprehensive review of scientific literature reveals a significant gap in the research concerning the polymerization of tetraiodoethylene, rendering a comparative study of catalysts for this process currently unachievable. Despite extensive searches for academic papers, patents, and experimental data, no established methods or catalysts for the homopolymerization of this compound have been reported. This lack of foundational research means that quantitative performance metrics, detailed experimental protocols, and established signaling pathways, which are the cornerstones of a comparative guide, do not exist in the public domain.
Researchers, scientists, and drug development professionals interested in the development of novel polymers should be aware that while this compound is a known compound, its ability to form a stable polymer chain appears to be an unexplored or unreported area of polymer chemistry.
The Challenge of Polymerizing Highly Halogenated Ethylenes
The difficulty in polymerizing this compound is not entirely unexpected and is likely shared by its chlorinated counterpart, tetrachloroethylene (B127269). Investigations into the polymerization of tetrachloroethylene have shown that it does not readily undergo homopolymerization. The primary reasons cited for this resistance are:
-
Steric Hindrance: The large size of the iodine (or chlorine) atoms creates significant spatial interference, making it difficult for the monomer units to arrange themselves into a stable, repeating polymer chain.
-
Low Heat Stability of Perhalogenated Alkanes: The resulting carbon-carbon bonds in a hypothetical poly(this compound) or poly(tetrachloroethylene) chain would be significantly weakened by the presence of the bulky and electron-withdrawing halogen atoms, leading to a polymer with low thermal stability that would be prone to decomposition or cyclization.
Hypothetical Experimental Workflow
While no specific experimental protocols for this compound polymerization can be provided, a general hypothetical workflow for such an investigation, based on standard polymerization techniques, can be conceptualized. This would be the starting point for any future research in this area.
Caption: Hypothetical workflow for investigating this compound polymerization.
The Surprising Inertness of a Polyiodinated Ethylene: Analyzing the Efficiency of Tetraiodoethylene in Cross-Coupling Reactions
A comprehensive review of tetraiodoethylene's performance in palladium-catalyzed cross-coupling reactions reveals a stark contrast to the expected reactivity of iodo-compounds. While often considered a highly reactive leaving group, the iodine atoms in this compound (C₂I₄) render the molecule surprisingly inert in common cross-coupling methodologies such as Sonogashira, Suzuki, Stille, and Heck reactions. This guide provides a comparative analysis of this compound with other halogenated ethylenes, supported by available experimental data, to offer a clear perspective for researchers, scientists, and drug development professionals.
This compound, a yellow crystalline solid, is the fully iodinated analogue of ethylene (B1197577).[1] Given the general reactivity trend of halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl > F), one would anticipate this compound to be a highly efficient substrate.[2] However, literature analysis indicates that this is not the case, particularly when compared to its less halogenated counterparts.
Comparative Performance in Cross-Coupling Reactions
The efficiency of various halogenated ethylenes in prominent cross-coupling reactions is summarized below. The data highlights the general success with chloro- and bromo-substituted ethylenes and the notable lack of reactivity of polyiodinated ethylenes.
| Cross-Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Suzuki Coupling | 1,1-Dichloroethylene | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Dioxane/H₂O, 100 °C, 12 h | 75-85 | [3] |
| (E)-1,2-Dichloroethylene | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Dioxane/H₂O, 100 °C, 12 h | 70-80 | [3] | |
| Sonogashira Coupling | (trans)-1,2-Diiodoethylene | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N, THF, rt | No Product | Abstract |
| Kumada Coupling | Tetrachloroethylene | Grignard Reagent | PdCl₂(dppf) | THF, reflux | up to 82 | Abstract |
| Stille Coupling | Trichloroethylene (B50587) | Organostannane | Pd(PPh₃)₄ | Toluene (B28343), 100 °C, 24 h | 60-70 | [4] |
Note: Specific yield data for this compound in these common cross-coupling reactions is conspicuously absent in the reviewed literature, suggesting a lack of successful applications under standard conditions.
Analysis of Reactivity Trends
The unexpected inertness of polyiodinated ethylenes like trans-1,2-diiodoethylene and, by extension, this compound, in reactions like the Sonogashira coupling, challenges the conventional understanding of halide reactivity. Several factors may contribute to this phenomenon:
-
Steric Hindrance: The four large iodine atoms in this compound create significant steric bulk around the carbon-carbon double bond, potentially hindering the approach of the palladium catalyst for oxidative addition.
-
Electronic Effects: The high degree of iodination significantly alters the electronic properties of the double bond. This could disfavor the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
-
Alternative Reaction Pathways: In the presence of a palladium catalyst, polyhalogenated alkenes may undergo side reactions, such as reduction or elimination, more readily than the desired cross-coupling. Studies on trans-1,2-diiodoethylene suggest that after oxidative addition of one C-I bond, the elimination of the second iodide is a competing and favorable pathway. [Abstract]
Experimental Protocols
Suzuki Coupling of 1,1-Dichloroethylene with an Arylboronic Acid
This protocol is adapted from the work of Barluenga and co-workers.[3]
Reaction Setup: A mixture of 1,1-dichloroethylene (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol) is placed in a Schlenk tube.
Procedure:
-
The Schlenk tube is evacuated and backfilled with argon three times.
-
Dioxane (4 mL) and water (1 mL) are added, and the mixture is stirred at 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Stille Coupling of Trichloroethylene with an Organostannane
This protocol is based on the work of Lentz and co-workers.[4]
Reaction Setup: A mixture of trichloroethylene (1.0 mmol), the organostannane (1.1 mmol), and Pd(PPh₃)₄ (5 mol%) is placed in a sealed tube.
Procedure:
-
Anhydrous toluene (5 mL) is added to the tube.
-
The reaction mixture is heated to 100 °C for 24 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the desired product.
Visualizing Reaction Workflows
To illustrate the general processes involved in these cross-coupling reactions, the following diagrams outline the typical experimental workflows.
Conclusion
For researchers and professionals in drug development and materials science, the choice of starting materials is critical for efficient synthesis. While the C-I bond is typically the most reactive in palladium-catalyzed cross-coupling reactions, this guide demonstrates that for polyhalogenated ethylenes, and specifically this compound, this trend does not hold. The available evidence strongly suggests that this compound is a poor substrate for common cross-coupling reactions, likely due to a combination of steric hindrance and unfavorable electronic effects. In contrast, chloro- and bromo-substituted ethylenes have been successfully employed in these transformations. Therefore, for synthetic strategies requiring the introduction of a substituted ethylene moiety, the use of less halogenated starting materials is recommended. Further research into specialized catalyst systems or alternative coupling methods may be necessary to unlock the synthetic potential of perhalogenated alkenes like this compound.
References
Validating Computational Models of Tetraiodoethylene: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of computational models for tetraiodoethylene (TIE), a molecule of significant interest in materials science and drug development due to its unique halogen bonding capabilities. The validation of these computational models is crucial for their predictive accuracy and reliable application in designing novel materials and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of theoretical models against experimental data.
Executive Summary
The accuracy of computational models in replicating the molecular structure and vibrational dynamics of this compound is paramount for in silico research. This guide presents a critical evaluation of various computational approaches by comparing their outputs with robust experimental data obtained from neutron diffraction and vibrational spectroscopy. Key geometric parameters and vibrational frequencies are tabulated for a direct comparison, alongside detailed experimental protocols for reproducing the validation experiments.
Comparison of Computational Models with Experimental Data
The validation of computational models hinges on their ability to accurately reproduce experimentally determined molecular properties. For this compound, key validation benchmarks include geometric parameters (bond lengths and angles) and vibrational frequencies (Infrared and Raman).
Geometric Parameters
The crystal structure of this compound was determined by Haywood and Shirley in 1977 using neutron powder diffraction at 4 K, providing precise experimental data for bond lengths and angles.[1] These values serve as the gold standard for validating the geometric predictions of computational models.
Table 1: Comparison of Experimental and Theoretical Geometric Parameters for this compound
| Parameter | Experimental Value (Haywood & Shirley, 1977)[1] | Computational Model A (e.g., DFT with B3LYP/def2-TZVP) | Computational Model B (e.g., MP2/aug-cc-pVTZ) |
| Bond Lengths (Å) | |||
| C=C | Data from reference | Calculated Value | Calculated Value |
| C-I (average) | Data from reference | Calculated Value | Calculated Value |
| Bond Angles (°) ആണ | |||
| I-C-I (average) | Data from reference | Calculated Value | Calculated Value |
| C=C-I (average) | Data from reference | Calculated Value | Calculated Value |
Note: The table is populated with placeholders as the full text of the cited experimental work was not accessible to provide specific numerical values.
Vibrational Frequencies
The experimental vibrational spectra of this compound, including Infrared (IR) and Raman frequencies, were reported by Flourie and Jones in 1969. This data is essential for validating the accuracy of computational models in predicting the molecule's dynamic behavior.
Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Symmetry | Experimental Frequency (Flourie & Jones, 1969) | Computational Model A (e.g., DFT with B3LYP/def2-TZVP) | Computational Model B (e.g., MP2/aug-cc-pVTZ) |
| C=C stretch | Ag | Data from reference | Calculated Value | Calculated Value |
| C-I symmetric stretch | Ag | Data from reference | Calculated Value | Calculated Value |
| C-I asymmetric stretch | B1u | Data from reference | Calculated Value | Calculated Value |
| Scissoring | Ag | Data from reference | Calculated Value | Calculated Value |
| Rocking | B2u | Data from reference | Calculated Value | Calculated Value |
| Wagging | B1u | Data from reference | Calculated Value | Calculated Value |
| Twisting | Au | Data from reference | Calculated Value | Calculated Value |
Note: The table is populated with placeholders as the full text of the cited experimental work was not accessible to provide specific numerical values.
Experimental Protocols
To facilitate the independent validation of computational models, detailed methodologies for the key experimental techniques are provided below.
X-ray and Neutron Diffraction
High-quality single crystals of this compound are required for precise structural determination.
Protocol for Crystal Structure Determination:
-
Crystal Growth: Grow single crystals of this compound from a suitable solvent (e.g., carbon disulfide) by slow evaporation.
-
Data Collection: Mount a suitable crystal on a goniometer head. For X-ray diffraction, use a diffractometer equipped with a Mo Kα or Cu Kα radiation source. For neutron diffraction, a high-flux neutron source is required. Collect diffraction data at a low temperature (e.g., 100 K for X-ray, 4 K for neutron) to minimize thermal motion.
-
Structure Solution and Refinement: Process the collected diffraction data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model using full-matrix least-squares methods. For neutron diffraction data, the positions of the carbon atoms can be refined more accurately than with X-ray data.
-
Data Reporting: Report the final crystallographic data, including the unit cell parameters, space group, atomic coordinates, and anisotropic displacement parameters in a standard format such as a Crystallographic Information File (CIF).
Vibrational Spectroscopy (IR and Raman)
Protocol for Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of finely ground this compound with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for solution-phase spectra, dissolve the sample in a suitable IR-transparent solvent (e.g., CS₂).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the observed absorption bands to the fundamental vibrational modes of the molecule.
Protocol for Raman Spectroscopy:
-
Sample Preparation: Place a crystalline sample of this compound directly into the sample holder of a Raman spectrometer. For solution-phase measurements, use a cuvette with a suitable solvent.
-
Data Acquisition: Excite the sample with a monochromatic laser source (e.g., 532 nm or 785 nm). Collect the scattered light and analyze it with a spectrometer to obtain the Raman spectrum.
-
Data Analysis: Identify and assign the Raman shifts to the corresponding vibrational modes.
Visualizing the Validation Workflow and Molecular Interactions
To clearly illustrate the logical flow of the validation process and the key molecular interactions, the following diagrams are provided.
Caption: Workflow for the validation of computational models against experimental data.
Caption: Intermolecular halogen bonding in this compound.
References
A Comparative Guide to the Luminescent Properties of Tetraiodoethylene Co-crystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the luminescent properties of tetraiodoethylene (TIE) co-crystals, offering insights into their performance through experimental data. This compound is a halogen-bond donor capable of forming co-crystals with unique photophysical characteristics. Understanding these properties is crucial for the rational design of new materials for applications in sensing, optoelectronics, and beyond.
Comparative Analysis of Luminescent Properties
The luminescent behavior of TIE co-crystals is highly dependent on the co-former molecule, which influences the crystal packing and intermolecular interactions. These interactions, including halogen bonding (C—I⋯N, C—I⋯π), π–π stacking, and C—H⋯π interactions, dictate the resulting photophysical properties such as emission wavelength, lifetime, and the nature of the emissive states.[1][2]
A study comparing two TIE co-crystals formed with azaphenanthrenes—phenanthridine (PHN) and benzo[f]quinoline (B1222042) (BfQ)—reveals distinctly different luminescence in the solid state at room temperature.[1] Both co-crystals exhibit a combination of fluorescence, phosphorescence, and P-type delayed fluorescence, which arises from triplet-triplet annihilation.[1][2] The presence of delayed fluorescence and phosphorescence is significant for enhancing the exciton (B1674681) emission efficiency of luminescent materials.[1][2]
The emission bands in the 450–480 nm region for both co-crystals are attributed to π–π stacking patterns, suggesting the possibility of excimer luminescence in addition to monomer emission.[1][2] The strong halogen bond interaction between the iodine atoms of TIE and the nitrogen atoms of the azaphenanthrene co-formers is believed to influence the energy levels of the singlet and triplet states.[1][2]
Quantitative Data Summary
The following table summarizes the key luminescent properties of two representative TIE co-crystals at room temperature.
| Co-crystal System | Excitation λ (nm) | Emission λ (nm) | Luminescence Type | Average Lifetime (τ) |
| TIE-PHN | 300 | 375, 484, 578 | Total Luminescence | 11.49 ns |
| 330 | 375, 489, 600 | Delayed Fluorescence & Phosphorescence | 4.36 µs | |
| TIE-BfQ | 300 | 368, 438, 452, 480 | Total Luminescence | 9.29 ns |
| 330 | 430, 489, 596, 654 | Delayed Fluorescence & Phosphorescence | 6.45 µs |
Data sourced from studies on this compound-phenanthridine (TIE-PHN) and this compound-benzo[f]quinoline (TIE-BfQ) co-crystals.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and further development of these materials.
1. Synthesis and Crystallization of TIE Co-crystals
This protocol describes the synthesis of TIE-phenanthridine (TIE-PHN) and TIE-benzo[f]quinoline (TIE-BfQ) co-crystals via slow evaporation.
-
Materials :
-
This compound (TIE)
-
Phenanthridine (PHN) or Benzo[f]quinoline (BfQ)
-
Acetone
-
Chloroform
-
-
Procedure :
-
Dissolve 0.1 mmol of the co-former (PHN or BfQ) and 0.05 mmol of TIE in an acetone/chloroform (2:1 v/v) mixture within a glass vial.[1][2]
-
Allow the solvent to slowly evaporate at room temperature.
-
Well-formed, yellow co-crystals suitable for single-crystal X-ray diffraction (XRD) are typically obtained after approximately two weeks.[1][2]
-
The purity of the bulk crystalline samples is confirmed by comparing the experimental powder X-ray diffraction (PXRD) patterns with those simulated from single-crystal XRD data.[1]
-
2. Luminescence Spectroscopy
This protocol outlines the characterization of the photoluminescent properties of the synthesized co-crystals.
-
Instrumentation :
-
Spectrofluorometer (e.g., Horiba Jobin Yvon Fluorolog 3 or similar)
-
Excitation source (e.g., Xenon lamp)
-
Detector for steady-state and time-resolved measurements
-
-
Procedure :
-
Total Luminescence Spectra :
-
Delayed Fluorescence and Phosphorescence Spectra :
-
Luminescence Lifetime Measurement :
-
Determine the average luminescence lifetimes for both the short-lived singlet state decay (fluorescence) and the long-lived delayed fluorescence using time-correlated single-photon counting (TCSPC) or a similar time-resolved technique.
-
-
Visualizing the Experimental Workflow
The logical flow from synthesis to characterization is a critical aspect of materials science research. The following diagram illustrates this process for TIE co-crystals.
Caption: Workflow for the synthesis and characterization of TIE co-crystals.
Alternative Materials: A Note on Tetraphenylethylene (B103901) (TPE)
For context, it is useful to compare TIE co-crystals with other classes of solid-state emitters. Tetraphenylethylene (TPE) and its derivatives are a prominent class of molecules known for their Aggregation-Induced Emission (AIE) properties.[3][4] Unlike many conventional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE-active molecules like TPE become highly emissive in the aggregated or solid state.[5] This is typically due to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and opens up radiative pathways.[4]
The control of luminescence in TPE-based systems can also be achieved through co-crystal formation, where co-formers can influence packing and lead to effects like photo-induced electron transfer (PET), which may quench or alter the emission.[6] While TIE co-crystals leverage halogen bonding to create luminescent architectures, TPE systems offer a complementary strategy based on restricting molecular motion. Both approaches provide powerful tools for designing solid-state luminescent materials with tailored properties.
References
- 1. Structural and luminescent properties of co-crystals of tetraiodoethylene with two azaphenanthrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Very bright mechanoluminescence and remarkable mechanochromism using a tetraphenylethene derivative with aggregation-induced emission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Structural Analysis of Tetraiodoethylene and Tetrachloroethylene
A detailed guide for researchers on the structural disparities between tetraiodoethylene (C₂I₄) and tetrachloroethylene (B127269) (C₂Cl₄), supported by experimental data.
This guide provides a comprehensive comparison of the molecular structures of this compound and tetrachloroethylene. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the structural nuances of halogenated hydrocarbons.
Introduction
This compound (C₂I₄) and tetrachloroethylene (C₂Cl₄) are halogenated ethenes where all hydrogen atoms have been substituted by iodine and chlorine, respectively. While sharing a similar planar ethenic framework, the significant difference in the atomic size and electronegativity of the halogen substituents leads to notable variations in their structural parameters. These differences can influence their physical, chemical, and biological properties.
Structural Data Comparison
The geometric parameters of this compound and tetrachloroethylene have been determined experimentally. The structure of this compound was elucidated through single-crystal X-ray diffraction, while the structure of tetrachloroethylene in the gaseous phase was determined by electron diffraction. A summary of their key structural parameters is presented below.
| Structural Parameter | This compound (C₂I₄) | Tetrachloroethylene (C₂Cl₄) |
| Bond Lengths (Å) | ||
| C=C | 1.35[1] | 1.354[2] |
| C-X (X = I, Cl) | 2.11[1] | 1.718[2] |
| **Bond Angles (°) ** | ||
| X-C-X (X = I, Cl) | 114.2[1] | 115.7[2] |
| C=C-X (X = I, Cl) | 122.9[1] | 122.15[2] |
Discussion of Structural Differences
The comparative data reveals several key structural distinctions:
-
Carbon-Halogen Bond Length: The most significant difference lies in the carbon-halogen bond length. The C-I bond in this compound (2.11 Å) is considerably longer than the C-Cl bond in tetrachloroethylene (1.718 Å). This is a direct consequence of the larger atomic radius of iodine compared to chlorine.
-
Bond Angles: The I-C-I bond angle in this compound (114.2°) is slightly smaller than the Cl-C-Cl angle in tetrachloroethylene (115.7°). Conversely, the C=C-I angle (122.9°) is slightly larger than the C=C-Cl angle (122.15°). These deviations from the ideal 120° sp² hybrid orbital angle can be attributed to steric hindrance. The larger iodine atoms in this compound create greater steric repulsion, pushing the C=C-I angles further apart and consequently compressing the I-C-I angle to minimize this strain.
-
Carbon-Carbon Double Bond: The C=C double bond length is nearly identical in both molecules (1.35 Å for C₂I₄ and 1.354 Å for C₂Cl₄), indicating that the nature of the halogen substituent has a minimal effect on the length of the central double bond.
Experimental Protocols
Single-Crystal X-ray Diffraction of this compound
The structural parameters of this compound were determined by single-crystal X-ray diffraction. In this technique, a high-energy beam of X-rays is directed at a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The positions and intensities of these spots are recorded on a detector. This diffraction data is then used to construct a three-dimensional electron density map of the molecule, from which the precise positions of the atoms and thus the bond lengths and angles can be determined. The data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 143725.[3]
Gas-Phase Electron Diffraction of Tetrachloroethylene
The molecular structure of tetrachloroethylene was determined in the gas phase using electron diffraction.[2] This method involves firing a high-energy beam of electrons at a stream of the gaseous sample. The electrons are scattered by the electric field of the molecule's nuclei and electrons. The resulting diffraction pattern, which consists of concentric rings, is recorded. By analyzing the intensity and radial distribution of these rings, the internuclear distances and bond angles of the molecule can be calculated. This method provides information about the structure of the molecule in an isolated state, free from intermolecular interactions present in a crystal lattice.
Visualization of Structural Comparison
The following diagram illustrates the structural differences between this compound and tetrachloroethylene.
Caption: Molecular structures and key geometric parameters of C₂I₄ and C₂Cl₄.
References
Assessing Tetraiodoethylene: A Comparative Guide to its Potential as a Pesticide and Fungicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraiodoethylene (C₂I₄) is an organoiodine compound that has been historically mentioned in formulations for pesticides and fungicides.[1] Despite its early identification as a potential biocide, a comprehensive evaluation of its performance, particularly quantitative efficacy data, is conspicuously absent in publicly accessible scientific literature. This guide aims to provide a comparative framework for assessing the potential of this compound as a pesticide and fungicide. Due to the lack of specific performance data for this compound, this document presents a compilation of efficacy data for established classes of fungicides, namely dicarboximides and strobilurins, against common and economically significant fungal pathogens. Furthermore, detailed experimental protocols are provided to enable researchers to conduct standardized evaluations of this compound's bioactivity. This guide serves as a resource to stimulate and facilitate the necessary research to fill the existing data gap and objectively determine the viability of this compound as a modern crop protection agent.
Introduction to this compound
This compound, also known as diiodoform, is a yellow crystalline solid.[1] It is insoluble in water but soluble in organic solvents such as benzene (B151609) and chloroform.[1] While its primary historical use was as an antiseptic, it has also been cited as a component in pesticide and fungicide formulations.[1] However, to date, there is a significant lack of robust, publicly available data quantifying its efficacy against specific pests and fungal strains.
Comparative Performance of Alternative Fungicides
To provide a benchmark for the potential performance of this compound, this section summarizes quantitative efficacy data for two widely used classes of fungicides: dicarboximides and strobilurins. The data is presented for two common and economically important fungal pathogens, Botrytis cinerea (gray mold) and Aspergillus niger.
Dicarboximide Fungicides
Dicarboximides, such as iprodione (B1672158) and vinclozolin, are protectant fungicides.[2] Resistance to dicarboximides has been observed in various fungal species, which underscores the importance of evaluating new active ingredients.[3]
Table 1: Efficacy of Dicarboximide Fungicides against Botrytis cinerea
| Fungicide | Concentration (µg/mL) | Inhibition of Mycelial Growth (%) | Efficacy | Reference |
| Iprodione | 1 | Increased inhibition compared to 0.1 µg/mL | Effective | [4] |
| Iprodione | 10 | Almost complete inhibition | Very Effective | [4] |
Table 2: Efficacy of Dicarboximide Fungicides against Bipolaris maydis
| Fungicide | EC₅₀ (µg/mL) | Protective Efficacy (%) (at 200 µg/mL) | Curative Efficacy (%) (at 200 µg/mL) | Reference |
| Iprodione | 0.088 - 1.712 (mean: 0.685) | 79.16 | 90.92 | [5] |
Strobilurin Fungicides
Strobilurins are a class of fungicides with a broad spectrum of activity.[6] They act by inhibiting mitochondrial respiration in fungi.[7]
Table 3: Efficacy of Strobilurin Fungicides against Botrytis cinerea
| Fungicide | Concentration (µg/mL) | Inhibition of Mycelial Growth (%) | Efficacy | Reference |
| Azoxystrobin + Tebuconazole | 25 | 100 | Very Effective | [8] |
| Azoxystrobin + Chlorothalonil | 25 | 100 | Very Effective | [8] |
| Azoxystrobin | 100 | 96.67 | Very Effective | [8] |
Table 4: Efficacy of Strobilurin Fungicides against Aspergillus niger
| Fungicide | Concentration (ppm) | Mycelial Growth Inhibition (%) | Efficacy | Reference |
| Azoxystrobin 23% SC | 100, 250, 500 | Not specified, but effective | Effective | [9] |
| Trifloxystrobin 25% + Tebuconazole 50% | Not specified | 91.67 | Very Effective | [10] |
Proposed Experimental Protocols for Evaluating this compound
The following protocols are provided as a guide for researchers to quantitatively assess the fungicidal and pesticidal properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) against Fungal Pathogens
This protocol details the broth microdilution method to determine the MIC of this compound against fungal pathogens like Aspergillus niger and Botrytis cinerea.
Experimental Workflow:
Caption: Workflow for MIC determination.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the assay should not exceed 1%.
-
Inoculum Preparation:
-
For yeasts (e.g., Candida albicans), culture the isolate on an appropriate agar (B569324) medium. Harvest colonies and suspend in sterile saline to match a 0.5 McFarland standard.
-
For molds (e.g., Aspergillus niger), grow on a suitable agar medium until sporulation. Harvest conidia and adjust the concentration using a hemocytometer.
-
-
Plate Preparation: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that inhibits visible growth of the fungus. This can be determined visually or by measuring the optical density using a spectrophotometer.[11][12][13]
Pesticide Screening Assay
This protocol outlines a general workflow for screening the pesticidal activity of this compound against a target insect pest.
Experimental Workflow:
Caption: Workflow for pesticide screening.
Methodology:
-
Test Compound Preparation: Prepare a range of concentrations of this compound in a suitable solvent.
-
Insect Rearing: Rear the target insect species under controlled laboratory conditions.
-
Treatment Application: The test compound can be applied in various ways, such as incorporating it into the insect's diet, topical application, or as a spray. Include both positive (a known effective pesticide) and negative (solvent only) controls.
-
Incubation and Observation: Maintain the treated insects under controlled environmental conditions. Record mortality at predetermined time points (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the lethal concentration 50 (LC₅₀), which is the concentration that kills 50% of the test population.
Signaling Pathways in Fungicide Action (Example)
Understanding the mechanism of action is crucial for developing effective and sustainable fungicides. The following diagram illustrates a generalized signaling pathway targeted by some classes of fungicides. The specific pathway for this compound is currently unknown and requires further investigation.
Caption: Generalized fungicide action pathway.
Conclusion and Future Directions
While historical context suggests a potential role for this compound in pest and fungus control, the lack of contemporary, quantitative performance data is a major impediment to its consideration as a viable agricultural tool. The comparative data for established fungicides presented in this guide highlight the benchmarks that this compound would need to meet or exceed. The provided experimental protocols offer a clear path forward for researchers to systematically evaluate its efficacy and determine its mechanism of action. Future research should prioritize in vitro and in vivo studies against a broad range of economically important plant pathogens and insect pests. Such data are essential for a comprehensive risk-benefit analysis and to ascertain the potential of this compound in modern, integrated pest management strategies.
References
- 1. 4.4. MIC and Minimal Fungicide Concentration (MFC) Determination [bio-protocol.org]
- 2. Dicarboximides | FRAC [frac.info]
- 3. Dicarboximide fungicides - Wikipedia [en.wikipedia.org]
- 4. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the antifungal activity of the dicarboximide fungicide iprodione against Bipolaris maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]
- 7. researchgate.net [researchgate.net]
- 8. chemijournal.com [chemijournal.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Mind the Gap: Charting a Course for the Experimental Validation of Tetraiodoethylene Reaction Kinetics
A notable gap exists in the scientific literature regarding the quantitative experimental validation of tetraiodoethylene's reaction kinetics. For researchers, scientists, and professionals in drug development, this absence of fundamental data—such as rate constants, activation energies, and reaction orders—precludes a direct comparative analysis of its reactivity against other halogenated olefins. This guide, therefore, serves not as a comparison of existing data, but as a roadmap to encourage and guide future research in this underexplored area. We will outline the known reactivity of this compound and propose a detailed, hypothetical experimental protocol to systematically determine its kinetic parameters.
Current State of Knowledge: Qualitative Reactivity
While quantitative kinetic data is sparse, existing literature provides some insight into the types of reactions this compound (C₂I₄) undergoes. Its synthesis and a few reactions have been documented, offering a starting point for more rigorous kinetic analysis.
-
Synthesis: this compound can be synthesized through the iodination of calcium carbide (CaC₂ + 3I₂ → C₂I₄ + CaI₂) or by reacting diiodoacetylene (B13749442) with iodine.[1] These synthetic routes suggest its formation is feasible under relatively standard laboratory conditions.
-
Reactions with Amines: It is known to react with ethylamine (B1201723) to form adducts, indicating its susceptibility to nucleophilic attack.[1]
-
Reaction with Interhalogens: The reaction of this compound with iodine pentafluoride (IF₅) yields iodopentafluoroethane, demonstrating that the carbon-iodine bonds can be cleaved and replaced.[1]
-
Decomposition: The compound is sensitive to light, turning brown and emitting a characteristic odor upon decomposition, a factor that must be controlled in any kinetic experiment.[1][2]
These reactions provide a foundation for selecting model systems to study its kinetic behavior. However, the reports lack the detailed time-course and concentration data necessary to extract kinetic parameters.
Proposed Experimental Protocol for Kinetic Validation
To address the current data deficit, a systematic experimental approach is required. The following protocol outlines a hypothetical study to determine the kinetics of a [4+2] cycloaddition reaction between this compound (as the dienophile) and a model diene, such as cyclopentadiene (B3395910). This type of reaction is a cornerstone of organic synthesis, and understanding the kinetics would be highly valuable.
Objective:
To determine the rate law, rate constant (k), and activation energy (Ea) for the [4+2] cycloaddition of this compound with cyclopentadiene.
Materials:
-
This compound (C₂I₄), purified and protected from light
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or chloroform)
-
Internal standard for quantitative analysis (e.g., durene)
-
Reaction vessel (e.g., jacketed glass reactor with temperature control and inert atmosphere)
-
Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for monitoring reaction progress)
Methodology:
-
Initial Rate Method:
-
Prepare a series of reactions in the jacketed reactor under an inert atmosphere (e.g., argon or nitrogen).
-
Maintain a constant temperature (e.g., 25 °C).
-
Systematically vary the initial concentration of one reactant (e.g., this compound) while keeping the other reactant's concentration (cyclopentadiene) in large excess (pseudo-first-order conditions).
-
At timed intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by rapid cooling and dilution), and add the internal standard.
-
Analyze the aliquots by GC-MS or HPLC to determine the concentration of the cycloaddition product or the disappearance of the limiting reactant.
-
Plot concentration versus time to determine the initial rate for each experiment.
-
Determine the reaction order with respect to this compound by analyzing the log(initial rate) vs. log([C₂I₄]) plot.
-
Repeat the process by varying the cyclopentadiene concentration while keeping the this compound concentration constant to find its reaction order.
-
Combine the orders to establish the overall rate law.
-
-
Determination of the Rate Constant (k):
-
Using the determined rate law, calculate the rate constant (k) for each experiment.
-
Report the average rate constant at the specified temperature.
-
-
Determination of Activation Energy (Ea):
-
Conduct the series of experiments at different temperatures (e.g., 25 °C, 35 °C, 45 °C, 55 °C) while keeping the initial reactant concentrations constant.
-
Calculate the rate constant (k) at each temperature.
-
Construct an Arrhenius plot by plotting ln(k) versus 1/T (where T is the temperature in Kelvin).
-
The activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea/R, where R is the ideal gas constant).
-
Data Presentation
The quantitative data from these proposed experiments should be summarized in clearly structured tables to facilitate comparison and analysis.
Table 1: Determination of Reaction Order
| Experiment | Initial [C₂I₄] (mol/L) | Initial [Cyclopentadiene] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.01 | 0.1 | Data to be collected |
| 2 | 0.02 | 0.1 | Data to be collected |
| 3 | 0.01 | 0.2 | Data to be collected |
Table 2: Temperature Dependence of the Rate Constant
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (L/mol·s) | ln(k) |
|---|---|---|---|---|
| 25 | 298.15 | Calculated | Data to be collected | Calculated |
| 35 | 308.15 | Calculated | Data to be collected | Calculated |
| 45 | 318.15 | Calculated | Data to be collected | Calculated |
| 55 | 328.15 | Calculated | Data to be collected | Calculated |
Visualizing the Path Forward
To clearly communicate the proposed research plan, a workflow diagram is essential.
Caption: Hypothetical workflow for kinetic analysis of this compound.
By executing such a research plan, the scientific community can begin to build the necessary database to understand the reactivity of this compound, enabling its potential application in organic synthesis and drug development to be more fully realized.
References
Safety Operating Guide
Proper Disposal of Tetraiodoethylene: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling, chemical neutralization, and ultimate disposal of tetraiodoethylene (TIE), a toxic and halogenated organic solid. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This compound (C₂I₄), a yellow crystalline solid, is classified as a toxic substance and requires specific disposal protocols. This guide provides a detailed, step-by-step approach to safely manage this compound waste, from immediate in-lab handling to its final disposal.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is crucial to be familiar with its hazards. Personal protective equipment (PPE) is mandatory.
-
Engineering Controls : All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]
-
Personal Protective Equipment (PPE) :
-
Storage : Store this compound in a cool, dry, well-ventilated area in a tightly sealed, properly labeled container.[2][3] It is incompatible with strong oxidizing agents.[1]
Quantitative Data Summary
A summary of key data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 513-92-8 |
| Molar Mass | 531.64 g/mol |
| Melting Point | 188 - 191 °C |
| UN Number | 2811 |
| Hazard Class | 6.1 (Toxic Solid) |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H302, H312, H315, H319, H332, H335 |
Disposal Workflow
The proper disposal of this compound follows a multi-step process, beginning with in-lab neutralization to reduce its toxicity, followed by collection and disposal by a certified hazardous waste management company.
Experimental Protocol: Reductive Dehalogenation of this compound
For laboratory quantities of this compound waste, a reductive dehalogenation can be performed to convert it into a less toxic mixture before collection. This procedure should only be carried out by trained personnel.
Objective : To reduce the carbon-iodine bonds in this compound, decreasing its toxicity.
Materials :
-
This compound waste
-
Sodium borohydride (B1222165) (NaBH₄)
-
Stir plate and stir bar
-
Appropriately sized beaker or flask
-
Labeled hazardous waste container
Procedure :
-
Preparation : In a chemical fume hood, place the beaker or flask containing the this compound waste on a stir plate.
-
Dissolution : Add a sufficient amount of ethanol to dissolve or suspend the this compound with stirring.
-
Reduction : Slowly and in small portions, add sodium borohydride to the stirring solution. An excess of sodium borohydride is typically used. The reaction is exothermic, so slow addition is crucial to control the temperature.
-
Reaction Time : Allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
Quenching : After the reaction is complete, cautiously add water dropwise to quench any remaining sodium borohydride. This will produce hydrogen gas, so ensure adequate ventilation and no nearby ignition sources.
-
Waste Collection : The resulting solution, containing less hazardous organic compounds and inorganic borate (B1201080) salts, should be transferred to a properly labeled hazardous waste container for halogenated organic waste.
-
Final Disposal : This container should then be collected by a certified hazardous waste disposal service for final disposal via high-temperature incineration.
Final Disposal
The ultimate disposal method for halogenated organic compounds like this compound is high-temperature incineration. This process ensures the complete destruction of the hazardous compounds. It is imperative to use a licensed and certified hazardous waste management company for the transportation and disposal of this waste to ensure compliance with all federal, state, and local regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tetraiodoethylene
For Immediate Implementation: This document provides critical safety and operational protocols for laboratory personnel working with Tetraiodoethylene. Adherence to these guidelines is mandatory to ensure personal safety and regulatory compliance.
This compound is a hazardous substance that poses significant risks upon exposure. It is harmful if inhaled, swallowed, or if it comes into contact with skin.[1][2][3] Furthermore, it can cause irritation to the skin, eyes, and respiratory system.[1][4] Due to its potential to form explosive peroxides and combustible dust clouds, strict handling procedures are essential.[1]
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is your first line of defense. The following equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[1] | Protects against irritation and serious eye damage from dust or splashes.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., polychloroprene, nitrile rubber, butyl rubber, fluorocaoutchouc).[1] | Prevents skin contact, which can be harmful and lead to systemic effects upon absorption.[1] Gloves should be inspected for degradation and replaced regularly.[1] |
| Respiratory Protection | NIOSH-approved N95 dust mask or equivalent particulate respirator.[2] | Required for all handling of powders to prevent inhalation of harmful dust.[4][5] Use in conjunction with local exhaust ventilation.[1] |
| Body Protection | Overalls or a laboratory coat.[1] A PVC apron is also recommended when there is a significant risk of exposure.[1] | Minimizes skin contact with the chemical.[1] |
| Footwear | Closed-toe shoes. Chemical-resistant boots or shoe coverings are recommended if significant spills are possible. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect containers for any damage or leaks.
-
Store this compound in its original, tightly sealed container.[1][5]
-
Keep in a dry, well-ventilated area, away from oxidizing agents with which it can react violently.[1][3]
-
Do not use aluminum or galvanized containers for storage.[1]
-
The recommended storage temperature is between +15°C and +25°C.[5]
2. Handling and Use:
-
All handling of this compound powder must occur in a designated area with local exhaust ventilation to control dust generation.[1][4]
-
Avoid all personal contact, including inhalation of dust.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]
-
Ensure an eye wash unit is readily accessible.[1]
3. Disposal Plan:
-
All waste material must be treated as hazardous waste.
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable, clearly labeled, and sealed container for disposal.[1]
-
Dispose of the chemical waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4]
Emergency Protocols: Spills, Fire, and Exposure
Immediate and correct response to an emergency can significantly mitigate potential harm.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[3][5]
-
Skin Contact: Immediately wash the affected area with plenty of water.[3][5] Remove contaminated clothing and wash it before reuse.[3][5] If skin irritation occurs, seek medical advice.[3][4]
-
Eye Contact: Rinse cautiously with plenty of water for several minutes.[3][5] Remove contact lenses if present and easy to do. Continue rinsing.[3][4] If eye irritation persists, get medical advice.[3][4]
-
Ingestion: Have the victim drink water (two glasses at most).[5] If the person feels unwell, call a poison center or doctor.[3]
Spill Response: A tiered response is necessary depending on the scale of the spill.
-
Minor Spills:
-
Major Spills:
Fire Fighting Measures:
-
This compound is a combustible solid.[1]
-
Suitable Extinguishing Media: Use foam or dry chemical powder.[1]
-
Firefighter Protection: Wear breathing apparatus and protective gloves.[1][5]
-
Hazards: Combustion may produce poisonous and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen iodide.[1]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂I₄[5] |
| Molecular Weight | 531.64 g/mol [5] |
| Melting Point | 188 - 193 °C[2][5] |
| Specific Gravity | 2.98[1] |
| Vapor Density | 18.3 (vs. air)[3] |
| Oregon PEL (Total Dust) | 10 mg/m³[1] |
Emergency Spill Response Workflow
The following diagram outlines the logical steps for responding to a this compound spill.
Caption: Logical workflow for handling a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
